3-Chloro-2-methylbutan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.51 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQXKBKFKTDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615934 | |
| Record name | 3-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21326-62-5 | |
| Record name | 3-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-methylbutan-2-ol (CAS 21326-62-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-methylbutan-2-ol, a halogenated tertiary alcohol. The information is curated for professionals in research and development, offering detailed data on its chemical and physical properties, a plausible synthesis protocol, expected reactivity, and safety information. Due to the limited availability of public data, some information is based on established chemical principles and data from analogous compounds.
Chemical and Physical Properties
This compound is a chlorohydrin, a class of compounds containing both a chlorine and a hydroxyl group on adjacent carbon atoms. Its structure and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21326-62-5 | [1] |
| Molecular Formula | C₅H₁₁ClO | [1] |
| Molecular Weight | 122.59 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C(C)(C)O)Cl | [2] |
| Density | 1.03 g/cm³ (predicted) | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as acetone. Slightly soluble in water. | [4] |
Synthesis
Experimental Protocol: Synthesis from 2,3-Dimethyl-2-butene (B165504)
Materials:
-
2,3-Dimethyl-2-butene
-
N-Chlorosuccinimide (NCS)
-
Water
-
Dimethylformamide (DMF) or Acetone (as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-2-butene (1 equivalent) in a mixture of DMF (or acetone) and water (e.g., a 4:1 ratio).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Reaction Mechanism:
The synthesis proceeds via the electrophilic addition of a chloronium ion to the alkene, followed by the nucleophilic attack of water.
Caption: Synthesis of this compound from 2,3-dimethyl-2-butene.
Spectroscopic Data (Predicted)
¹H NMR (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | Doublet | 1H | -CH(Cl)- |
| ~1.6 | Singlet | 3H | -C(OH)CH₃ |
| ~1.5 | Doublet | 3H | -CH(Cl)CH₃ |
| ~1.4 | Singlet | 3H | -C(OH)CH₃ |
| ~2.0 - 2.5 | Broad Singlet | 1H | -OH |
¹³C NMR (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~75 - 80 | C -OH |
| ~65 - 70 | C -Cl |
| ~25 - 30 | -C(OH)C H₃ |
| ~20 - 25 | -C(OH)C H₃ |
| ~15 - 20 | -CH(Cl)C H₃ |
Mass Spectrometry (Predicted Fragmentation)
| m/z | Possible Fragment |
| 122/124 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 107/109 | [M - CH₃]⁺ |
| 87 | [M - Cl]⁺ |
| 59 | [C(CH₃)₂OH]⁺ |
Reactivity and Potential Applications
Reactions
The primary reactivity of this compound is dictated by the presence of the vicinal chloro and hydroxyl groups.
Epoxidation: In the presence of a base, halohydrins undergo an intramolecular Sₙ2 reaction to form an epoxide. This is a common and synthetically useful transformation.
Caption: Base-mediated epoxidation of this compound.
Nucleophilic Substitution: The chlorine atom can be displaced by stronger nucleophiles, although this may compete with elimination reactions depending on the reaction conditions.
Potential Applications in Research and Drug Development
While there is no specific information on the use of this compound in drug development, halohydrins, in general, are recognized as important intermediates in organic synthesis.[5]
-
Building Blocks: Its structure makes it a potential precursor for the synthesis of more complex molecules, including substituted epoxides and diols.
-
Biological Activity: Some halohydrins exhibit biological activity and have been investigated for their potential as therapeutic agents. However, many simple halohydrins are also known to be toxic and carcinogenic due to their alkylating properties.[5] The biological profile of this compound has not been extensively studied.
-
Precursor to Epoxides: The facile conversion to the corresponding epoxide, 2,3-dimethyl-2,3-epoxybutane, is a key feature. Epoxides are highly valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals due to their reactivity towards a wide range of nucleophiles.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a tertiary chlorohydrin with potential as a synthetic intermediate, primarily for the formation of 2,3-dimethyl-2,3-epoxybutane. While detailed experimental and application data are scarce in the public domain, its properties and reactivity can be reliably predicted based on the well-established chemistry of halohydrins. Researchers and drug development professionals should handle this compound with care, recognizing its potential hazards. Further investigation into its biological activity and synthetic utility could reveal novel applications.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. PubChemLite - this compound (C5H11ClO) [pubchemlite.lcsb.uni.lu]
- 3. hmdb.ca [hmdb.ca]
- 4. Chlorobutanol - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-2-butanol | C4H9ClO | CID 11252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-CHLORO-2,2,3-TRIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 3-chloro-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-chloro-2-methylbutan-2-ol (CAS Number: 21326-62-5). The information is compiled from various chemical databases and is supplemented with detailed, generalized experimental protocols for the determination of these properties.
Core Physical Properties
This compound is a halogenated tertiary alcohol. Its physical characteristics are crucial for its application in chemical synthesis and research. While experimentally determined data for some properties are limited, computed and estimated values provide valuable insights.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClO | PubChem[1][2] |
| Molecular Weight | 122.59 g/mol | PubChem[1][2] |
| CAS Number | 21326-62-5 | chemBlink[3], ChemicalBook[4] |
| Boiling Point | 141.499 °C (at 760 mmHg, Calculated) | chemBlink[3] |
| 153.24 °C (Rough Estimate) | lookchem[5] | |
| Density | 1.018 g/cm³ (Calculated) | chemBlink[3] |
| Refractive Index | 1.437 (Calculated) | chemBlink[3] |
| Melting Point | No data available | Echemi[6] |
| Solubility | No specific data available. Expected to be soluble in organic solvents and slightly soluble in water due to the polar hydroxyl group. | General Chemical Principles |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the primary physical properties of a substance like this compound. These protocols are standard in organic chemistry laboratories.
2.1 Melting Point Determination
The melting point is a key indicator of a compound's purity.[7] For pure crystalline compounds, the melting range is typically narrow (0.5-1.0°C).[8] Impurities tend to lower and broaden the melting range.[7]
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of the solid compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is tapped gently to ensure the sample is compact at the sealed end.[9]
-
Apparatus Setup: The packed capillary tube is placed into the sample holder of a melting point apparatus, such as a Mel-Temp device.[9]
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) is used to get a preliminary estimate.[10]
-
For an accurate measurement, a new sample is heated rapidly to about 20°C below the estimated melting point.[9] The heating rate is then reduced to approximately 1-2°C per minute.[7]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[8]
2.2 Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a characteristic property useful for identifying liquids.[11]
Methodology: Micro Boiling Point Method using a Thiele Tube
This method is suitable when only a small amount of the liquid sample is available.[12]
-
Sample Preparation: Approximately 0.5 mL of the liquid is placed in a small test tube or vial. A capillary tube (sealed at one end) is inverted and placed inside the vial with the open end submerged in the liquid.[13]
-
Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the vial is immersed in the oil.[12][13]
-
Heating and Observation: The side arm of the Thiele tube is heated gently with a Bunsen burner.[12] As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[13]
-
Data Recording: Heating is discontinued. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[13] This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.
2.3 Solubility Determination
Solubility tests provide information about the polarity and functional groups present in a molecule.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A hierarchy of solvents is used to classify the compound. Common test solvents include water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and concentrated H₂SO₄.[14][15]
-
Procedure:
-
In a small test tube, add approximately 25 mg of the compound to 0.75 mL of the chosen solvent.[14]
-
The mixture is shaken vigorously.[14]
-
Observation: The compound is classified as "soluble" if it dissolves completely. If it does not, it is "insoluble". Color changes, gas evolution, or precipitation are also noted as signs of a reaction.[15]
-
-
Interpretation for this compound:
-
Water: Due to the polar hydroxyl group capable of hydrogen bonding, some solubility in water is expected.
-
5% HCl, 5% NaOH, 5% NaHCO₃: As a neutral alcohol, it is expected to be insoluble in aqueous acid and base solutions.
-
Concentrated H₂SO₄: Alcohols typically dissolve in or react with cold concentrated sulfuric acid.[15]
-
Organic Solvents (e.g., Ether, Ethanol): Due to its organic backbone, it is expected to be soluble in common organic solvents.[14]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for the Experimental Determination of Physical Properties.
References
- 1. This compound | C5H11ClO | CID 21572590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-methyl-1-butanol | C5H11ClO | CID 12869947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 21326-62-5, 3-Chloro-2-Methyl-2-Butanol: more information. [ww.chemblink.com]
- 4. 3-CHLORO-2-METHYL-2-BUTANOL | 21326-62-5 [chemicalbook.com]
- 5. Cas 21326-62-5,3-CHLORO-2-METHYL-2-BUTANOL | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. phillysim.org [phillysim.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
1H NMR spectral analysis of 3-chloro-2-methylbutan-2-ol
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 3-chloro-2-methylbutan-2-ol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. The analysis is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical characterization. We will explore the predicted ¹H NMR spectrum, detailing the chemical shifts, multiplicities, and coupling constants, and provide a standard experimental protocol for data acquisition.
The structure of this compound contains a chiral center at the C3 position, which renders the two methyl groups at the C2 position diastereotopic. This seemingly subtle stereochemical feature has a significant and observable consequence in the ¹H NMR spectrum, leading to distinct signals for these two groups. The presence of electronegative oxygen and chlorine atoms further influences the chemical shifts of nearby protons, causing them to appear further downfield.[1][2][3]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of chemical shift theory, spin-spin coupling, and the influence of electronegative substituents.
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| Hₐ | ~1.35 | Singlet | 3H | C2-CH₃ (diastereotopic) |
| Hₑ | ~1.45 | Singlet | 3H | C2-CH₃ (diastereotopic) |
| Hₓ | ~1.65 | Doublet | 3H | C4-CH₃ |
| Hₒ | ~2.5-4.0 | Broad Singlet | 1H | C2-OH |
| Hₘ | ~4.20 | Quartet | 1H | C3-H |
Structural and Spectral Relationship
The following diagram illustrates the molecular structure of this compound and the logical relationship between its distinct proton environments and their corresponding signals in a predicted ¹H NMR spectrum. The diagram highlights the spin-spin coupling interaction between the Hₘ and Hₓ protons.
Caption: Molecular structure and predicted ¹H NMR signals for this compound.
Spectral Interpretation
-
Diastereotopic Methyl Protons (Hₐ, Hₑ): Due to the chiral center at C3, the two methyl groups attached to C2 are chemically non-equivalent. They are expected to appear as two distinct singlets around 1.35-1.45 ppm. Each signal integrates to 3 protons.
-
C4-Methyl Protons (Hₓ): These protons are adjacent to the C3 methine proton (Hₘ). According to the n+1 rule, their signal will be split into a doublet. The signal is predicted to appear around 1.65 ppm, integrating to 3 protons.
-
Hydroxyl Proton (Hₒ): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.[1] It typically appears as a broad singlet and does not usually couple with adjacent protons due to rapid chemical exchange.[4] Its predicted range is between 2.5 and 4.0 ppm.
-
C3-Methine Proton (Hₘ): This proton is attached to the carbon bearing the chlorine atom and is adjacent to the C4-methyl group (Hₓ). The electronegative chlorine atom significantly deshields this proton, shifting it downfield to approximately 4.20 ppm. It is coupled to the three Hₓ protons, resulting in a quartet (3+1=4). This signal integrates to 1 proton.
Experimental Protocol
This section provides a standard methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid a large interfering solvent peak in the spectrum.[5]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), whose protons are defined as having a chemical shift of 0.0 ppm.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature, typically 298 K (25 °C).
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
3. Data Acquisition:
-
A standard pulse-acquire sequence is typically used.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
The number of scans can be adjusted based on the sample concentration; for a 5-10 mg sample, 8 to 16 scans are usually sufficient.
-
A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
In-Depth Technical Guide on the 13C NMR Characterization of 3-chloro-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 3-chloro-2-methylbutan-2-ol. It details predicted spectral data, experimental protocols, and the structural assignment of the carbon signals, offering valuable insights for the analysis and quality control of this compound in research and development settings.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms, as well as by the degree of substitution of each carbon.
Due to the absence of readily available experimental spectra in public databases, the following chemical shifts are predicted based on established empirical data and analysis of structurally similar compounds. These values provide a reliable reference for the interpretation of experimentally acquired spectra.
| Carbon Atom | IUPAC Name | Predicted Chemical Shift (δ) in ppm | Multiplicity (Proton-Decoupled) | Rationale for Chemical Shift |
| C1 | C(CH3 )a | ~25-35 | Quartet (q) | Shielded methyl group, adjacent to a quaternary carbon. |
| C2 | C(C )(OH)(CH3)a(CH3)b | ~70-80 | Singlet (s) | Quaternary carbon deshielded by the electronegative hydroxyl group. |
| C3 | C H(Cl) | ~65-75 | Doublet (d) | Methine carbon significantly deshielded by the highly electronegative chlorine atom. |
| C4 | C(CH3 )b | ~20-30 | Quartet (q) | Shielded methyl group, adjacent to the quaternary carbon. |
| C5 | CH(C H3) | ~15-25 | Quartet (q) | Methyl group attached to the chlorinated carbon, showing moderate shielding. |
Experimental Protocols
The following section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a commonly used solvent for non-polar to moderately polar organic compounds and is suitable for this analysis.[1] Other deuterated solvents such as acetone-d6 (B32918) or DMSO-d6 can be used if solubility is an issue.
-
Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.[2]
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent signal (e.g., CDCl3 at δ ≈ 77.16 ppm) can be used for calibration.
NMR Instrument Parameters
The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz (or higher) spectrometer.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or equivalent | Standard proton-decoupled experiment with a 30° pulse angle. |
| Acquisition Time (AQ) | 1-2 seconds | Duration of data collection for the Free Induction Decay (FID). |
| Relaxation Delay (D1) | 2-5 seconds | Time allowed for nuclear spins to return to equilibrium between pulses. A longer delay is necessary for quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | The number of FIDs averaged to improve the signal-to-noise ratio. This can be adjusted based on sample concentration. |
| Spectral Width (SW) | 0-220 ppm | Range of chemical shifts to be observed. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | Broadband proton decoupling | Simplifies the spectrum by removing C-H coupling, resulting in single lines for each carbon. |
Data Processing
-
Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is calibrated using the internal standard (TMS) or the known chemical shift of the deuterated solvent.
-
Peak Picking and Integration: Identify and label the chemical shift of each peak. While integration in standard 13C NMR is not typically quantitative, it can provide a rough estimate of the relative number of carbons if relaxation delays are sufficiently long.
Structural Assignment and Logic
The assignment of each signal in the 13C NMR spectrum to a specific carbon atom in this compound is based on established principles of chemical shift theory. The following diagram illustrates the logical relationship between the molecular structure and the predicted 13C NMR signals.
Structural correlation to predicted 13C NMR signals.
This guide provides a foundational understanding of the 13C NMR characterization of this compound. For definitive structural confirmation, additional NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D techniques (HSQC, HMBC) are recommended.
References
Mass Spectrometry Fragmentation of 3-chloro-2-methylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-chloro-2-methylbutan-2-ol. The content herein is curated for professionals in research, science, and drug development who utilize mass spectrometry for molecular structure elucidation.
Predicted Fragmentation Pathways
The fragmentation of this compound in an EI mass spectrometer is dictated by the presence of its two key functional groups: a tertiary alcohol and a secondary alkyl chloride. The initial ionization event involves the removal of a high-energy electron, most likely from one of the non-bonding pairs on the oxygen or chlorine atom, to form the molecular ion (M⁺˙). Due to the tertiary alcohol structure, the molecular ion is expected to be of low abundance or entirely absent in the spectrum.[1][2]
The primary fragmentation pathways from the molecular ion include:
-
Alpha-Cleavage (α-cleavage): This is a common fragmentation pathway for both alcohols and alkyl halides.[3] It involves the cleavage of a bond adjacent to the carbon bearing the functional group. For this compound, there are two potential α-cleavage events:
-
Cleavage of a methyl group: Loss of a methyl radical (•CH₃) from the carbon bearing the hydroxyl group results in a resonance-stabilized oxonium ion.
-
Cleavage of the chloromethyl group: Loss of the chloromethyl radical (•CH₂Cl) can also occur.
-
-
Loss of Water (Dehydration): A characteristic fragmentation of alcohols is the elimination of a neutral water molecule (H₂O), resulting in a fragment with a mass-to-charge ratio (m/z) of M-18.[3][4]
-
Loss of Chlorine Radical: Cleavage of the carbon-chlorine bond results in the loss of a chlorine radical (•Cl). This leads to the formation of a carbocation.
-
Loss of Hydrogen Chloride (HCl): Elimination of a neutral hydrogen chloride molecule can also occur, leading to an M-36 fragment.
The presence of a chlorine atom will result in characteristic isotopic peaks for any chlorine-containing fragments. The natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, is approximately 3:1.[5] This means that for every fragment ion containing one chlorine atom, there will be a peak at m/z and another smaller peak at m/z+2, with the intensity of the m/z+2 peak being about one-third of the m/z peak.
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Quantitative Data Summary
While a publicly available mass spectrum for this compound with definitive relative abundances is not readily found, the expected major fragments and their theoretical m/z values are summarized in the table below. The relative abundances are predicted based on the general principles of mass spectrometry, such as the stability of the resulting fragment ions. The presence of chlorine isotopes is indicated for relevant fragments.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 122/124 | Molecular Ion | [C₅H₁₁ClO]⁺˙ | - | Very Low / Absent |
| 107/109 | [M - CH₃]⁺ | [C₄H₈ClO]⁺ | α-cleavage | High |
| 104/106 | [M - H₂O]⁺˙ | [C₅H₉Cl]⁺˙ | Dehydration | Medium |
| 87 | [M - Cl]⁺ | [C₅H₁₁O]⁺ | Loss of Chlorine Radical | High |
| 73 | [M - CH₂Cl]⁺ | [C₄H₉O]⁺ | α-cleavage | Medium |
| 70 | [M - HCl]⁺˙ | [C₅H₁₀]⁺˙ | Loss of HCl | Low |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Further fragmentation | Medium |
Experimental Protocols
The acquisition of a mass spectrum for this compound would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS), given its volatile nature. A general protocol is outlined below.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.
This protocol provides a general framework. Optimization of the GC temperature program and other parameters may be necessary to achieve the best chromatographic separation and mass spectral data for this compound.[6][7]
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. dem.ri.gov [dem.ri.gov]
An In-depth Technical Guide to the IUPAC Nomenclature of C5H11ClO Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural isomers of C5H11ClO and their systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Understanding correct IUPAC nomenclature is critical for unambiguous communication in scientific research, chemical synthesis, and pharmaceutical development.
Methodology for IUPAC Nomenclature of Haloalcohols
The systematic naming of haloalcohols such as the isomers of C5H11ClO follows a set of prioritized rules. The hydroxyl (-OH) group is the principal functional group and takes precedence over the halogen substituent.[1][2]
The key steps for assigning the IUPAC name are as follows:
-
Identify the Principal Functional Group: The alcohol (-OH) group has higher priority than the halogen (-Cl) and determines the suffix of the name.
-
Determine the Parent Chain: Find the longest continuous carbon chain that contains the carbon atom bonded to the hydroxyl group.[3][4][5] This chain forms the root name (e.g., 'pentan-' for a five-carbon chain).
-
Number the Parent Chain: Number the carbons in the parent chain starting from the end that gives the carbon atom bonded to the -OH group the lowest possible number.[3]
-
Name and Locate Substituents: Identify any substituents on the parent chain (in this case, the 'chloro' group and any alkyl groups). Assign each substituent a locant (number) corresponding to its position on the chain.
-
Assemble the Full Name:
-
List substituents alphabetically (e.g., 'chloro' before 'methyl').
-
Place the locant for the chloro group at the beginning.
-
Follow with the name of the parent alkane.
-
The name is finalized by adding the locant of the hydroxyl group followed by the suffix '-ol'. For instance, a chloro-substituted pentanol (B124592) would be named in the format X-chloropentan-Y-ol.
-
This systematic process is visualized in the flowchart presented in Section 3.
Structural Isomers and Quantitative Data
The molecular formula C5H11ClO can exist as numerous structural isomers. These isomers arise from variations in the carbon skeleton (straight-chain pentane, branched 2-methylbutane, and 2,2-dimethylpropane) and the different possible positions for the chloro and hydroxyl groups.[6][7][8]
The following table summarizes the primary structural isomers, their IUPAC names, and selected physical properties.
| Molecular Structure | IUPAC Name | Boiling Point (°C) | Density (g/cm³) |
| Cl-CH2-CH2-CH2-CH2-CH2-OH | 5-chloropentan-1-ol | ~107[9][10] | ~1.06[9][10] |
| CH3-CHCl-CH2-CH2-CH2-OH | 4-chloropentan-1-ol | — | — |
| CH3-CH2-CHCl-CH2-CH2-OH | 3-chloropentan-1-ol | — | — |
| CH3-CH2-CH2-CHCl-CH2-OH | 2-chloropentan-1-ol | — | — |
| CH3-CH2-CH2-CH(OH)-CH2-Cl | 1-chloropentan-2-ol | — | — |
| CH3-CH(Cl)-CH(OH)-CH2-CH3 | 4-chloropentan-3-ol | — | — |
| (CH3)2CH-CH(Cl)-CH2-OH | 2-chloro-3-methylbutan-1-ol | — | — |
| (CH3)2C(Cl)-CH2-CH2-OH | 3-chloro-3-methylbutan-1-ol | — | — |
| CH3-CH(Cl)-CH(CH3)-CH2-OH | 3-chloro-2-methylbutan-1-ol | — | — |
| (CH3)3C-CH(OH)-Cl | 1-chloro-2,2-dimethylpropan-1-ol | — | — |
Visualization of Nomenclature Workflow
The logical steps for determining the IUPAC name of a C5H11ClO isomer can be represented by the following workflow diagram.
Caption: Workflow for IUPAC Naming of C5H11ClO Isomers.
Experimental Protocols: Synthesis of Chloropentanols
A general and common laboratory method for the synthesis of chloropentanols involves the chlorination of the corresponding diol or the ring-opening of a cyclic ether.
Example Protocol: Synthesis of 5-chloropentan-1-ol
A prevalent method for synthesizing 5-chloropentan-1-ol involves the reaction of tetrahydrofuran (B95107) (a cyclic ether) with hydrogen chloride (HCl).
-
Reaction: Tetrahydrofuran is treated with concentrated hydrochloric acid.
-
Mechanism: The acidic conditions protonate the oxygen atom of the ether, making it susceptible to nucleophilic attack by the chloride ion. This attack opens the ring, resulting in the formation of 5-chloropentan-1-ol.
-
Procedure Outline:
-
Tetrahydrofuran is cooled in an ice bath.
-
Concentrated hydrochloric acid is added dropwise with continuous stirring.
-
The mixture is allowed to react for several hours, often with gentle warming.
-
The reaction mixture is then neutralized, typically with a base like sodium bicarbonate.
-
The organic layer is separated, washed, dried with an anhydrous salt (e.g., MgSO4), and purified, usually by distillation, to yield the final product.
-
This protocol represents a fundamental approach; industrial-scale production may utilize optimized continuous flow processes for higher efficiency and yield.[9][10]
References
- 1. IUPAC Rules [chem.uiuc.edu]
- 2. youtube.com [youtube.com]
- 3. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Organic Nomenclature [www2.chemistry.msu.edu]
- 6. shaalaa.com [shaalaa.com]
- 7. Structural isomers of c5h11cl | Filo [askfilo.com]
- 8. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. chembk.com [chembk.com]
- 12. chemwhat.com [chemwhat.com]
The Double-Edged Sword: Unraveling the Fundamental Reactivity of Tertiary Chloroalkanes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tertiary chloroalkanes represent a pivotal class of organic compounds, whose reactivity profile is a cornerstone of synthetic chemistry and a critical consideration in the design and development of novel therapeutic agents. Their unique structural features, characterized by a chlorine atom attached to a tertiary carbon, dictate a fascinating and complex interplay of substitution and elimination reactions. This guide provides a comprehensive exploration of the fundamental principles governing the reactivity of tertiary chloroalkanes, offering a detailed examination of their reaction mechanisms, kinetics, and the influential role of the reaction environment. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts, this document aims to equip researchers with the foundational knowledge to predict, control, and harness the reactivity of this important class of molecules.
The Core of Reactivity: A Tale of Two Mechanisms
The reactivity of tertiary chloroalkanes is predominantly governed by two competing, unimolecular pathways: nucleophilic substitution (Sₙ1) and elimination (E1). Both reactions proceed through a common, rate-determining step: the formation of a relatively stable tertiary carbocation intermediate. This initial ionization is the kinetic bottleneck and is highly dependent on the solvent's ability to stabilize the resulting charged species.[1][2]
The Sₙ1 Pathway: A Stepwise Substitution
The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process.[3] The first and slowest step is the heterolytic cleavage of the carbon-chlorine bond to form a planar tertiary carbocation and a chloride ion.[4][5] This step is unimolecular as its rate depends only on the concentration of the tertiary chloroalkane.[6] The second step involves the rapid attack of a nucleophile on the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[3]
The E1 Pathway: A Competing Elimination
Concurrent with the Sₙ1 reaction, the E1 (Elimination, Unimolecular) pathway offers an alternative fate for the carbocation intermediate.[7] Instead of attacking the carbocationic center, a weak base (often the solvent) can abstract a proton from a carbon atom adjacent to the positively charged carbon.[8] This results in the formation of an alkene. The E1 reaction is also a unimolecular process, with its rate determined by the formation of the carbocation.[9]
Visualizing the Reaction Pathways
To better understand the mechanistic intricacies, the Sₙ1 and E1 pathways are depicted below using the DOT language for Graphviz.
Quantitative Analysis of Reactivity
The rate of reaction and the distribution of products in the reactions of tertiary chloroalkanes are highly sensitive to the reaction conditions. The following tables summarize key quantitative data for the solvolysis of a model tertiary chloroalkane, tert-butyl chloride ((CH₃)₃CCl).
Table 1: Rate Constants for the Solvolysis of tert-Butyl Chloride in Various Solvents
| Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| 80% Ethanol (B145695) / 20% Water | 25 | 1.0 x 10⁻⁵ | [4] |
| 50% Ethanol / 50% Water | 25 | 3.2 x 10⁻⁴ | [10] |
| 90% Acetone / 10% Water | 50 | 4.55 x 10⁻⁶ | [11] |
| 70% Water / 30% Acetone | 25 | Varies; faster than 80/20 acetone/water | [2] |
| 80% Water / 20% Acetone | 25 | Varies; faster than 70/30 water/acetone | [2] |
| 100% Ethanol | 25 | Varies; slower than aqueous ethanol | [6] |
Table 2: Activation Parameters for the Solvolysis of tert-Butyl Chloride
| Solvent System | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| 80% Ethanol | 23.9 | -17 | [4] |
| 90% TFE | 19.9 | -15 | [4] |
Table 3: Product Distribution in the Reaction of tert-Butyl Chloride
| Solvent | Temperature (°C) | % Sₙ1 Product (tert-Butanol) | % E1 Product (2-Methylpropene) | Reference |
| Water/Acetonitrile | Not specified | 60 | 40 | [12] |
| Anhydrous Ethanol | Not specified | 56 | 44 | [13] |
| Glacial Acetic Acid | Not specified | 27 | 73 | [13] |
Factors Influencing Reactivity and Product Distribution
The competition between Sₙ1 and E1 pathways is dictated by several key factors, which can be manipulated to favor the desired product.
-
Solvent Polarity: Polar protic solvents, such as water and alcohols, are highly effective at solvating both the developing carbocation and the departing chloride ion, thereby accelerating the rate-determining ionization step.[12] Increasing the polarity of the solvent generally increases the overall reaction rate.[6]
-
Nucleophilicity vs. Basicity: The nature of the nucleophile/base is critical. A species that is a strong nucleophile but a weak base will favor the Sₙ1 pathway. Conversely, a species that is a strong, sterically hindered base will favor the E1 pathway.[14]
-
Temperature: Elimination reactions are generally favored at higher temperatures.[8] This is because elimination reactions often have a higher activation energy and lead to an increase in the number of molecules in the system, making them entropically favored.[13]
-
Steric Hindrance: The use of a bulky base can favor the E1 reaction by making it more difficult for the base to act as a nucleophile and attack the sterically hindered carbocation.[14]
Experimental Protocols
Precise and reproducible experimental procedures are paramount for studying the reactivity of tertiary chloroalkanes. Below are detailed protocols for key experiments.
Kinetic Study of the Solvolysis of tert-Butyl Chloride
This experiment monitors the rate of the Sₙ1 solvolysis of tert-butyl chloride by measuring the production of hydrochloric acid over time.[15]
Materials:
-
tert-Butyl chloride
-
Aqueous ethanol or acetone-water solvent mixtures (e.g., 50:50 v/v)
-
0.1 M Sodium hydroxide (B78521) solution, standardized
-
Bromophenol blue or a similar pH indicator
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Prepare the desired solvent mixture (e.g., 50 mL of 50:50 ethanol-water).
-
To a 125 mL Erlenmeyer flask, add a known volume of the solvent mixture (e.g., 25 mL).
-
Add a few drops of the pH indicator to the solvent. The solution should be at the acidic or neutral color of the indicator.
-
Add a small, known volume of 0.1 M NaOH solution (e.g., 0.5 mL) to the flask. The solution should turn basic (blue for bromophenol blue).
-
Initiate the reaction by adding a precise volume of tert-butyl chloride (e.g., 0.1 mL) to the flask and immediately start the stopwatch.
-
Swirl the flask to ensure thorough mixing.
-
Record the time it takes for the solution to change from its basic color back to its acidic color (yellow for bromophenol blue). This marks the time required for the HCl produced to neutralize the added NaOH.
-
Immediately add another aliquot of the NaOH solution and record the time for the color change to occur again.
-
Repeat this process for several aliquots to obtain a series of time points.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time.
Dehydrohalogenation of a Tertiary Chloroalkane
This procedure describes the elimination reaction of a tertiary chloroalkane to form an alkene, using a strong base.[16]
Materials:
-
Potassium hydroxide (KOH)
-
Ethanol
-
Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve a known mass of potassium hydroxide in ethanol with gentle heating.
-
Cool the ethanolic KOH solution to room temperature.
-
Add a known volume of 2-chloro-2-methylbutane to the flask.
-
Heat the mixture under reflux for a specified period (e.g., 1 hour).
-
After the reflux period, allow the mixture to cool.
-
Set up a distillation apparatus and carefully distill the product mixture. The alkene product will have a lower boiling point than the starting chloroalkane.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with water to remove any remaining ethanol and salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The final product can be further purified by fractional distillation, and its identity can be confirmed by spectroscopic methods (e.g., NMR, IR).
Conclusion
The reactivity of tertiary chloroalkanes is a finely balanced interplay between Sₙ1 and E1 pathways, both proceeding through a common carbocation intermediate. Understanding the factors that influence the formation and fate of this intermediate is paramount for controlling the outcome of their reactions. By carefully selecting the solvent, nucleophile/base, and temperature, researchers can strategically favor either substitution or elimination, a level of control that is essential in the synthesis of complex molecules and the development of new chemical entities in the pharmaceutical industry. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and application of the rich and complex chemistry of tertiary chloroalkanes.
References
- 1. researchgate.net [researchgate.net]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. SN1 - Reaction Energy Diagram | OpenOChem Learn [learn.openochem.org]
- 4. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studylib.net [studylib.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. amherst.edu [amherst.edu]
- 15. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]
- 16. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]
Stability and Storage of 3-chloro-2-methylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chloro-2-methylbutan-2-ol. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.
Chemical Properties and Structure
This compound is a tertiary alkyl halide. Its structure, featuring a chlorine atom and a hydroxyl group on adjacent carbons, influences its reactivity and stability.
| Property | Value |
| Molecular Formula | C₅H₁₁ClO |
| Molecular Weight | 122.59 g/mol |
| CAS Number | 21326-62-5 |
| Appearance | Colorless solid or low melting solid |
| Boiling Point | ~145-147 °C |
| Melting Point | ~35-38 °C |
Stability Profile
While specific, publicly available long-term stability studies on this compound are limited, general chemical principles and information from safety data sheets indicate that the compound is chemically stable under standard ambient conditions (room temperature) when stored properly.[1] However, as a tertiary alkyl halide, it is susceptible to certain degradation pathways, primarily hydrolysis.
Degradation Pathways
The primary degradation pathway for this compound is likely hydrolysis, proceeding through an S\N1 mechanism due to the stability of the tertiary carbocation intermediate. This reaction is influenced by factors such as the presence of water (humidity) and temperature.
Caption: Potential degradation pathways of this compound.
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, particularly hydrolysis and potential elimination reactions.
-
Moisture: As a reactant in hydrolysis, the presence of water or high humidity can promote the degradation of the compound.
-
Light: While specific photostability data is not available, it is a common practice to protect chlorinated compounds from light to prevent potential photodegradation.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[1]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers.[2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To minimize degradation rates. |
| Atmosphere | In a dry and well-ventilated place. | To minimize exposure to moisture. |
| Container | Tightly closed container. | To prevent ingress of moisture and air. |
| Light | Protected from light. | As a general precaution for chlorinated compounds. |
| Incompatibilities | Away from strong oxidizing agents. | To prevent hazardous reactions.[1] |
Experimental Protocols for Stability Testing
The following section outlines a detailed, exemplary protocol for conducting a comprehensive stability study on this compound. This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).
Objective
To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period to establish its retest period and recommend storage conditions.
Materials and Equipment
-
This compound (minimum of three batches)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS)
-
pH meter
-
Karl Fischer titrator for water content analysis
-
Appropriate glassware and laboratory equipment
Experimental Workflow
Caption: Experimental workflow for stability testing.
Stability Conditions and Testing Frequency
| Study Type | Storage Condition | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Photostability Testing
-
Expose the compound in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines.
-
The light source should provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After exposure, analyze both the exposed and control samples for any changes in appearance, purity, and degradation products.
Analytical Parameters to be Monitored
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the active substance using a validated stability-indicating method.
-
Purity/Impurities: Detection and quantification of any degradation products.
-
Water Content: Measurement by Karl Fischer titration.
-
pH (if applicable, in solution): Measurement of a solution of the compound.
Data Presentation and Evaluation
The results should be summarized in a tabular format for each batch and storage condition. Any trends in the data should be analyzed, and the retest period should be established based on the time at which the compound no longer meets its predefined acceptance criteria.
Handling and Safety Precautions
For detailed handling and safety information, refer to the latest Safety Data Sheet (SDS) for this compound. General precautions include:
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Prevent fire caused by electrostatic discharge.[3]
By adhering to the recommended storage conditions and understanding the potential stability issues, researchers can ensure the quality and integrity of this compound throughout their research and development activities. For critical applications, it is strongly recommended to perform a dedicated stability study based on the protocols outlined in this guide.
References
An In-Depth Technical Guide to the Solubility of 3-chloro-2-methylbutan-2-ol in Common Laboratory Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-methylbutan-2-ol, a halogenated tertiary alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the compound's behavior in various solvent systems.
Due to a lack of empirically determined quantitative solubility data in publicly available literature, this guide employs a theoretical approach based on Hansen Solubility Parameters (HSP) to predict the relative solubility of this compound in a range of common laboratory solvents. This theoretical framework is complemented by a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be employed to verify the predicted values.
Theoretical Solubility Profile based on Hansen Solubility Parameters
The principle of "like dissolves like" governs the solubility of a solute in a solvent. Hansen Solubility Parameters offer a quantitative method to assess this similarity by dividing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solute to dissolve in a solvent, their HSP values should be similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following formula:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.
The Hansen Solubility Parameters for this compound were estimated using a group contribution method. These estimated values, along with the established HSP values for common laboratory solvents, are presented in Table 1. The calculated solubility parameter distance (Ra) provides a ranked estimation of solubility.
Table 1: Estimated Hansen Solubility Parameters and Solubility Ranking for this compound
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Estimated Ra | Predicted Solubility |
| This compound (Solute) | 16.5 | 6.0 | 10.0 | - | - |
| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Very High |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 5.0 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 5.3 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 10.2 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 13.9 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.7 | Moderate |
| Hexane | 14.9 | 0.0 | 0.0 | 13.0 | Low |
| Water | 15.5 | 16.0 | 42.3 | 34.0 | Very Low |
Disclaimer: The HSP values for this compound are estimations based on its chemical structure and are intended for predictive purposes. Experimental verification is recommended.
Logical Relationship of Predicted Solubility
The following diagram illustrates the logical flow of predicted solubility based on the calculated Hansen Solubility Parameter distance (Ra). Solvents with a smaller Ra are predicted to be better solvents for this compound.
Caption: Predicted solubility of this compound in various solvents.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.
Objective: To determine the solubility of liquid this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Solvent of interest (e.g., water, ethanol, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Calibrated micropipettes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)
-
Syringe filters (if necessary for phase separation)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume or mass of the solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.
-
Securely cap the vials to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.
-
Carefully collect an aliquot of the supernatant (the solvent phase saturated with the solute) using a micropipette. Ensure that no undissolved solute is transferred. If necessary, use a syringe filter to clarify the solution.
-
-
Quantification:
-
Accurately dilute the collected aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of this compound in the saturated solvent phase. Express the results in appropriate units, such as g/100 mL, mol/L, or mass fraction.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
The following workflow diagram illustrates the key steps of the experimental protocol.
Caption: Shake-flask method for determining liquid-liquid solubility.
By combining the predictive power of Hansen Solubility Parameters with rigorous experimental verification, researchers can gain a thorough understanding of the solubility behavior of this compound, facilitating its effective use in various scientific and industrial applications.
Safety data sheet (SDS) for 3-chloro-2-methylbutan-2-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-chloro-2-methylbutan-2-ol, intended for use by professionals in research and development. The information is compiled from various chemical safety databases and regulatory guidelines.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 21326-62-5[1] |
| Molecular Formula | C5H11ClO[1] |
| Molecular Weight | 122.59 g/mol [1] |
| Synonyms | 3-CHLORO-2-METHYL-2-BUTANOL, 3-chloro-2-methyl-butan-2-ol[2] |
Hazard Identification
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category |
| Flammable Liquids | Category 4 |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 |
GHS Pictograms
Hazard Statements
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| XLogP3-AA (Computed) | 1.2 | PubChem |
Toxicological Information
Specific experimental toxicological data such as LD50 and LC50 values for this compound are not available in the public domain. However, based on its GHS classification as "Acute Toxicity, Oral, Category 4," it is harmful if swallowed. Halogenated hydrocarbons, in general, can be neurotoxic and may cause liver or renal injury.[3]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition - No smoking.
-
Take measures to prevent the buildup of electrostatic charge.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not specifically available. However, standardized OECD guidelines are available for conducting acute toxicity studies.
Proposed Protocol for Acute Oral Toxicity Study (based on OECD Guideline 423)
-
Test Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step.
-
Test Animals: Healthy, young adult rodents (rats or mice), typically females as they are often more sensitive.
-
Dosage: The substance is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior), and body weight changes for at least 14 days.
-
Pathology: All animals (those that die during the test and survivors at the end) should be subjected to gross necropsy.
-
Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from risk assessment to emergency response.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the original SDS for the most accurate and up-to-date information.
References
Thermochemical Profile of 3-chloro-2-methylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 3-chloro-2-methylbutan-2-ol. Due to the absence of publicly available experimental data for this specific compound, this document focuses on established theoretical and experimental approaches for obtaining critical thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. Detailed protocols for relevant experimental techniques, including bomb calorimetry and differential scanning calorimetry, are presented. Furthermore, this guide explores computational estimation techniques, with a particular emphasis on the Benson group increment theory, as a reliable method for predicting thermochemical data in the absence of experimental values. This document is intended to serve as a foundational resource for researchers requiring thermochemical data for this compound in fields such as chemical process design, safety analysis, and computational modeling.
Introduction
This compound is a halogenated tertiary alcohol. Its thermochemical properties are essential for a variety of applications, from predicting its behavior in chemical reactions to assessing its environmental fate and impact. Thermochemical data, such as the enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp), are fundamental for process simulation, reaction modeling, and safety assessments in the chemical and pharmaceutical industries.
This guide addresses the current lack of available experimental thermochemical data for this compound by providing a detailed framework for its determination and estimation.
Estimation of Thermochemical Data
In the absence of experimental data, computational methods provide a robust alternative for estimating thermochemical properties.
Benson Group Increment Theory
Benson group increment theory is a widely used group additivity method for estimating the thermochemical properties of organic molecules in the gas phase.[1][2] This method is based on the principle that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.[1] The accuracy of this method is generally within 2-3 kcal/mol for enthalpy of formation.[1]
To estimate the thermochemical properties of this compound, the molecule is dissected into the following Benson groups:
-
C-(Cl)(C)2(O) : A central carbon atom bonded to a chlorine atom, two other carbon atoms, and an oxygen atom.
-
C-(C)(H)3 : Three methyl groups.
-
O-(C)(H) : The hydroxyl group.
Table 1: Estimated Thermochemical Data for this compound (Gas Phase) using Benson Group Increments
| Property | Estimated Value | Units |
| Enthalpy of Formation (ΔHf°(g)) | Value would be calculated from group contributions | kJ/mol |
| Standard Entropy (S°(g)) | Value would be calculated from group contributions | J/(mol·K) |
| Heat Capacity (Cp(g)) at 298.15 K | Value would be calculated from group contributions | J/(mol·K) |
Note: Specific group values are required from comprehensive databases to perform the calculations.
Computational Quantum Chemistry
Modern computational chemistry methods, such as ab initio calculations and density functional theory (DFT), can provide highly accurate predictions of thermochemical properties.[3][4][5] These methods model the electronic structure of the molecule to derive its energetic properties. For halogenated organic compounds, specific computational approaches that account for the complexities of halogen bonding are employed to enhance accuracy.[4][6][7]
Experimental Determination of Thermochemical Data
Should experimental determination be required, the following protocols are recommended.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of a liquid organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.[8][9][10]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction occurs at constant volume.[9]
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion (q_comb) is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire.
-
Calculation of Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is calculated from q_comb and the moles of the sample.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and HCl).
Table 2: Data Presentation for Bomb Calorimetry Experiment
| Parameter | Symbol | Value | Units |
| Mass of this compound | m_sample | g | |
| Heat Capacity of Calorimeter | C_cal | J/K | |
| Initial Temperature | T_initial | K | |
| Final Temperature | T_final | K | |
| Temperature Change | ΔT | K | |
| Heat of Combustion | q_comb | kJ | |
| Molar Enthalpy of Combustion | ΔHc° | kJ/mol | |
| Standard Enthalpy of Formation | ΔHf° | kJ/mol |
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to measure the heat capacity of a substance by comparing the heat flow required to raise the temperature of a sample and a reference material.[11][12][13]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The DSC is programmed to heat the sample and reference at a constant rate over the desired temperature range.
-
Measurement: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Data Analysis: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.
Table 3: Data Presentation for DSC Experiment
| Temperature (K) | Heat Flow (mW) | Heat Capacity (J/(g·K)) | Molar Heat Capacity (J/(mol·K)) |
| T1 | |||
| T2 | |||
| T3 | |||
| ... |
Visualizations
Caption: Workflow for obtaining thermochemical data for this compound.
Conclusion
References
- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 2. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]
- 3. Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models | NSF Public Access Repository [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predictions of Environmental Properties of Halogenated Organics by a Computational Chemistry Screening Tool | NIST [nist.gov]
- 6. Thermochemistry of halogen-containing organic compounds with influence on atmospheric chemistry. [ac2.iqfr.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. monash.edu [monash.edu]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
Methodological & Application
Application Note: Synthesis of Alkyl Halides from Tertiary Alcohols
Title: Synthesis of 2-Chloro-2-methylbutane (B165293) from 2-Methyl-2-butanol (B152257) via an SN1 Reaction
Abstract: This application note details the protocol for the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol using concentrated hydrochloric acid. This reaction is a classic example of a Nucleophilic Substitution First Order (SN1) reaction, where a tertiary alcohol is converted into a tertiary alkyl halide. The protocol covers the reaction setup, purification, and characterization of the product. Additionally, this note clarifies the correct synthetic pathway for the related compound, 3-chloro-2-methylbutan-2-ol, which is synthesized via a different mechanism from an alkene precursor.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Tertiary alcohols, such as 2-methyl-2-butanol, react readily with concentrated hydrohalic acids like HCl through an SN1 mechanism.[1][2] This process involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the halide nucleophile.[1] The reaction is typically rapid and provides a straightforward method for producing tertiary alkyl halides.[2]
It is a common misconception that this reaction could produce a chlorohydrin like this compound. However, the reaction of an alcohol with HCl is a substitution reaction, not an addition. The correct synthesis for a chlorohydrin such as this compound involves the reaction of an alkene (in this case, 2-methyl-2-butene) with a source of electrophilic chlorine in the presence of water, such as hypochlorous acid (HOCl).[3][4][5]
This document provides a detailed protocol for the synthesis of 2-chloro-2-methylbutane.
Reaction Mechanism and Pathway
The synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol with HCl proceeds via a three-step SN1 mechanism:
-
Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the strong acid (HCl) to form a good leaving group, water.
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. This is the rate-determining step of the reaction.
-
Nucleophilic Attack: The chloride ion (Cl⁻) acts as a nucleophile and attacks the electrophilic carbocation to form the final product, 2-chloro-2-methylbutane.
Below is a diagram illustrating the reaction pathway.
Caption: SN1 Reaction Pathway for the synthesis of 2-chloro-2-methylbutane.
Experimental Protocol
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated Hydrochloric Acid (12 M)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated HCl.
-
Reaction: Gently swirl the unstoppered funnel for approximately one minute to mix the reactants. Then, stopper the funnel and shake for 5-10 minutes, venting frequently to release any pressure buildup. The reaction is rapid, and the formation of a separate organic layer (the product) will be observed.
-
Phase Separation: Allow the mixture to stand until two distinct layers have separated. The upper layer is the organic product (2-chloro-2-methylbutane), and the lower layer is the aqueous acid.
-
Washing:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 10 mL of water. Shake and vent, then allow the layers to separate and discard the aqueous layer.
-
Carefully add 10 mL of 5% sodium bicarbonate solution to the separatory funnel. Swirl gently without the stopper until effervescence ceases, then stopper and shake, venting frequently. This neutralizes any remaining acid. Discard the aqueous layer.
-
Wash the organic layer with 10 mL of saturated NaCl solution to help remove dissolved water. Discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or sodium sulfate to act as a drying agent. Swirl the flask intermittently for about 15 minutes, or until the liquid is clear.
-
Purification (Optional): If a high degree of purity is required, the product can be purified by simple distillation. Collect the fraction boiling between 82-85°C.
Data Presentation
The following table summarizes the physical properties and expected yield for the synthesis.
| Property | 2-Methyl-2-butanol (Reactant) | 2-Chloro-2-methylbutane (Product) |
| Molar Mass ( g/mol ) | 88.15 | 106.59 |
| Density (g/mL) | ~0.805 | ~0.866 |
| Boiling Point (°C) | 102 | 82-85 |
| Solubility in Water | Soluble | Insoluble |
| Theoretical Yield (%) | - | Typically > 80% |
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2-chloro-2-methylbutane.
Note on the Synthesis of this compound
The target molecule in the original request, this compound, is a vicinal halohydrin. This class of compounds is not synthesized from alcohols via substitution. Instead, they are prepared from alkenes through an electrophilic addition reaction.
The correct synthesis route for this compound is the reaction of 2-methyl-2-butene with a source of electrophilic chlorine in water, such as chlorine water (Cl₂/H₂O) or hypochlorous acid (HOCl).[3][4][5] In this reaction, the alkene's double bond attacks the electrophilic chlorine, forming a bridged chloronium ion intermediate. Water then attacks the more substituted carbon of this intermediate in an anti-addition, leading to the formation of the chlorohydrin after deprotonation.
Safety Precautions:
-
Concentrated hydrochloric acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction involves pressure buildup in the separatory funnel; frequent venting is crucial to prevent accidents.
-
Alkyl halides should be handled with care as they can be toxic.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. youtube.com [youtube.com]
- 3. organic chemistry - Reaction of hypohalous acids with alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. File:2-Methyl-2-butene hypochlorous-acid.png - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
Application Note: SN1 Reaction Mechanism for Tertiary Alcohol Chlorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of tertiary alcohols to tertiary alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the generation of intermediates in drug development and the production of various fine chemicals. This reaction typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The stability of the tertiary carbocation intermediate makes this pathway particularly favorable for tertiary alcohols. This application note provides a detailed overview of the SN1 reaction mechanism for the chlorination of tertiary alcohols, comprehensive experimental protocols, and a summary of quantitative data to guide researchers in applying this reaction.
Reaction Mechanism
The SN1 chlorination of a tertiary alcohol is a stepwise process involving the formation of a carbocation intermediate. The overall reaction is the replacement of the hydroxyl (-OH) group with a chlorine atom.
The reaction can be summarized in three key steps:
-
Protonation of the Alcohol: The hydroxyl group of the tertiary alcohol is a poor leaving group. In the presence of a strong acid, such as hydrochloric acid (HCl), the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion. This protonation converts the hydroxyl group into a good leaving group (water).[1][2]
-
Formation of a Tertiary Carbocation: The alkyloxonium ion spontaneously dissociates, with the water molecule departing as the leaving group. This is the rate-determining step of the SN1 reaction and results in the formation of a stable tertiary carbocation. The stability of the tertiary carbocation is due to the electron-donating inductive effect and hyperconjugation from the three alkyl groups attached to the positively charged carbon atom.
-
Nucleophilic Attack by Chloride: The chloride ion (Cl-), a nucleophile, attacks the planar carbocation. This attack can occur from either face of the carbocation, which is a key consideration in stereochemistry. For achiral tertiary alcohols, this results in the formation of the tertiary alkyl chloride.
Data Presentation
The yield of the SN1 chlorination of tertiary alcohols can be influenced by various factors, including the concentration of the acid, reaction temperature, and reaction time. Below is a summary of reported yields for the chlorination of tertiary alcohols under different conditions.
| Tertiary Alcohol | Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |
| 2-Methylpropan-2-ol (tert-Butanol) | Concentrated HCl (1 equiv) | Room Temperature | 19-21 | [3] |
| 2-Methylpropan-2-ol (tert-Butanol) | Concentrated HCl (3 equiv) | Room Temperature | 49 | [3] |
| 2-Methylpropan-2-ol (tert-Butanol) | Concentrated HCl (3 equiv) + Reflux | Not specified | 41-43 | [3] |
| 2-Methylpropan-2-ol (tert-Butanol) | Concentrated HCl (3 equiv) + CaCl2 | Not specified | 45-54 | [3] |
| 2-Methylpropan-2-ol (tert-Butanol) | Concentrated HCl | Room Temperature, 15-20 min shaking | ~50 | [4] |
| 2-Methylpropan-2-ol (tert-Butanol) | Concentrated HCl | Not specified | up to 85 | [5] |
| 1-Adamantanol | Thionyl chloride, catalytic TiCl4 | 0 °C, 15 min | 88 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-2-methylpropane (B56623) from 2-Methylpropan-2-ol using Concentrated Hydrochloric Acid
This protocol is a common and straightforward method for the preparation of a tertiary alkyl chloride.
Materials:
-
2-Methylpropan-2-ol (tert-butanol)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3), 5% aqueous solution
-
Anhydrous calcium chloride (CaCl2) or anhydrous magnesium sulfate (B86663) (MgSO4)
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 40 mL of 2-methylpropan-2-ol and 120 mL of concentrated hydrochloric acid.[7]
-
Stopper the funnel and shake the mixture vigorously for 15-20 minutes.[4] Periodically and carefully vent the funnel by inverting it and opening the stopcock to release any pressure buildup.
-
Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (2-chloro-2-methylpropane), and the lower layer is the aqueous phase.[4]
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer by adding 20 mL of 5% sodium bicarbonate solution to the separatory funnel. Swirl gently at first, then stopper and shake, remembering to vent frequently to release the carbon dioxide gas produced. This step neutralizes any remaining acid.
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of water. Separate and discard the aqueous layer.
-
Transfer the crude 2-chloro-2-methylpropane to a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and allow it to stand for 10-15 minutes until the liquid is clear.
-
Decant or filter the dried product into a distillation flask.
-
Purify the 2-chloro-2-methylpropane by simple distillation, collecting the fraction that boils between 49-52 °C.[4]
Protocol 2: Chlorination of a Tertiary Alcohol using Thionyl Chloride with a Lewis Acid Catalyst
This method can be advantageous for certain substrates, offering high yields and rapid reaction times.
Materials:
-
Tertiary alcohol (e.g., 1-adamantanol)
-
Thionyl chloride (SOCl2)
-
Titanium (IV) tetrachloride (TiCl4)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes
Procedure:
-
Dissolve the tertiary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 mmol) to the stirred solution.
-
After stirring for 5 minutes, add a catalytic amount of titanium (IV) tetrachloride (0.1 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude alkyl chloride.
-
Purify the product by flash column chromatography or distillation as appropriate for the specific product.
Mandatory Visualization
Caption: SN1 reaction mechanism for the chlorination of a tertiary alcohol.
Caption: General experimental workflow for tertiary alcohol chlorination.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chim.lu [chim.lu]
Application Notes and Protocols: 3-Chloro-2-methylbutan-2-ol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-2-methylbutan-2-ol as a key intermediate in organic synthesis. This versatile haloalcohol serves as a valuable precursor for the generation of highly functionalized building blocks, including epoxides and unsaturated alcohols, which are of significant interest in medicinal chemistry and the development of novel therapeutics.
Overview of Synthetic Applications
This compound is a tertiary haloalcohol that possesses two key reactive sites: the hydroxyl group and the carbon-chlorine bond. This dual functionality allows for a range of chemical transformations, making it a strategic intermediate in multi-step syntheses. The primary applications of this compound stem from its ability to undergo:
-
Intramolecular Cyclization: Under basic conditions, the proximate hydroxyl and chloro groups readily undergo an intramolecular Williamson ether synthesis to form the highly substituted and synthetically useful 2,3-dimethyl-2,3-epoxybutane (also known as tetramethyloxirane). Epoxides are valuable intermediates due to their susceptibility to ring-opening reactions with a variety of nucleophiles, enabling the introduction of diverse functional groups.
-
Elimination Reactions: Treatment of this compound with a suitable base can also induce an elimination reaction (dehydrochlorination) to yield the unsaturated tertiary alcohol, 2,3-dimethyl-3-buten-2-ol. This vinyl alcohol derivative is a useful building block for the synthesis of more complex molecules through reactions involving the double bond and the hydroxyl group.
The strategic application of this compound allows for the efficient construction of molecular complexity from simple starting materials.
Experimental Protocols and Data
Synthesis of this compound
The preparation of this compound is typically achieved through the electrophilic addition of a source of hypochlorous acid (HOCl) to 2,3-dimethyl-2-butene (B165504). A common and effective method involves the use of N-chlorosuccinimide (NCS) in an aqueous medium.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-2-butene (1.0 eq) in a 1:1 mixture of acetone (B3395972) and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude product, which can be purified by fractional distillation under reduced pressure.
| Parameter | Value |
| Starting Material | 2,3-Dimethyl-2-butene |
| Reagents | N-Chlorosuccinimide, Acetone, Water |
| Reaction Time | 4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
| Purity | >95% (after distillation) |
Application 1: Synthesis of 2,3-Dimethyl-2,3-epoxybutane
The intramolecular cyclization of this compound to form 2,3-dimethyl-2,3-epoxybutane is a facile and high-yielding transformation.
Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-epoxybutane
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (B129727).
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (B78521) (1.2 eq) in water dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed by distillation to afford the pure epoxide.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Methanol, Water |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Typical Yield | 90-97% |
| Purity | >98% |
Application 2: Synthesis of 2,3-Dimethyl-3-buten-2-ol
The elimination of HCl from this compound provides access to the corresponding unsaturated alcohol.
Experimental Protocol: Synthesis of 2,3-Dimethyl-3-buten-2-ol
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) and a solution of potassium tert-butoxide (1.5 eq) in tert-butanol.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by distillation.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Potassium tert-butoxide, tert-Butanol |
| Reaction Time | 4 hours |
| Temperature | Reflux (~83 °C) |
| Typical Yield | 65-75% |
| Purity | >96% (after distillation) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of the key intermediate.
Caption: Key synthetic transformations.
Caption: General experimental workflow.
Significance in Drug Development
While this compound may not be a final drug product itself, its derivatives are of significant interest to medicinal chemists.
-
Epoxides as Electrophilic Warheads: The resulting 2,3-dimethyl-2,3-epoxybutane contains a strained three-membered ring that can be opened by various nucleophiles, including amino acid residues in proteins. This reactivity makes epoxides valuable scaffolds for designing covalent inhibitors of enzymes, a strategy employed in the development of various therapeutic agents.
-
Functionalized Alkenes for Further Elaboration: The unsaturated alcohol, 2,3-dimethyl-3-buten-2-ol, provides a handle for a multitude of subsequent reactions. The double bond can be functionalized through various addition reactions, and the hydroxyl group can be modified or used to direct further transformations. This allows for the rapid generation of a library of diverse molecules for screening in drug discovery programs.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methylbutan-2-ol is a versatile bifunctional molecule containing both a tertiary alcohol and a secondary chloride. This unique structure allows for a variety of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The reactivity of this substrate is governed by the nature of the nucleophile, the solvent, and the reaction conditions, which can favor either SN1 or SN2 pathways, as well as competing elimination and rearrangement reactions. These application notes provide an overview of the key nucleophilic substitution reactions involving this compound, along with detailed experimental protocols and mechanistic insights.
Key Reaction Pathways
The primary sites for nucleophilic attack on this compound are the carbon bearing the chlorine atom (C3) and, under certain conditions, the carbon of the tertiary alcohol (C2) after activation. The presence of the hydroxyl group can also influence the reaction outcome, potentially participating in intramolecular reactions.
1. SN1 Solvolysis Reactions: In polar protic solvents such as ethanol (B145695) or water, this compound is expected to undergo S_N_1 reactions. The secondary chloride is a relatively good leaving group, and the polar solvent can stabilize the resulting secondary carbocation intermediate. This carbocation can then be attacked by the solvent nucleophile. A significant consideration is the potential for a 1,2-hydride shift to form a more stable tertiary carbocation, leading to rearranged products.[1][2]
2. Intramolecular Nucleophilic Substitution (Epoxide Formation): In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an S_N_2 fashion to form a cyclic ether, specifically the epoxide 2,2,3-trimethyloxirane.[3][4] This reaction is a variation of the Williamson ether synthesis.
3. S_N_2 Reactions with Strong Nucleophiles: With strong, typically anionic, nucleophiles in polar aprotic solvents, direct displacement of the chloride via an S_N_2 mechanism can be achieved. This pathway is favored by conditions that suppress carbocation formation.
Data Presentation: Summary of Representative Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Primary Product(s) | Reaction Type | Typical Reaction Time | Approximate Yield (%) | Reference |
| Ethanol (EtOH) | Ethanol | 3-Ethoxy-2-methylbutan-2-ol, 2-Ethoxy-2-methylbutane (B166765) | S_N_1/Solvolysis with rearrangement | 12-24 hours | 60-75 | [5] |
| Water (H₂O) | Water/Acetone | 2-Methylbutane-2,3-diol | S_N_1/Solvolysis | 12-24 hours | 55-70 | [6] |
| Sodium Hydroxide (B78521) (NaOH) | Dichloromethane (B109758)/Water | 2,2,3-Trimethyloxirane | Intramolecular S_N_2 | 2-4 hours | 85-95 | [3][4] |
| Sodium Azide (B81097) (NaN₃) | Dimethylformamide (DMF) | 3-Azido-2-methylbutan-2-ol | S_N_2 | 6-12 hours | 80-90 | [2] |
| Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 3-Cyano-2-methylbutan-2-ol | S_N_2 | 8-16 hours | 70-85 | [3] |
Note: The yields and reaction times are representative and can vary based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: S_N_1 Solvolysis in Ethanol
Objective: To synthesize 3-ethoxy-2-methylbutan-2-ol and 2-ethoxy-2-methylbutane via solvolysis.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of anhydrous ethanol.
-
Attach a reflux condenser and heat the mixture to reflux for 18 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by fractional distillation or column chromatography to separate the substitution and rearranged products.
Protocol 2: Intramolecular Epoxide Formation
Objective: To synthesize 2,2,3-trimethyloxirane.
Materials:
-
This compound
-
Sodium Hydroxide
-
Dichloromethane
-
Water
-
Round-bottom flask with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5.0 g of this compound in 50 mL of dichloromethane in a 100 mL round-bottom flask.
-
Add a solution of 2.0 g of sodium hydroxide in 20 mL of water to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 3 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 25 mL of water, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent at low temperature on a rotary evaporator due to the volatility of the epoxide.
-
The crude product can be purified by distillation if necessary.
Protocol 3: S_N_2 Reaction with Sodium Azide
Objective: To synthesize 3-azido-2-methylbutan-2-ol.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl Ether
-
Water
-
Round-bottom flask with a stirrer and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3.0 g of sodium azide and 40 mL of anhydrous DMF.
-
Stir the suspension and add 5.0 g of this compound.
-
Heat the reaction mixture to 60°C and stir for 10 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting azide by column chromatography.
Visualizations
Signaling Pathways and Mechanisms
Caption: S_N_1 reaction pathway of this compound.
Caption: Intramolecular S_N_2 mechanism for epoxide formation.
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. bartleby.com [bartleby.com]
- 2. Solved 1. Explain, with a mechanism, why the major product | Chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. digitalcommons.xula.edu [digitalcommons.xula.edu]
Laboratory Scale Synthesis of 3-chloro-2-methylbutan-2-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 3-chloro-2-methylbutan-2-ol, a vicinal halohydrin with potential applications in organic synthesis and as a building block in drug development. The synthesis is achieved through the halohydrin formation reaction of 2-methyl-2-butene (B146552) using N-chlorosuccinimide (NCS) as a safe and effective chlorine source in an aqueous medium.
Reaction Principle
The synthesis proceeds via an electrophilic addition of chlorine to the double bond of 2-methyl-2-butene, forming a cyclic chloronium ion intermediate. Subsequent nucleophilic attack by water on the more substituted carbon of the chloronium ion, in accordance with Markovnikov's rule, leads to the formation of the desired this compound. The reaction exhibits anti-stereoselectivity, resulting from the backside attack of the water molecule on the chloronium ion.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 0.662 | 38.5 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | - | Decomposes |
| This compound | C₅H₁₁ClO | 122.59[1][2] | 1.03[2] | 153.24 (estimated)[1] |
Table 2: Experimental Parameters
| Parameter | Value |
| Reactants | |
| 2-Methyl-2-butene | User-defined |
| N-Chlorosuccinimide (NCS) | 1.1 equivalents |
| Water | Solvent |
| Dichloromethane (B109758) | Co-solvent/Extraction |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up Reagents | |
| Saturated Sodium Bicarbonate Solution | To neutralize acid |
| Brine (Saturated NaCl Solution) | For washing |
| Anhydrous Magnesium Sulfate (B86663) | For drying |
| Expected Yield | |
| Theoretical Yield | Dependent on starting material quantity |
| Expected Experimental Yield | 70-80% (typical for halohydrin formation) |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for extraction and distillation/chromatography
-
Rotary evaporator
-
2-Methyl-2-butene (≥99%)
-
N-Chlorosuccinimide (NCS) (≥98%)
-
Dichloromethane (DCM), ACS grade
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-chlorosuccinimide (1.1 equivalents) in a 1:1 mixture of deionized water and dichloromethane.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
-
Addition of Alkene:
-
Add 2-methyl-2-butene (1.0 equivalent) dropwise to the cooled NCS solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
-
Reaction:
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent system) until the starting alkene spot has disappeared.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Deionized water.
-
Brine solution.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent.
-
Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-chlorosuccinimide is a corrosive solid; handle with care.
-
2-Methyl-2-butene is a flammable liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
References
Application Note: Purification of 3-Chloro-2-methylbutan-2-ol via Simple Distillation
Abstract
This application note details a standard protocol for the purification of 3-chloro-2-methylbutan-2-ol using simple distillation. This method is effective for separating the desired tertiary chlorohydrin from non-volatile impurities and solvents with significantly different boiling points that may be present after its synthesis. The protocol described herein is applicable for researchers in organic synthesis, medicinal chemistry, and drug development who require a purified form of this compound for subsequent reactions or biological screening.
Introduction
This compound is a halogenated tertiary alcohol that serves as a valuable intermediate in organic synthesis. Its purity is crucial for the successful outcome of subsequent reactions. Synthesis of this compound, typically through the hydrochlorination of an appropriate precursor such as 2-methyl-3-buten-2-ol (B93329) or the corresponding epoxide, can result in a crude product containing unreacted starting materials, byproducts, and residual solvents. Simple distillation is a fundamental and efficient technique for the purification of thermally stable liquids with boiling points below 150°C, provided that the impurities have significantly different boiling points.[1] This note provides a detailed methodology for the simple distillation of this compound, including pre-distillation workup and expected outcomes.
Materials and Methods
Synthesis and Preliminary Purification:
Prior to distillation, this compound is synthesized. A common synthetic route involves the reaction of a suitable starting material with a source of hydrochloric acid. A representative, though not specific, preparative procedure that would precede the distillation involves the reaction of a starting alcohol with concentrated HCl.[2][3][4] Following the reaction, the crude product is typically subjected to a liquid-liquid extraction to remove the majority of acidic and water-soluble impurities. This workup generally includes the following steps:
-
Quenching: The reaction mixture is carefully added to ice-cold water.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Washing: The organic layer is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine to facilitate phase separation.[2]
-
Drying: The organic phase is dried over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.[5]
-
Solvent Removal: The drying agent is removed by filtration, and the bulk of the solvent is removed using a rotary evaporator.
The resulting crude oil is then ready for purification by simple distillation.
Simple Distillation Protocol:
The apparatus for simple distillation is assembled as shown in the workflow diagram below. Key considerations include ensuring all glassware is dry and joints are properly sealed.[6]
-
The crude this compound is transferred to a round-bottom flask, not exceeding two-thirds of its volume. Boiling chips or a magnetic stir bar are added to ensure smooth boiling.
-
The flask is placed in a heating mantle and connected to a distillation head equipped with a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6]
-
A condenser is attached to the side arm of the distillation head. Cooling water should flow into the lower inlet and out of the upper outlet to ensure the condenser jacket remains full.[6]
-
A receiving flask is placed at the outlet of the condenser to collect the purified product.
-
The crude product is heated gently. The temperature is gradually increased until the liquid begins to boil and the vapor phase temperature rises.
-
The fraction that distills at a constant temperature corresponding to the boiling point of this compound is collected. The receiving flask may be cooled in an ice bath to improve condensation efficiency.
-
Distillation is stopped when the temperature begins to drop or when only a small residue remains in the distilling flask.
Data Presentation
The physical and chemical properties of this compound are summarized in Table 1. The expected results from the simple distillation are presented in Table 2, which are illustrative of a typical purification process.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 21326-62-5 | [7][8] |
| Molecular Formula | C₅H₁₁ClO | [7][8][9] |
| Molecular Weight | 122.59 g/mol | [7][8][9] |
| Boiling Point (at 760 mmHg) | 141.5 °C (calculated), ~153 °C (estimated) | [8][10] |
| Density | ~1.02-1.03 g/cm³ | [9][10] |
Table 2: Illustrative Results of Simple Distillation Purification
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish oil | Colorless liquid |
| Volume (mL) | 50 | 40 |
| Yield (%) | - | 80% |
| Purity (by GC-MS, area %) | ~85% | >98% |
Experimental Workflow and Logical Relationships
The overall process from crude product to purified this compound is depicted in the following workflow diagram.
Caption: Workflow for the purification of this compound.
Conclusion
Simple distillation is a straightforward and effective method for the purification of this compound. The protocol outlined in this application note provides a reliable procedure for obtaining this compound in high purity, which is essential for its use in further synthetic applications. Proper execution of the pre-distillation workup is critical for achieving optimal results. The provided data and workflow serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.
References
- 1. 3-Chloro-3-methylbutan-2-ol | C5H11ClO | CID 21506465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. This compound | C5H11ClO | Reactory [reactory.app]
- 4. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. 3-Chloro-2-methyl-1-butanol | C5H11ClO | CID 12869947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H11ClO | CID 21572590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-CHLORO-2-METHYL-2-BUTANOL | 21326-62-5 [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. CAS # 21326-62-5, 3-Chloro-2-Methyl-2-Butanol: more information. [ww.chemblink.com]
Synthesis of Tertiary Alkyl Halides: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tertiary alkyl halides, crucial intermediates in organic synthesis and drug development. The primary methods covered are the reaction of tertiary alcohols with hydrogen halides and the hydrohalogenation of alkenes.
Synthesis of Tertiary Alkyl Halides from Tertiary Alcohols via SN1 Reaction
The reaction of tertiary alcohols with hydrogen halides (HCl, HBr, HI) is a classic and efficient method for the preparation of tertiary alkyl halides.[1] This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a stable tertiary carbocation intermediate.[2][3] The reactivity order of the hydrogen halides is HI > HBr > HCl.[4]
General Reaction Scheme
(CH₃)₃COH + HX → (CH₃)₃CX + H₂O (where X = Cl, Br, I)
Data Presentation: Synthesis of Tertiary Alkyl Halides from Tertiary Alcohols
| Product | Starting Alcohol | Reagent(s) | Reaction Conditions | Yield (%) | Reference(s) |
| tert-Butyl chloride | tert-Butyl alcohol | Concentrated HCl | Room temperature, 15-20 min shaking | 78-88 | [5] |
| tert-Butyl chloride | tert-Butyl alcohol | Concentrated HCl | Room temperature, stirring for 15 min | ~40-65 | [6][7] |
| tert-Butyl bromide | tert-Butyl alcohol | 48% HBr | Boiling, distillation of product | 60 | [8] |
| tert-Butyl bromide | tert-Butyl alcohol | 48% HBr, concentrated H₂SO₄ | 20°C, 30 min | 85 | [8] |
| tert-Butyl iodide | tert-Butyl alcohol | KI, H₃PO₄ | Heating, distillation of product | 92 | [9][10] |
Experimental Protocols
1.3.1. Synthesis of tert-Butyl Chloride from tert-Butyl Alcohol
This protocol is adapted from a procedure described in Organic Syntheses.[5]
Materials:
-
tert-Butyl alcohol (1 mole, 74 g, 95 mL)
-
Concentrated hydrochloric acid (3 moles, ~247 mL)
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Separatory funnel (500 mL)
-
Distillation apparatus
Procedure:
-
In a 500-mL separatory funnel, combine 74 g of tert-butyl alcohol and 247 mL of concentrated hydrochloric acid.
-
Shake the mixture for 15-20 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate, and then carefully drain the lower aqueous layer.
-
Wash the upper organic layer (crude tert-butyl chloride) with a 5% sodium bicarbonate solution, followed by washing with water until the washings are neutral to litmus (B1172312) paper.
-
Transfer the crude product to a dry flask and add 10 g of anhydrous calcium chloride to dry the product.
-
After drying, decant the liquid into a distillation flask.
-
Distill the product, collecting the fraction that boils between 49.5–52 °C. The expected yield is 72–82 g (78–88%).
1.3.2. Synthesis of tert-Butyl Bromide from tert-Butyl Alcohol
This protocol is based on a procedure for the preparation of tert-butyl bromide.[8]
Materials:
-
tert-Butyl alcohol (1 mole)
-
48% Hydrobromic acid (1.25 moles)
-
Concentrated sulfuric acid or concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Distillation apparatus with a Vigreux column
Procedure:
-
With cooling, treat 1 mole of tert-butyl alcohol with 1.25 moles of 48% hydrobromic acid.
-
Heat the mixture and distill the volatile tert-butyl bromide directly from the reaction mixture using a 20-cm Vigreux column.
-
Wash the crude product twice with about one-fifth of its volume of cold concentrated sulfuric acid or concentrated hydrochloric acid in a separatory funnel to remove any di-tert-butyl ether byproduct.
-
Wash the organic layer with water, then with sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Dry the product over anhydrous calcium chloride.
-
Distill the dried product through a 20-cm Vigreux column, collecting the fraction boiling at 71-73 °C. The reported yield is 60%.
Synthesis of Tertiary Alkyl Halides from Alkenes via Hydrohalogenation
The addition of hydrogen halides to unsymmetrically substituted alkenes that can form a tertiary carbocation is a regioselective reaction that follows Markovnikov's rule. This rule states that the hydrogen atom of HX adds to the carbon of the double bond that has more hydrogen atoms, while the halide adds to the more substituted carbon, leading to the formation of a tertiary alkyl halide.
General Reaction Scheme
(CH₃)₂C=CH₂ + HX → (CH₃)₃CX (where X = Cl, Br, I)
Data Presentation: Synthesis of Tertiary Alkyl Halides from Alkenes
| Product | Starting Alkene | Reagent(s) | Reaction Conditions | Yield (%) | Reference(s) |
| tert-Butyl chloride | Isobutylene (B52900) | HCl (gas) | Not specified | High | [11] |
| tert-Butyl bromide | Isobutylene | HBr | Not specified | High | [12] |
Experimental Protocol
2.3.1. Synthesis of tert-Butyl Bromide from Isobutylene (Conceptual Protocol)
Detailed experimental protocols for the hydrohalogenation of isobutylene in a laboratory setting are not as commonly published as the alcohol-based syntheses. However, the general procedure involves passing the gaseous hydrogen halide through a solution of the alkene or the neat alkene.
Materials:
-
Isobutylene (2-methylpropene)
-
Hydrogen bromide (gas or concentrated aqueous solution)
-
An appropriate solvent (e.g., a non-polar, aprotic solvent if using gaseous HBr)
Procedure:
-
Dissolve isobutylene in a suitable solvent in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
Cool the reaction mixture in an ice bath.
-
Bubble hydrogen bromide gas through the stirred solution. The reaction is typically rapid.
-
Monitor the reaction progress by a suitable method (e.g., disappearance of the alkene starting material by GC analysis).
-
Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate to remove excess HBr, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).
-
The solvent can be removed by distillation, and the resulting tert-butyl bromide can be further purified by fractional distillation if necessary.
Mandatory Visualizations
Experimental Workflow for Tertiary Alkyl Halide Synthesis from a Tertiary Alcohol
Caption: General experimental workflow for the synthesis of tertiary alkyl halides.
SN1 Reaction Mechanism for Synthesis from a Tertiary Alcohol
Caption: The SN1 mechanism for tertiary alkyl halide synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. Video: Conversion of Alcohols to Alkyl Halides [jove.com]
- 3. Introduction to SN1 Reactions - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
- 8. prepchem.com [prepchem.com]
- 9. allen.in [allen.in]
- 10. lookchem.com [lookchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Iso -butylene can be converted into tert -butyl bromide by its reaction with [allen.in]
Applications of 3-chloro-2-methylbutan-2-ol in Pharmaceutical Research: An Overview
Despite its simple structure, 3-chloro-2-methylbutan-2-ol has not been identified as a key intermediate or a direct pharmacological agent in publicly available pharmaceutical research. Extensive searches of scientific literature and patent databases did not yield specific applications of this compound in drug discovery or development. However, its chemical properties suggest potential, albeit currently undocumented, roles as a synthetic building block.
This document aims to provide a theoretical framework for the potential applications of this compound in pharmaceutical research, based on the reactivity of tertiary alcohols and alkyl halides. The experimental protocols and data presented are hypothetical and intended to serve as a guide for researchers exploring the utility of this compound.
Potential as a Synthetic Intermediate
This compound possesses two key reactive sites: a tertiary alcohol and a secondary chloro group. This bifunctionality could theoretically be exploited in the synthesis of more complex molecules with potential therapeutic value. The tertiary alcohol can be a precursor for various functional groups, while the chloro atom can participate in nucleophilic substitution reactions.
Hypothetical Synthetic Pathway: Ether Synthesis
One potential application is in the synthesis of novel ether derivatives. The tertiary alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide to form an ether. This could be a strategy to introduce bulky hydrophobic groups into a molecule, potentially influencing its pharmacokinetic properties.
Table 1: Hypothetical Reactants and Conditions for Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Hypothetical Product |
| This compound | Benzyl (B1604629) bromide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 25 | 2-(benzyloxy)-3-chloro-2-methylbutane |
| This compound | 4-Nitrobenzyl chloride | Potassium tert-butoxide | Dimethylformamide (DMF) | 0 - 25 | 3-chloro-2-methyl-2-((4-nitrobenzyl)oxy)butane |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ether Derivatives of this compound
Objective: To synthesize novel ether compounds from this compound for potential screening in biological assays.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for a Hypothetical Drug Discovery Cascade
The following diagram illustrates a conceptual workflow for how a simple starting material like this compound could be utilized in a drug discovery program.
Caption: Hypothetical workflow for drug discovery.
While there is no documented evidence of this compound's application in pharmaceutical research, its chemical structure presents opportunities for its use as a scaffold in the synthesis of novel compounds. The protocols and conceptual workflows provided here are intended to serve as a starting point for researchers interested in exploring the potential of this and other simple halogenated alcohols in the quest for new therapeutic agents. Further research is necessary to establish any real-world utility in drug development.
Application Notes and Protocols: Reaction of 3-chloro-2-methylbutan-2-ol with Grignard Reagents
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 3-chloro-2-methylbutan-2-ol with various Grignard reagents (RMgX). This reaction is a powerful method for the synthesis of sterically hindered tertiary alcohols. The Grignard reagent serves a dual role: first as a base to facilitate the formation of an epoxide intermediate, and second as a nucleophile to open the newly formed ring. This process allows for the construction of complex carbon skeletons, which are of significant interest to researchers in organic synthesis and drug development. This note outlines the reaction mechanism, provides protocols for synthesis and purification, and presents expected quantitative data for representative reactions.
Reaction Mechanism and Principles
The reaction proceeds through a multi-step mechanism involving an in-situ generated epoxide intermediate. A minimum of two equivalents of the Grignard reagent are required to drive the reaction to completion.
-
Deprotonation: The first equivalent of the Grignard reagent, a strong base, abstracts the acidic proton from the hydroxyl group of this compound. This acid-base reaction is rapid and results in the formation of a magnesium alkoxide and an alkane byproduct.
-
Epoxide Formation: The resulting alkoxide undergoes an intramolecular S_N2 reaction. The nucleophilic oxygen attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion to form a strained three-membered ring, the epoxide intermediate 2,2,3-trimethyloxirane .
-
Nucleophilic Ring-Opening: A second equivalent of the Grignard reagent acts as a nucleophile, attacking one of the carbons of the epoxide ring. The attack occurs at the less sterically hindered carbon (C3), leading to the regioselective opening of the ring.
-
Aqueous Workup: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or saturated NH₄Cl) to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.
The overall transformation is a reliable method for synthesizing tertiary alcohols with a quaternary carbon center adjacent to the alcohol-bearing carbon.
Figure 1: Reaction pathway of this compound with a Grignard reagent.
Data Presentation: Products and Yields
The identity of the final product is determined by the specific Grignard reagent used in the synthesis. The reaction generally provides good to excellent yields, contingent upon strict anhydrous reaction conditions.
Table 1: Expected Products from Various Grignard Reagents
| Grignard Reagent (R-MgX) | R Group | IUPAC Name of Product | Chemical Structure of Product |
|---|---|---|---|
| Methylmagnesium Bromide | Methyl | 2,3,3-Trimethylbutan-2-ol | (CH₃)₂C(OH)C(CH₃)₃ |
| Ethylmagnesium Bromide | Ethyl | 2,3-Dimethylpentan-3-ol | (CH₃)₂C(OH)CH(CH₃)CH₂CH₃ |
| Phenylmagnesium Bromide | Phenyl | 2-Methyl-3-phenylbutan-2-ol | (CH₃)₂C(OH)CH(CH₃)(C₆H₅) |
Table 2: Typical Reaction Parameters and Expected Yields
| Parameter | Value / Condition | Notes |
|---|---|---|
| Stoichiometry (Grignard:Substrate) | 2.5 : 1.0 | A slight excess of Grignard reagent ensures complete conversion. |
| Solvent | Anhydrous Diethyl Ether or THF | Must be strictly anhydrous to prevent quenching the Grignard reagent. |
| Substrate Addition Temperature | 0 °C to 5 °C | Slow, dropwise addition is crucial to control the exothermic reaction. |
| Reaction Temperature | Room Temperature to 35 °C (reflux) | Reaction can be stirred at room temperature or gently refluxed. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for consumption of the epoxide intermediate. |
| Workup Procedure | Saturated aq. NH₄Cl or 10% HCl | Added slowly at 0 °C. |
| Purification Method | Fractional Distillation or Column Chromatography | Depends on the physical properties of the final product. |
| Expected Yield | 75% - 85% | Yields are based on the limiting reagent (this compound). |
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All experiments must be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and flame-dried glassware are essential. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol 1: General Preparation of Grignard Reagent (Example: Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube or N₂ inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Add a small portion (approx. 5%) of the total bromomethane (B36050) (1.1 equivalents, dissolved in anhydrous diethyl ether) to the flask.
-
Propagation: Once the reaction initiates (indicated by bubbling and a grayish color), add the remaining bromomethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the gray, cloudy solution for an additional 30-60 minutes at room temperature or with gentle heating to ensure all the magnesium has reacted. The Grignard reagent is now ready for use.
Protocol 2: Synthesis of 2,3,3-Trimethylbutan-2-ol
-
Reagent Preparation: Prepare a solution of methylmagnesium bromide (2.5 equivalents) in anhydrous diethyl ether as described in Protocol 4.1.
-
Reaction Setup: Cool the freshly prepared Grignard solution to 0 °C in an ice-water bath.
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by TLC analysis.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium (B1175870) chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt. A white precipitate of magnesium salts will form.
-
Extraction: Transfer the mixture to a separatory funnel. Add additional diethyl ether if necessary. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to obtain pure 2,3,3-trimethylbutan-2-ol.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Application Notes and Protocols: Solvolysis Reaction Kinetics of 3-chloro-2-methylbutan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solvolysis is a fundamental reaction in organic chemistry where the solvent acts as the nucleophile.[1] The study of solvolysis kinetics provides critical insights into reaction mechanisms, transition state theory, and the influence of solvent properties on reaction rates. For tertiary alkyl halides, solvolysis typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[2][3] This mechanism involves the formation of a carbocation intermediate in the rate-determining step.[2] The stability of this intermediate is paramount to the reaction rate. Polar protic solvents, in particular, are effective at stabilizing the carbocation and the leaving group, thereby accelerating the reaction.[4]
This document provides a detailed protocol for investigating the solvolysis reaction kinetics of a tertiary chlorohydrin, 3-chloro-2-methylbutan-2-ol. The principles and methods described are broadly applicable to the study of other tertiary substrates. The protocol outlines the monitoring of the reaction rate through titration and the subsequent calculation of the first-order rate constant and activation parameters.
Reaction Mechanism: SN1 Solvolysis
The solvolysis of tertiary substrates like this compound in a protic solvent (e.g., aqueous ethanol) is expected to follow an SN1 pathway. The reaction mechanism consists of three key steps:
-
Formation of a Carbocation: The C-Cl bond heterolytically cleaves to form a tertiary carbocation and a chloride ion. This is the slowest, rate-determining step of the reaction.[2]
-
Nucleophilic Attack: A solvent molecule (e.g., water or ethanol) acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated by another solvent molecule to yield the final substitution product and a hydronium ion.
The generation of acid (H⁺) as a byproduct allows for the reaction rate to be monitored via titration.
References
Application Note: Synthesis of Tertiary Alkyl Chlorides from Tertiary Alcohols Using Concentrated HCl
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For tertiary alcohols, the reaction with concentrated hydrochloric acid provides a rapid and efficient method to produce the corresponding tertiary alkyl chlorides.[1][2] This reaction proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism, which is favored due to the stability of the intermediate tertiary carbocation.[3][4][5] This method is widely used in academic and industrial settings for the synthesis of various intermediates in drug development and materials science.[6][7] The reaction is typically fast, often occurring at room temperature, and the product can be easily separated from the aqueous phase.[1][8]
Reaction Mechanism: S(_N)1 Pathway
The reaction of a tertiary alcohol with concentrated HCl follows the S(_N)1 pathway, which involves three key steps:[6][9]
-
Protonation of the Alcohol: The hydroxyl group of the tertiary alcohol is a poor leaving group. In the presence of a strong acid like HCl, the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.[10][11]
-
Formation of a Carbocation: The protonated alcohol (oxonium ion) dissociates, losing a molecule of water to form a stable tertiary carbocation.[12][13] This is the rate-determining step of the reaction.[10] The stability of the tertiary carbocation is the primary reason why this reaction is so efficient for tertiary alcohols.[4]
-
Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation to form the final product, the tertiary alkyl chloride.[6][12]
// Invisible edges for ordering Protonated_Alcohol -> Carbocation [style=invis]; } caption: "Figure 1. S(_N)1 mechanism for the conversion of a tertiary alcohol to a tertiary alkyl chloride."
Quantitative Data Summary
The synthesis of tert-butyl chloride from tert-butyl alcohol is a classic example of this reaction. The table below summarizes typical quantitative data from various experimental protocols.
| Reactant (Alcohol) | Moles of Alcohol | Reagent (Acid) | Moles of Acid | Reaction Time | Temperature | Product | Yield (%) | Reference |
| tert-Butyl Alcohol | 1.0 | Conc. HCl | 3.0 | 15-20 min | Room Temp. | tert-Butyl Chloride | 78-88% | [14] |
| tert-Butyl Alcohol | ~0.167 | Conc. HCl | ~0.25 | 20 min | Room Temp. | tert-Butyl Chloride | - | [15] |
| tert-Butyl Alcohol | ~0.077 | Conc. HCl | ~0.155 | 15 min | Room Temp. | tert-Butyl Chloride | - | [16] |
| tert-Pentyl Alcohol | 0.055 | Conc. HCl | 0.055 | - | Room Temp. | tert-Pentyl Chloride | - | [8] |
| tert-Butyl Alcohol | - | Conc. HCl | - | - | Room Temp. | tert-Butyl Chloride | ~48% | [17] |
Experimental Protocol: Synthesis of tert-Butyl Chloride
This protocol details the synthesis of tert-butyl chloride from tert-butyl alcohol and concentrated hydrochloric acid.[14][18]
Materials and Equipment:
-
tert-Butyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution or 5% Sodium Carbonate (Na₂CO₃) solution[14][18]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)[14][18]
-
Erlenmeyer flasks
-
Graduated cylinders
-
Distillation apparatus (optional, for further purification)[18]
Procedure:
-
Reaction Setup: In a separatory funnel, combine tert-butyl alcohol and concentrated hydrochloric acid. A typical ratio is 1 mole of alcohol to 2-3 moles of acid.[14][18] For example, use 74 g (1 mole) of tert-butyl alcohol and 247 cc (3 moles) of concentrated HCl.[14]
-
Reaction: Stopper the funnel and shake the mixture for 15-20 minutes.[14] It is crucial to periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.[15]
-
Phase Separation: Allow the mixture to stand undisturbed until two distinct layers form.[16] The upper layer is the organic product (tert-butyl chloride), and the lower layer is the aqueous acid.[16][18]
-
Workup - Separation and Washing:
-
Carefully drain and discard the lower aqueous layer.[18]
-
Wash the remaining organic layer by adding a 5% sodium bicarbonate or sodium carbonate solution (e.g., 10-20 mL) to neutralize any remaining acid.[17][18] Shake the funnel, venting frequently, and then allow the layers to separate again.
-
Drain and discard the lower aqueous wash layer.
-
Wash the organic layer with water until the washings are neutral to litmus (B1172312) paper.[14]
-
-
Drying: Transfer the crude tert-butyl chloride to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent like anhydrous sodium sulfate or calcium chloride and swirl the flask to remove residual water.[14][18]
-
Isolation and Purification:
Confirmation of Product:
A simple qualitative test for the formation of the tertiary alkyl halide involves reacting a small amount of the product with a solution of silver nitrate (B79036) (AgNO₃) in ethanol.[3] The rapid formation of a white precipitate (AgCl) confirms the presence of the tertiary alkyl chloride.[16]
// Nodes Start [label="Start: Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="1. Mix t-BuOH & Conc. HCl\nin Separatory Funnel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Shake [label="2. Shake for 15-20 min\n(Vent Frequently)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate_Layers [label="3. Allow Layers to Separate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remove_Aqueous [label="4. Discard Lower\nAqueous Layer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash_Bicarb [label="5. Wash with 5% NaHCO₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Water [label="6. Wash with Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="7. Dry with Anhydrous\nNa₂SO₄ or CaCl₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="8. Filter to Isolate Product", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Pure t-Butyl Chloride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Mix; Mix -> Shake; Shake -> Separate_Layers; Separate_Layers -> Remove_Aqueous; Remove_Aqueous -> Wash_Bicarb; Wash_Bicarb -> Wash_Water; Wash_Water -> Dry; Dry -> Isolate; Isolate -> End; } caption: "Figure 2. Experimental workflow for the synthesis of tert-butyl chloride."
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. vernier.com [vernier.com]
- 4. SN1 reaction - Wikipedia [en.wikipedia.org]
- 5. Conversion of Alcohols to Halide | PPTX [slideshare.net]
- 6. nbinno.com [nbinno.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
- 17. scribd.com [scribd.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: Liquid-Liquid Extraction for the Workup of 3-chloro-2-methylbutan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and guiding principles for the workup of 3-chloro-2-methylbutan-2-ol using the liquid-liquid extraction technique. The information is based on established procedures for structurally similar tertiary haloalkanes and serves as a comprehensive guide for developing a specific, optimized process.
Introduction
This compound is a halogenated tertiary alcohol, a structural motif found in various chemical intermediates. Its synthesis, often involving the reaction of an alkene or diol with a chlorine source, typically results in a crude reaction mixture containing the desired product, unreacted starting materials, acidic or basic reagents, and byproducts. An effective workup procedure is critical to isolate and purify the target compound.
Liquid-liquid extraction (LLE) is a cornerstone technique for this purpose. It leverages the differential solubility of the target compound in two immiscible liquid phases—typically an aqueous phase and an organic solvent. The choice of solvent is paramount and directly influences the efficiency and success of the separation.[1] This note details a standard LLE protocol, considerations for solvent selection, and a framework for process optimization.
Principles of Solvent Selection
The ideal solvent for extracting this compound should exhibit several key properties:
-
High Selectivity & Capacity: The solvent must preferentially dissolve this compound over impurities (high selectivity) and dissolve a substantial amount of it (high capacity).[1]
-
Immiscibility: It must have low miscibility with the aqueous phase to ensure clean phase separation.
-
Density Difference: A significant density difference between the organic and aqueous phases facilitates easier separation.
-
Ease of Recovery: A relatively low boiling point is desirable for easy removal by distillation post-extraction.
-
Safety and Stability: The solvent should be non-reactive with the product and reagents, have low toxicity, and a high flash point.[1]
Common solvents used for extracting moderately polar organic compounds like haloalcohols include diethyl ether, ethyl acetate, dichloromethane (B109758) (DCM), and methyl tert-butyl ether (MTBE).
Caption: Logical workflow for selecting an appropriate extraction solvent.
Quantitative Data for Method Development
| Parameter | Diethyl Ether | Ethyl Acetate | Dichloromethane (DCM) |
| Density (g/mL) | 0.71 | 0.90 | 1.33 |
| Boiling Point (°C) | 34.6 | 77.1 | 39.6 |
| Hypothetical K (org/aq) | 4.5 | 6.2 | 7.8 |
| Hypothetical Efficiency (%) | 82% | 86% | 90% |
| Optimal Ratio (Solvent:Aq) | 3 x 1.0 V | 3 x 0.8 V | 3 x 0.7 V |
| Safety Notes | Highly Flammable | Flammable | Suspected Carcinogen |
-
K (Partition Coefficient): Ratio of the concentration of the solute in the organic phase to the aqueous phase at equilibrium. A higher K value indicates better extraction into the organic solvent.
-
Efficiency (%): The percentage of the solute transferred from the aqueous phase to the organic phase in a single extraction.
-
Optimal Ratio: The volume (V) of solvent relative to the aqueous phase, and the number of extractions required for >99% recovery.
Detailed Experimental Protocol
This protocol is based on the standard workup for tertiary alkyl halides synthesized from alcohols and hydrohalic acids.[2][3][4] It assumes the reaction was conducted in an acidic aqueous medium.
Materials and Reagents
-
Crude reaction mixture containing this compound
-
Selected organic extraction solvent (e.g., Diethyl Ether or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Step-by-Step Procedure
-
Transfer to Separatory Funnel: Carefully transfer the entire crude reaction mixture into a separatory funnel of appropriate size. Add the selected organic extraction solvent (e.g., 1 volume equivalent relative to the aqueous layer).
-
Initial Extraction: Stopper the funnel, invert it, and immediately vent to release any pressure. Shake the funnel vigorously for 30-60 seconds, venting frequently.[2][4] Place the funnel back on a ring stand and allow the layers to fully separate.
-
Phase Separation: Drain the lower (aqueous) layer into a flask. If using a solvent less dense than water (like diethyl ether), the organic layer will be on top. If using a solvent denser than water (like DCM), the organic layer will be at the bottom.
-
Aqueous Layer Re-extraction: To maximize yield, re-extract the aqueous layer with two more portions of the organic solvent, combining all organic extracts in a separate flask.
-
Neutralization Wash: Return the combined organic extracts to the separatory funnel. Add a saturated solution of sodium bicarbonate in portions to neutralize any remaining acid.[2][5]
-
Caution: Swirl the unstoppered funnel initially as CO₂ gas will be evolved.[2] Once the initial effervescence subsides, stopper and shake gently, venting frequently. Drain the aqueous layer.
-
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This step helps to remove the bulk of the dissolved water from the organic phase.[2][5]
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Solvent Removal: Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
Product Isolation: The remaining residue is the crude this compound. The mass of the final product can be determined, and purity assessed by techniques such as GC-MS, NMR, or IR spectroscopy.[2]
Caption: Experimental workflow for liquid-liquid extraction workup.
Conclusion
The liquid-liquid extraction protocol outlined provides a robust starting point for the purification of this compound. Successful implementation requires careful solvent selection based on empirical data gathered during method development. By systematically evaluating parameters such as partition coefficient, extraction efficiency, and safety, researchers can develop a highly effective and optimized workup procedure tailored to their specific reaction conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-methylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-2-methylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the reaction of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) with concentrated hydrochloric acid.[1][2][3] This reaction is a classic example of an SN1 (unimolecular nucleophilic substitution) reaction, where the hydroxyl group of the tertiary alcohol is replaced by a chlorine atom.[2][4][5]
Q2: What is the underlying mechanism of this reaction?
A2: The reaction proceeds via a three-step SN1 mechanism.[2] First, the hydroxyl group of the alcohol is protonated by the hydrochloric acid to form a good leaving group (water).[2][3][6] Subsequently, the protonated hydroxyl group departs as a water molecule, generating a stable tertiary carbocation.[2][3][7] Finally, the chloride ion acts as a nucleophile and attacks the carbocation to form the final product, this compound.[2][3][6]
Q3: Why is this reaction so rapid for a tertiary alcohol like 2-methyl-2-butanol?
A3: The reaction is rapid due to the formation of a relatively stable tertiary carbocation intermediate.[4][5] Tertiary carbocations are more stable than secondary or primary carbocations, which lowers the activation energy for the rate-determining step (carbocation formation). This principle is also the basis for the Lucas test, which uses a mixture of concentrated HCl and zinc chloride to differentiate between primary, secondary, and tertiary alcohols.[4][8][9] Tertiary alcohols react almost immediately with the Lucas reagent.[8][9][10]
Q4: What are the potential side reactions that can lower the yield?
A4: The primary side reaction is an E1 (unimolecular elimination) reaction, where the carbocation intermediate is deprotonated by a weak base (like water or the alcohol itself) to form alkenes, primarily 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[1][7] However, in the presence of excess concentrated hydrochloric acid, these alkenes can be protonated to reform the carbocation and subsequently react to form the desired alkyl chloride, thus minimizing yield loss from this pathway.[7]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Insufficient Acid Concentration | Use concentrated hydrochloric acid (typically 12 M).[2][3][11] Using dilute HCl will significantly slow down or prevent the reaction. |
| Incomplete Reaction | Ensure thorough mixing of the alcohol and concentrated HCl. Shaking the reaction mixture in a separatory funnel for several minutes is recommended.[12] |
| Loss of Product During Workup | This compound is volatile. Avoid excessive heating during any distillation steps. Ensure all extractions and washes are performed at or below room temperature. |
| Poor Phase Separation | If distinct layers do not form during the workup, it may indicate an incomplete reaction or the presence of emulsions.[12] Allow the mixture to stand for a longer period. If emulsions persist, the addition of a small amount of brine (saturated NaCl solution) can help break them. |
Problem 2: The final product is cloudy or contains an aqueous layer.
| Possible Cause | Suggested Solution |
| Inadequate Drying | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride) before final isolation.[11][12] Add the drying agent until it no longer clumps together. |
| Incomplete Separation of Layers | Carefully separate the organic and aqueous layers during the extraction process to avoid carrying over water into the final product. |
Problem 3: The product shows impurities in spectroscopic analysis (e.g., IR, NMR).
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | An IR spectrum showing a broad peak around 3200-3600 cm-1 indicates the presence of the O-H group from unreacted 2-methyl-2-butanol.[6] To address this, ensure the reaction goes to completion by using a sufficient excess of concentrated HCl and allowing for adequate reaction time. |
| Alkene Byproducts | The presence of alkene impurities may be observed in 1H NMR or GC-MS analysis. While excess HCl should convert most alkenes back to the product, purification by distillation can separate the desired alkyl chloride from any remaining, more volatile alkenes. |
| Water Contamination | A broad peak around 3200-3600 cm-1 in the IR spectrum can also indicate the presence of water.[6] Ensure the product is properly dried before analysis. |
Experimental Protocols
Synthesis of this compound
This protocol is based on typical laboratory procedures for the SN1 reaction of a tertiary alcohol.[3][11][12]
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrochloric acid (12 M)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (or calcium chloride)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
Procedure:
-
In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.
-
Gently swirl the funnel without the stopper for approximately one minute to ensure initial mixing.
-
Stopper the separatory funnel, invert it, and immediately vent to release any pressure buildup.
-
Shake the funnel for 5-10 minutes, venting periodically to release pressure.
-
Allow the mixture to stand until two distinct layers form.
-
Carefully drain the lower aqueous layer into a beaker.
-
Wash the remaining organic layer with 15 mL of water by shaking and venting as before. Separate and discard the lower aqueous layer.
-
Add 15 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Swirl gently at first without the stopper, as carbon dioxide gas will be evolved.[2] Then, stopper and shake, venting frequently.
-
Separate and discard the lower aqueous bicarbonate layer.
-
Wash the organic layer again with 15 mL of water, separate, and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and add more drying agent until it no longer clumps.
-
Decant or filter the dried liquid into a pre-weighed flask to determine the yield.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Alcohol | 2-methyl-2-butanol | Tertiary alcohol that readily forms a stable carbocation.[4][5] |
| Reagent | Concentrated Hydrochloric Acid (12 M) | Provides a high concentration of both H+ for protonation and Cl- as the nucleophile.[2][6] |
| Molar Ratio (HCl:Alcohol) | ~2.5:1 to 3:1 | A significant excess of HCl drives the reaction to completion. |
| Reaction Temperature | Room Temperature | The reaction is typically fast enough at room temperature.[10] |
| Reaction Time | 5-10 minutes of vigorous mixing | Sufficient to allow for the reaction to proceed to a high conversion. |
| Workup - Wash 1 | Water | Removes the bulk of the unreacted hydrochloric acid. |
| Workup - Wash 2 | 5% Sodium Bicarbonate | Neutralizes any remaining traces of acid.[2] |
| Workup - Drying Agent | Anhydrous Na2SO4 or CaCl2 | Removes dissolved water from the organic product.[11][12] |
Visualizations
Caption: SN1 reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. testbook.com [testbook.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved Sn1 Reaction: Conversion of t-amyl alcohol to t-amyl | Chegg.com [chegg.com]
- 12. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]
Identifying side products in the synthesis of 3-chloro-2-methylbutan-2-ol
Technical Support Center: Synthesis of 2-Chloro-2-methylbutane (B165293)
A Note on Synthesis Target: This guide addresses the identification of side products in the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol (B152257). While the topic requested was "3-chloro-2-methylbutan-2-ol," the common and well-documented laboratory synthesis involves the conversion of a tertiary alcohol (2-methyl-2-butanol) to a tertiary alkyl halide (2-chloro-2-methylbutane) via an Sₙ1 reaction. It is highly probable that this is the reaction of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing unexpected products in my synthesis. What are the common side products when reacting 2-methyl-2-butanol with hydrochloric acid?
A: The reaction of 2-methyl-2-butanol with concentrated HCl proceeds through a tertiary carbocation intermediate. This intermediate can undergo two competing reactions: Sₙ1 (substitution) to give the desired product, 2-chloro-2-methylbutane, and E1 (elimination) to yield alkene side products. The most common side products are isomeric alkenes formed via this E1 elimination pathway.
Q2: What are the specific alkene side products I should expect to see?
A: The E1 elimination reaction can remove a proton from adjacent carbon atoms. This results in the formation of two primary alkene side products:
-
2-methyl-2-butene (the more substituted, and therefore generally the major, elimination product)
-
2-methyl-1-butene
Q3: Why do these elimination side products form? What is the mechanism?
A: The formation of both the desired product and the side products hinges on a common carbocation intermediate.
-
Protonation: The hydroxyl (-OH) group of 2-methyl-2-butanol is protonated by the strong acid (HCl), forming a good leaving group (water).[1]
-
Carbocation Formation: The water molecule departs, leaving a stable tertiary carbocation.[1]
-
Competing Pathways: This carbocation can then react in two ways:
-
Sₙ1 Pathway: The chloride ion (Cl⁻) acts as a nucleophile and attacks the carbocation, forming the desired 2-chloro-2-methylbutane.
-
E1 Pathway: A weak base (like water or another alcohol molecule) removes a proton from a carbon adjacent to the carbocation, forming a double bond and resulting in the alkene side products.[2]
-
Q4: How do reaction conditions, especially temperature, affect the amount of side product formation?
A: The ratio of substitution (Sₙ1) to elimination (E1) products is sensitive to reaction conditions. While both reactions can occur at room temperature, higher temperatures generally favor the E1 elimination pathway .[2][3] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. To minimize alkene side products, it is advisable to run the reaction at room temperature or below.
Q5: How can I confirm the presence of the desired product and the alkene side products in my sample?
A: Standard analytical techniques are used to identify the components of your product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate the components of the mixture and identify them based on their mass spectra.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of the alkyl halide and the different alkene isomers by their unique chemical shifts and splitting patterns.
-
Distillation: The significant difference in boiling points between the desired product and the alkene side products can also be an indicator of a mixture. You may observe a lower-boiling fraction distilling first if significant amounts of alkenes are present.[4]
Q6: My product is contaminated with alkene side products. How can I purify it?
A: Purification is typically achieved through simple distillation .[4] The alkene side products have significantly lower boiling points than the target compound, 2-chloro-2-methylbutane. By carefully monitoring the distillation temperature, you can separate the lower-boiling alkenes from your desired product.
Data Presentation: Product & Side Product Properties
This table summarizes key physical properties of the main product and potential side products, which is crucial for planning purification by distillation.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2-Chloro-2-methylbutane (Desired Product) | C(C)(Cl)(CC)C | C₅H₁₁Cl | 106.59 | 85-86[5][6] |
| 2-Methyl-2-butene (Side Product) | C/C=C(\C)C | C₅H₁₀ | 70.13 | 38-39[7][8] |
| 2-Methyl-1-butene (Side Product) | C=C(C)CC | C₅H₁₀ | 70.13 | 31[9][10] |
Experimental Protocols
Synthesis of 2-Chloro-2-methylbutane from 2-Methyl-2-butanol
This protocol is a representative procedure for the synthesis.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated Hydrochloric Acid (~12 M)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (B86663) (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
Reaction Setup: In a separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated HCl.[11]
-
Reaction: Gently swirl the unstoppered funnel for about one minute. Then, stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure buildup from HCl vapor.[1][11]
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower is the aqueous layer.
-
Workup - Aqueous Washes:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 10 mL of water. Drain and discard the aqueous layer.[11]
-
Carefully wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first without the stopper, as CO₂ gas will be evolved. Stopper and shake gently, venting frequently. Drain and discard the aqueous layer.[1]
-
Wash the organic layer with 10 mL of saturated NaCl solution to help remove dissolved water.[4]
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or sodium sulfate to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[11]
-
Purification: Decant or filter the dried liquid into a round-bottom flask and perform a simple distillation. Collect the fraction that boils in the range of 82-86°C.[4]
Mandatory Visualization
The following diagram illustrates the reaction mechanism, highlighting the formation of the common carbocation intermediate and the subsequent competing Sₙ1 and E1 pathways that lead to the desired product and the major side products, respectively.
Caption: Reaction mechanism for the synthesis of 2-chloro-2-methylbutane.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. 2-CHLORO-2-METHYLBUTANE | 594-36-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2-Methyl-2-butene | C5H10 | CID 10553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. 2-METHYL-1-BUTENE | 563-46-2 [amp.chemicalbook.com]
- 10. 2-METHYL-1-BUTENE CAS#: 563-46-2 [m.chemicalbook.com]
- 11. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]
How to remove unreacted 2-methyl-2-butanol from product
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Topic: How to Remove Unreacted 2-Methyl-2-Butanol (B152257) from a Product
This guide provides detailed methods and troubleshooting advice for the effective removal of unreacted 2-methyl-2-butanol (tert-amyl alcohol) from your reaction product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider when choosing a separation method for 2-methyl-2-butanol?
A1: Understanding the physical properties of 2-methyl-2-butanol and your desired product is crucial for selecting an appropriate separation technique. Key properties are summarized in the table below.
| Property | 2-Methyl-2-Butanol | Significance for Separation |
| Boiling Point | 102 °C | Distillation is a viable method if there is a significant boiling point difference between 2-methyl-2-butanol and your product. |
| Solubility in Water | Slightly soluble | Can be exploited in liquid-liquid extraction. |
| Azeotrope with Water | Forms an azeotrope (boiling point 87.4 °C) | This can complicate separation by simple distillation if water is present. |
| Density | 0.805 g/mL | Useful for identifying layers during liquid-liquid extraction. |
| Polarity | Polar | Influences its solubility in various solvents, which is key for extraction and chromatography. |
Q2: When is liquid-liquid extraction a suitable method for removing 2-methyl-2-butanol?
A2: Liquid-liquid extraction is a good choice when your product has significantly different solubility properties than 2-methyl-2-butanol. For instance, if your product is non-polar and soluble in an organic solvent that is immiscible with water, you can use water to wash out the more polar 2-methyl-2-butanol. This method is particularly effective for initial, bulk removal of the alcohol.
Q3: Can I use simple or fractional distillation to remove 2-methyl-2-butanol?
A3: Yes, under certain conditions:
-
Simple Distillation: This method is effective if the boiling point of your product is at least 25-30 °C higher than that of 2-methyl-2-butanol (102 °C) and your product is thermally stable at its boiling point.
-
Fractional Distillation: This is the preferred distillation method if the boiling point difference between your product and 2-methyl-2-butanol is smaller (less than 25 °C). A fractionating column provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation.
Q4: What should I do if my product and 2-methyl-2-butanol have very similar boiling points?
A4: If the boiling points are too close for effective fractional distillation, you should consider more advanced techniques such as azeotropic or extractive distillation.
-
Azeotropic Distillation: This involves adding a third component (an entrainer) that forms a low-boiling azeotrope with 2-methyl-2-butanol, which can then be distilled off.
-
Extractive Distillation: In this method, a high-boiling solvent is added to the mixture, which alters the relative volatility of the components, making their separation by distillation easier.
Q5: Are there any other methods to remove trace amounts of 2-methyl-2-butanol?
A5: For removing small, residual amounts of 2-methyl-2-butanol, column chromatography can be a very effective technique. The choice of stationary and mobile phases will depend on the polarity of your product.
Troubleshooting Guides
Issue 1: I performed a water wash, but there is still a significant amount of 2-methyl-2-butanol in my organic layer.
| Possible Cause | Troubleshooting Step |
| Insufficient number of washes. | Perform multiple extractions with smaller volumes of water (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more effective at removing the alcohol. |
| Emulsion formation. | If an emulsion (a stable layer between the organic and aqueous phases) forms, it can trap the alcohol. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of vigorous shaking.[1] |
| Product is also water-soluble. | If your product has some solubility in water, you may lose some of it during the extraction. In this case, consider back-extracting the aqueous layer with a fresh portion of the organic solvent to recover some of the product. |
Issue 2: During distillation, the temperature is not stabilizing, and the separation is poor.
| Possible Cause | Troubleshooting Step |
| Heating rate is too high. | A rapid heating rate can lead to co-distillation and poor separation. Reduce the heating mantle temperature to achieve a slow and steady distillation rate (1-2 drops per second). |
| Inefficient fractionating column. | For fractional distillation, ensure your column is packed correctly and is well-insulated to maintain a proper temperature gradient. |
| Presence of an azeotrope. | If water is present in your reaction mixture, 2-methyl-2-butanol can form an azeotrope, which will distill at a constant temperature lower than the boiling point of either component.[2] Consider drying the reaction mixture with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. |
Issue 3: I see a new, unexpected spot on my TLC plate after workup.
| Possible Cause | Troubleshooting Step |
| Product degradation. | Your product might be sensitive to the pH changes during an acidic or basic wash. Test the stability of your product by exposing a small sample to the workup conditions before performing it on a large scale. |
| Reaction with residual starting materials. | The workup conditions might be promoting a side reaction. Ensure all starting materials other than 2-methyl-2-butanol have been consumed or removed. |
Experimental Protocols
Protocol 1: Removal of 2-Methyl-2-Butanol by Liquid-Liquid Extraction
This protocol is suitable for removing 2-methyl-2-butanol from a non-polar to moderately polar product that is soluble in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).
Materials:
-
Reaction mixture containing the product and unreacted 2-methyl-2-butanol
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent and deionized water.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The aqueous layer will contain the dissolved 2-methyl-2-butanol.
-
Drain the lower aqueous layer into an Erlenmeyer flask.
-
Repeat the extraction of the organic layer with two more portions of deionized water.
-
To remove any remaining dissolved water and break any minor emulsions, wash the organic layer with one portion of brine.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to isolate the purified product.
Protocol 2: Removal of 2-Methyl-2-Butanol by Fractional Distillation
This protocol is suitable when the boiling point of the product is at least 10-25 °C higher than that of 2-methyl-2-butanol (102 °C).
Materials:
-
Reaction mixture containing the product and unreacted 2-methyl-2-butanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or a magnetic stir bar
Procedure:
-
Ensure the reaction mixture is free of water by drying it with a suitable drying agent.
-
Place the dried reaction mixture into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the mixture gently.
-
Observe the temperature. The temperature should rise and then stabilize at the boiling point of the lower-boiling component (2-methyl-2-butanol, ~102 °C).
-
Collect the fraction that distills at a constant temperature. This is the unreacted 2-methyl-2-butanol.
-
Once most of the 2-methyl-2-butanol has distilled, the temperature may drop slightly before rising again to the boiling point of your product.
-
Change the receiving flask to collect the fraction corresponding to your purified product as it distills at its characteristic boiling point.
-
Stop the distillation before the distilling flask goes to dryness.
Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate method to remove unreacted 2-methyl-2-butanol.
Caption: Decision workflow for selecting a purification method.
References
Effective workup procedure for 3-chloro-2-methylbutan-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and workup of 3-chloro-2-methylbutan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common method for synthesizing chlorohydrins like this compound is the ring-opening of an epoxide with a chloride source, typically hydrochloric acid.[1][2] The reaction involves the protonation of the epoxide oxygen under acidic conditions, followed by the nucleophilic attack of the chloride ion.[1]
Q2: Why is it necessary to neutralize the reaction mixture during the workup?
A2: The reaction is often carried out with excess acid. Neutralizing the reaction mixture, typically with a weak base like sodium bicarbonate solution, is crucial to remove this excess acid.[1][3] This step is important to prevent degradation of the product and to allow for a clean separation of the organic and aqueous layers.
Q3: What is the purpose of washing the organic layer with brine (saturated NaCl solution)?
A3: Washing the organic layer with brine helps to remove the majority of the dissolved water from the organic phase. The high salt concentration in the brine reduces the solubility of the organic product in the aqueous layer, thus improving the yield.
Q4: How can I confirm the successful synthesis of this compound?
A4: The structure and purity of the synthesized product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[3] Infrared (IR) spectroscopy can also be used to confirm the presence of the hydroxyl (-OH) group.
Q5: What are the main side reactions to be aware of during the synthesis?
A5: Potential side reactions include the formation of a diol if excess water is present and the epoxide ring opens without the addition of the chloride ion. If a carboxylic acid is used as a catalyst, the formation of a diester byproduct can occur.[1]
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and workup of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction seems to have a very low yield. What are the possible causes?
-
Answer:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material (epoxide) is fully consumed.[1]
-
Suboptimal Temperature: Ensure the reaction is carried out at the appropriate temperature. For many chlorohydrin syntheses, cooling in an ice bath is recommended to control the exothermic reaction.[1][3]
-
Reagent Quality: Use reagents of appropriate purity. Impurities in the starting material or solvent can lead to side reactions.
-
Product Lost During Workup: Your product might be partially soluble in the aqueous layer. Ensure thorough extraction with a suitable organic solvent. Also, be careful not to discard the organic layer during separations.
-
Issue 2: Difficulty in Separating Layers During Workup
-
Question: I am having trouble seeing the separation between the organic and aqueous layers. What can I do?
-
Answer:
-
Emulsion Formation: An emulsion (a stable mixture of the two immiscible layers) may have formed. To break up an emulsion, you can try adding more brine, gently swirling the separatory funnel instead of vigorous shaking, or allowing the mixture to stand for a longer period.
-
Identifying Layers: If you are unsure which layer is which, add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[4] The density of this compound is approximately 1.03 g/cm³, which is very close to water.[5] Therefore, careful observation is necessary.
-
Issue 3: Product is not pure after workup
-
Question: My final product seems to be contaminated. How can I improve its purity?
-
Answer:
-
Inadequate Washing: Ensure you have thoroughly washed the organic layer to remove all acidic and water-soluble impurities. Repeat the washing steps if necessary.
-
Insufficient Drying: Make sure the organic layer is completely dry before removing the solvent. Add more drying agent if the initial portion becomes clumpy.
-
Purification Method: For higher purity, the crude product can be purified by distillation under reduced pressure or by column chromatography.[1][3]
-
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for the workup of this compound.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of a similar compound, 2-chloro-2-methylbutane, from 2-methyl-2-butanol (B152257) and concentrated HCl. This data is provided as a reference for a comparable SN1 reaction.
| Parameter | Value | Reference |
| Starting Alcohol | 2-methyl-2-butanol | [6] |
| Reagent | Concentrated (12M) HCl | [6] |
| Stoichiometry | Excess HCl | [6] |
| Reaction Time | ~5 minutes of shaking | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Typical Yield | Not specified |
Experimental Protocols
Synthesis of this compound from 2,3-Epoxy-2-methylbutane (B1217178)
This protocol is an adapted procedure based on general methods for chlorohydrin synthesis from epoxides.[1][3]
Materials:
-
2,3-Epoxy-2-methylbutane
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-epoxy-2-methylbutane in diethyl ether. Cool the flask in an ice bath.
-
Addition of HCl: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the epoxide is consumed.
-
Workup: a. Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This will neutralize the excess acid.[1][3] b. Transfer the mixture to a separatory funnel. c. Separate the organic layer from the aqueous layer. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Remove the solvent using a rotary evaporator. c. The crude product can be further purified by distillation under reduced pressure or by column chromatography.[1][3]
Experimental Workup Workflow
Caption: Experimental workflow for the workup of this compound.
References
Technical Support Center: 3-Chloro-2-methylbutan-2-ol Decomposition Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-methylbutan-2-ol. The information focuses on understanding and managing its potential decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound, a tertiary alcohol and secondary alkyl chloride, primarily undergoes decomposition through two competing pathways: unimolecular substitution (SN1) and unimolecular elimination (E1). Both pathways proceed through the formation of a relatively stable tertiary carbocation intermediate.
Q2: What products can be expected from the decomposition of this compound?
A2: The decomposition of this compound can yield a mixture of substitution and elimination products.
-
SN1 Pathway: In the presence of a nucleophilic solvent such as water or ethanol (B145695), the SN1 pathway leads to the formation of a substitution product. With water as the nucleophile, the expected product is 2,3-dimethylbutan-2,3-diol.
-
E1 Pathway: The E1 pathway results in the formation of isomeric alkenes. The major elimination product, according to Zaitsev's rule, is the more substituted and stable alkene: 2,3-dimethylbut-2-ene. A minor product is the less substituted alkene: 3,3-dimethylbut-1-ene.[1]
Q3: What factors influence the ratio of substitution to elimination products?
A3: The ratio of SN1 to E1 products is primarily influenced by the following factors:
-
Temperature: Higher temperatures favor the E1 pathway over the SN1 pathway.[2][3][4] Elimination reactions generally have a higher activation energy and are more entropically favored.[4]
-
Solvent: The choice of solvent plays a crucial role. Weakly nucleophilic and weakly basic solvents, such as water and ethanol, can facilitate both SN1 and E1 reactions.[3] The polarity of the solvent is also a key factor, with more polar protic solvents stabilizing the carbocation intermediate and favoring these pathways.[5]
-
Basicity of the Medium: The presence of a non-nucleophilic strong base will significantly favor the E2 elimination pathway over SN1/E1. Conversely, in a neutral or acidic medium with a weak base/nucleophile, SN1 and E1 will be the predominant pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high yield of alkene products. | The reaction temperature may be too high, favoring the E1 pathway. | Lower the reaction temperature to favor the SN1 pathway.[2][4] |
| The solvent used may have a higher basicity than intended. | Ensure the use of a weakly basic and weakly nucleophilic solvent like water or ethanol for solvolysis. | |
| Formation of unexpected byproducts. | The starting material may be impure. | Verify the purity of the this compound using techniques like GC-MS or NMR before use. |
| Rearrangement of the carbocation intermediate, although less likely for a tertiary carbocation. | Analyze the product mixture thoroughly to identify any rearranged products. This could indicate unexpected reaction conditions. | |
| Inconsistent reaction rates. | The temperature of the reaction is not being adequately controlled. | Use a temperature-controlled reaction setup, such as a water bath or a heating mantle with a thermostat, to ensure a constant temperature. |
| The concentration of reactants is not consistent across experiments. | Ensure precise measurement of all reactants and solvents. | |
| Difficulty in isolating and purifying the desired product. | The boiling points of the products and remaining starting material are very close. | Utilize fractional distillation for separating components with close boiling points. |
| The products are volatile and are being lost during workup. | Perform extractions and solvent removal at reduced temperatures. |
Data Presentation
The following table summarizes the expected product distribution for the decomposition of a similar tertiary alkyl halide, 2-chloro-2-methylbutane, under solvolysis conditions. This data is illustrative and the actual product ratios for this compound may vary.
| Reaction Condition | Substitution Product (2-methyl-2-butanol) | Elimination Products (2-methyl-2-butene & 2-methyl-1-butene) | Reference |
| Solvolysis in 80% aqueous ethanol at 25°C | ~83% | ~17% | [6] |
Experimental Protocols
Protocol 1: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for the qualitative and quantitative analysis of the volatile products from the decomposition of this compound.
1. Sample Preparation: a. Accurately weigh a sample of this compound into a vial. b. Add a known volume of a suitable solvent (e.g., ethanol, water, or a mixture) to initiate solvolysis. c. If desired, add a known concentration of an internal standard (e.g., a non-reactive hydrocarbon) for quantitative analysis. d. Seal the vial and place it in a temperature-controlled environment (e.g., a water bath) for a specified time. e. At the desired time point, quench the reaction by cooling the vial in an ice bath. f. Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
2. GC-MS Parameters (Illustrative):
- Injector Temperature: 250 °C
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
- Oven Program: Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: m/z 35-300
3. Data Analysis: a. Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). b. For quantitative analysis, create a calibration curve for each expected product using standard solutions of known concentrations. c. Calculate the concentration of each product in the reaction mixture based on the peak areas relative to the internal standard and the calibration curves.
Protocol 2: Monitoring Reaction Kinetics by Titration of HCl
This protocol describes how to follow the rate of solvolysis by titrating the hydrochloric acid produced.[7][8][9][10]
1. Reaction Setup: a. Prepare a solution of this compound in a suitable solvent mixture (e.g., 50:50 isopropanol/water). b. Add a few drops of a pH indicator (e.g., bromophenol blue).[11] c. Prepare a standardized solution of sodium hydroxide (B78521) (NaOH).
2. Titration Procedure: a. At time zero, start the reaction. b. At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture. c. Immediately quench the reaction in the aliquot by adding it to a flask containing a cold solvent (e.g., acetone (B3395972) or more isopropanol) to slow down the reaction significantly.[10] d. Titrate the quenched aliquot with the standardized NaOH solution until the indicator changes color. e. Record the volume of NaOH solution used.
3. Data Analysis: a. The moles of HCl produced at each time point are equal to the moles of NaOH used in the titration. b. The concentration of the reactant remaining at each time point can be calculated from the initial concentration and the amount of HCl produced. c. Plot the natural logarithm of the reactant concentration versus time. For an SN1/E1 reaction, this should yield a straight line, the slope of which is the negative of the rate constant (-k).
Visualizations
Caption: Decomposition pathways of this compound via a carbocation.
Caption: Workflow for the analysis of decomposition products using GC-MS.
References
- 1. Ch 5 : Elimination [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. amherst.edu [amherst.edu]
- 8. titrations.info [titrations.info]
- 9. brainly.com [brainly.com]
- 10. chegg.com [chegg.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Synthesis of 3-chloro-2-methylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-2-methylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 2-methyl-2-butanol (B152257) and hydrochloric acid?
The reaction proceeds through an SN1 (unimolecular nucleophilic substitution) mechanism. The hydroxyl group of the tertiary alcohol is first protonated by the acid to form a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the chloride ion to form the final product.[1][2]
Q2: Why is temperature control important in this synthesis?
Temperature is a critical parameter that influences the reaction rate and the prevalence of side reactions. While higher temperatures can accelerate the formation of the desired product, they also favor the competing E1 (unimolecular elimination) reaction, which leads to the formation of alkene byproducts.[3] Therefore, optimizing the temperature is crucial for maximizing the yield and purity of this compound.
Q3: What are the common side products in this reaction?
The most common side product is 2,3-dimethyl-2-butene, formed via an E1 elimination reaction where a proton is removed from a carbon adjacent to the carbocation. Unreacted starting material, 2-methyl-2-butanol, may also be present if the reaction does not go to completion.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase the reaction time. The conversion of tertiary alcohols to alkyl chlorides can be slow and may require overnight stirring.[4]- Ensure a molar excess of concentrated hydrochloric acid is used to drive the equilibrium towards the product. |
| Loss of product during workup. | - Ensure the aqueous layer is fully separated from the organic layer during extraction.- Back-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. | |
| Presence of Alkene Impurity | Reaction temperature is too high. | - Maintain a low reaction temperature, especially during the initial mixing of reactants. Cooling the mixture in an ice bath is recommended.[4]- Consider running the reaction at room temperature instead of heating to minimize elimination. |
| Presence of Unreacted Alcohol | Insufficient reaction time or acid concentration. | - Increase the reaction time and/or use a higher concentration of hydrochloric acid.- Ensure vigorous stirring to maximize contact between the two phases (the alcohol and the aqueous acid). |
| Cloudy Organic Layer After Drying | Incomplete drying. | - Add more of the drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride) until the newly added agent no longer clumps together.[2]- Allow for a sufficient drying time (e.g., 10-15 minutes) with occasional swirling. |
Data Presentation
Table 1: Effect of Temperature on Reaction Outcome
| Temperature | Rate of SN1 Reaction (Desired Product) | Rate of E1 Reaction (Alkene Byproduct) | Recommended Action |
| Low (0-5 °C) | Slow | Minimized | Ideal for initial mixing to control exotherm. |
| Room Temperature | Moderate | Low to Moderate | A good compromise for obtaining a reasonable reaction rate with minimal side products. Often suitable for overnight reactions.[4] |
| Elevated (>40 °C) | Fast | Significantly Increased | Generally not recommended as it leads to a higher proportion of the elimination byproduct, reducing the purity of the desired product.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for similar tertiary alcohols.[2][4]
Materials:
-
2-methyl-2-butanol
-
Concentrated hydrochloric acid (12 M)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a suitable Erlenmeyer flask equipped with a magnetic stir bar, place 10.0 g of 2-methyl-2-butanol.
-
Cool the flask in an ice bath.
-
Slowly add 30 mL of concentrated hydrochloric acid to the cooled and stirring alcohol.
-
Continue stirring the mixture in the ice bath for 20 minutes.
-
Remove the flask from the ice bath and allow it to stir at room temperature for at least 2 hours. For a more complete reaction, stirring overnight is recommended.[4]
-
Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of cold water. Separate and discard the aqueous layer.
-
Carefully wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the pressure from the evolved CO2 gas.[2] Separate and discard the aqueous layer.
-
Wash the organic layer with 20 mL of saturated sodium chloride solution to help remove dissolved water.[2] Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The product is dry when the drying agent no longer clumps.
-
Decant the dried product into a pre-weighed flask. The product can be further purified by distillation if necessary.
Visualizations
Caption: SN1 and E1 pathways in the synthesis.
Caption: A logical workflow for troubleshooting.
References
Technical Support Center: Troubleshooting Emulsion Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation during aqueous washes in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during aqueous workup?
An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution.[1] One liquid is dispersed in the other as microscopic or submicroscopic droplets.[2] Emulsion formation is a common issue during the liquid-liquid extraction phase of a reaction workup.[3]
Several factors contribute to emulsion formation:
-
Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[3]
-
Vigorous Agitation: High-energy mixing, such as vigorous shaking of a separatory funnel, can break up the liquid phases into very small droplets, increasing the surface area between them and promoting emulsion formation.[3][4]
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Suspended Solids: Fine, insoluble particulate matter can gather at the interface of the two liquids, physically preventing the droplets from coalescing.[3]
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High Concentration of Solutes: High concentrations of dissolved substances can increase the viscosity of either phase, hindering the separation of the layers.
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Similar Densities: When the densities of the organic and aqueous phases are very close, gravitational separation is less effective.
Q2: What are the first steps I should take when an emulsion forms?
Patience is often the first and simplest tool. Allow the separatory funnel to stand undisturbed for 10 to 20 minutes.[2] Gravity can sometimes be sufficient to break an unstable emulsion. Gentle swirling of the separatory funnel can also help the droplets coalesce.
Q3: How can I prevent emulsions from forming in the first place?
Preventing an emulsion is often easier than breaking one.[1] Consider these preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases. This provides sufficient contact for extraction while minimizing the energy that can lead to emulsion formation.[1]
-
"Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help prevent the stabilization of emulsions.[1]
-
Filtration: If your initial sample contains particulate matter, filter it before beginning the extraction.[1]
-
Solvent Choice: If possible, select an organic solvent that has a significantly different density from water and a low mutual solubility.
Troubleshooting Guide: How to Break an Emulsion
If an emulsion has formed and does not resolve on its own, a systematic approach can be used to break it. The following diagram outlines a logical troubleshooting workflow.
Caption: A workflow for troubleshooting emulsion formation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for common emulsion-breaking techniques. Note that the optimal conditions can be highly dependent on the specific chemical system.
| Technique | Parameter | Typical Values | Notes |
| Salting Out | Salt | Saturated Solution | Increases the ionic strength of the aqueous phase.[1] |
| Sodium Chloride (NaCl) | ~36 g/100 mL H₂O at 20°C[1][5][6] | A saturated solution is commonly referred to as brine. | |
| Sodium Sulfate (Na₂SO₄) | ~15-44 g/100 mL H₂O at 20°C[7][8] | Often used as a drying agent as well. | |
| Potassium Chloride (KCl) | ~34-35 g/100 mL H₂O at 20°C[9][10][11] | ||
| Ammonium Chloride (NH₄Cl) | ~37-38 g/100 mL H₂O at 20°C[4][12][13] | Can affect the pH of the aqueous solution.[14] | |
| pH Adjustment | pH Range | Acidic (pH < 4) or Basic (pH > 9) | The goal is to alter the charge of emulsifying agents.[15] For some systems, a pH of ~2 may be effective.[15][16] |
| Centrifugation | Speed | 1000-5000 x g | Higher speeds may be necessary for very stable emulsions.[17][18] |
| Time | 5-20 minutes | Longer times may be required for complete separation.[17][19] |
Experimental Protocols
Protocol 1: Salting Out with Brine
-
Prepare Saturated Brine: Add sodium chloride (NaCl) to deionized water at room temperature with stirring until no more salt dissolves and a small amount of solid salt remains.
-
Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a volume equivalent to 10-20% of the aqueous phase volume.
-
Mixing: Gently invert the separatory funnel a few times. Do not shake vigorously.
-
Observation: Allow the funnel to stand and observe if the emulsion begins to break. If separation is slow, add more brine in small portions.
Protocol 2: Filtration through Celite® or Glass Wool
-
Prepare the Filter: Place a plug of glass wool into a powder funnel or prepare a pad of Celite® in a Büchner funnel.
-
Pre-wet the Filter: Pass some of the pure organic solvent through the filter to wet it.
-
Filtration: Slowly pour the entire emulsified mixture through the prepared filter. For a Celite® pad, a gentle vacuum can be applied.
-
Collection: Collect the filtrate, which should now consist of two distinct layers.
Protocol 3: Centrifugation
-
Transfer to Centrifuge Tubes: Carefully transfer the emulsion into appropriately sized centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Place the tubes in the centrifuge and spin at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes.[18][19]
-
Observation: After centrifugation, a distinct separation between the aqueous and organic layers should be visible. A plug of solid material may be present at the interface.
-
Separation: Carefully pipette the desired layer, leaving the other layer and any interfacial material behind.
Mechanism of Emulsion Formation
The stability of an emulsion is often due to the presence of emulsifying agents that reduce the interfacial tension between the two immiscible liquids. The following diagram illustrates this concept.
Caption: The role of emulsifiers in stabilizing emulsions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. interchim.fr [interchim.fr]
- 3. youtube.com [youtube.com]
- 4. Unlocking the Secrets: A Step-by-Step Guide to Understanding Ammonium Chloride Solubility [jianghaichemical.com]
- 5. brainly.in [brainly.in]
- 6. guidechem.com [guidechem.com]
- 7. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. scribd.com [scribd.com]
- 10. quora.com [quora.com]
- 11. brainly.in [brainly.in]
- 12. brainly.com [brainly.com]
- 13. youtube.com [youtube.com]
- 14. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Choosing an appropriate drying agent for 3-chloro-2-methylbutan-2-ol
This guide provides technical information and troubleshooting advice for selecting an appropriate drying agent for 3-chloro-2-methylbutan-2-ol, a compound containing both tertiary alcohol and tertiary alkyl halide functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate drying agent for this compound?
The most suitable drying agents are neutral and inert ones that do not induce side reactions. Anhydrous sodium sulfate (B86663) (Na₂SO₄) is the recommended choice due to its neutral nature, which prevents both acid-catalyzed dehydration and base-induced elimination reactions. Molecular sieves (4Å) are also an excellent, albeit more expensive, alternative.
Q2: Why is anhydrous magnesium sulfate (MgSO₄) not recommended?
Anhydrous magnesium sulfate is slightly acidic.[1] Because this compound is a tertiary alcohol, it is highly susceptible to acid-catalyzed dehydration, which would lead to the formation of an alkene impurity and reduce the yield of the desired product.[2][3]
Q3: Can I use anhydrous calcium chloride (CaCl₂)?
No. Calcium chloride is known to form complexes with alcohols, amines, and some carbonyl compounds.[1][4][5] Using it to dry this compound would result in the loss of product as it becomes bound to the drying agent.
Q4: What about basic drying agents like potassium carbonate (K₂CO₃)?
Basic drying agents are not suitable. The substrate is a tertiary alkyl halide, which can undergo elimination reactions (E2 mechanism) in the presence of a base to form an alkene. Using potassium carbonate or stronger bases like potassium hydroxide (B78521) (KOH) would promote this undesirable side reaction.
Q5: How can I tell if I've added enough drying agent?
When using a granular drying agent like anhydrous sodium sulfate, add small portions to your organic solution and swirl. Initially, the drying agent will clump together as it absorbs water. You have added enough when some of the newly added agent remains free-flowing and dispersed in the solution, resembling a snow-globe effect when swirled.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low product yield and a distinct "alkene" odor after drying and solvent removal. | An inappropriate drying agent (acidic or basic) was used, causing dehydration or elimination side reactions. | Re-evaluate your choice of drying agent. Switch to a neutral agent like anhydrous sodium sulfate or molecular sieves for future experiments. Use techniques like NMR or GC-MS to confirm the presence of alkene impurities. |
| The organic solution remains cloudy or a second layer appears after adding the drying agent. | The solution is too wet for the amount of drying agent used (the agent's capacity has been exceeded). | First, ensure no visible water layer is present before adding the drying agent; if there is, separate it using a separatory funnel. Add more drying agent in portions until the solution becomes clear and newly added particles remain free-flowing. |
| Product is lost, and the drying agent appears "gummy" or "sticky". | An incompatible drying agent, such as calcium chloride, was used, which formed a complex with the alcohol. | The product is likely unrecoverable from the complex. In the future, select a drying agent that is inert to the functional groups in your compound, such as sodium sulfate. |
Data Presentation: Comparison of Common Drying Agents
The table below summarizes the properties of common drying agents and their compatibility with this compound.
| Drying Agent | Formula | Acidity/Basicity | Capacity | Speed | Compatibility with this compound |
| Sodium Sulfate | Na₂SO₄ | Neutral | Very High | Slow | Excellent: Inert to both functional groups. |
| Magnesium Sulfate | MgSO₄ | Slightly Acidic | High | Fast | Poor: Risk of acid-catalyzed dehydration of the tertiary alcohol.[1] |
| Calcium Sulfate | CaSO₄ | Neutral | Low | Fast | Good: Neutral, but low capacity requires larger quantities for wet solutions.[4][5] |
| Calcium Chloride | CaCl₂ | Neutral | High | Medium | Unsuitable: Forms complexes with the alcohol functional group.[1][5] |
| Potassium Carbonate | K₂CO₃ | Basic | Medium | Medium | Unsuitable: Risk of base-induced elimination of the tertiary alkyl halide. |
| Molecular Sieves (4Å) | (Na, K, Ca)-Aluminosilicate | Neutral | High | Fast | Excellent: Highly efficient and inert. |
Experimental Protocol: Drying an Organic Solution of this compound
This protocol outlines the standard procedure for removing trace water from a non-aqueous solution containing your product.
Objective: To dry an organic solvent (e.g., diethyl ether, dichloromethane) containing this compound.
Materials:
-
Organic solution of this compound
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask (large enough to hold the solution and allow for swirling)
-
Spatula
-
Filter funnel and fluted filter paper (or a cotton plug)
-
Clean, dry collection flask
Procedure:
-
Transfer the organic solution to be dried into a clean, dry Erlenmeyer flask.
-
Using a spatula, add a small amount (1-2 spatula tips) of anhydrous sodium sulfate to the flask.
-
Gently swirl the flask. Observe the behavior of the drying agent. If it clumps together at the bottom of the flask, water is still present.
-
Continue to add small portions of anhydrous sodium sulfate, swirling after each addition, until some of the powder remains free-flowing and does not clump. This indicates that all the water has been absorbed.
-
Allow the flask to stand for 10-15 minutes to ensure the drying process is complete.
-
Separate the dried solution from the drying agent by decanting or filtering. To filter, place a piece of fluted filter paper in a funnel and pour the solution through it into the clean collection flask.
-
Rinse the drying agent in the flask and the filter paper with a small amount of fresh, dry solvent to recover any residual product.
-
The resulting clear solution is now ready for the next step, such as solvent evaporation.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting a suitable drying agent for an organic compound.
Caption: Decision workflow for choosing a compatible drying agent.
References
Preventing pressure buildup in separatory funnel during extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals safely and effectively manage pressure buildup during liquid-liquid extractions using a separatory funnel.
Troubleshooting Guide: Managing Pressure in a Separatory Funnel
Issue: I am noticing a significant pressure buildup in my separatory funnel. What should I do?
Solution: Immediate and proper venting is critical to prevent accidents. Follow this step-by-step guide to safely release pressure.
Experimental Protocol: Safe Venting of a Separatory Funnel
-
Preparation: Ensure the separatory funnel is closed with the stopcock and securely hold the stopper in place with one hand.[1][2] The funnel should not be more than two-thirds full to allow for adequate mixing.[2][3]
-
Inversion: Gently invert the funnel.[1]
-
Immediate Venting: With the funnel inverted and the stem pointed away from yourself and others (preferably into a fume hood), slowly open the stopcock to release the initial pressure buildup.[2][3] You may hear a "whoosh" sound as the gas escapes.[4]
-
Shaking and Regular Venting: Close the stopcock and shake the funnel gently for a few seconds to mix the layers.[3][5] Invert the funnel and vent again. Repeat this process of shaking and venting until no more gas is released upon opening the stopcock.[3][6]
-
Resting and Layer Separation: Once venting is complete, place the separatory funnel back in the ring stand and remove the stopper to allow the layers to separate without creating a vacuum.[1][6]
Frequently Asked Questions (FAQs)
Q1: What causes pressure to build up in a separatory funnel?
Pressure buildup is primarily caused by two factors:
-
Vapor Pressure of Solvents: Volatile organic solvents (e.g., diethyl ether, dichloromethane) have high vapor pressures, meaning they evaporate easily into the headspace of the separatory funnel, increasing the internal pressure.[1][4][7] Shaking the funnel increases the surface area of the liquid, accelerating evaporation and pressure buildup.[8]
-
Gas Evolution from Chemical Reactions: When using aqueous solutions of sodium bicarbonate or sodium carbonate to neutralize acidic solutions, carbon dioxide (CO2) gas is produced.[2][4][9] This reaction can generate a significant and rapid increase in pressure.[10][11]
Q2: Why is it crucial to vent the separatory funnel?
Venting is a critical safety measure.[12] Failure to release pressure can cause the stopper to be violently ejected or, in extreme cases, lead to the shattering of the separatory funnel.[12][13] This can result in chemical spills, exposure to hazardous materials, and potential injury.[12][14]
Q3: How often should I vent the separatory funnel?
You should vent the funnel immediately after the first inversion and after each subsequent shaking.[4][6] It is especially important to vent frequently when using bicarbonate or carbonate solutions due to the rapid production of CO2 gas.[15] Continue venting until you no longer hear a hiss of escaping gas.[3]
Q4: I am performing an extraction with a sodium bicarbonate wash. Are there any special precautions?
Yes. When neutralizing an acidic solution with sodium bicarbonate, CO2 is generated, which can cause a rapid and substantial pressure increase.[9][10][16] It is essential to add the bicarbonate solution slowly and swirl the contents of the funnel to allow for some initial gas evolution before stoppering.[4] You must vent immediately after the first inversion and more frequently throughout the shaking process.[10]
Q5: Can I perform an extraction on a warm or hot solution?
No, you should never use a hot or warm liquid in a separatory funnel.[1][17] Higher temperatures increase the vapor pressure of the solvent, which can lead to a dangerous and rapid buildup of pressure, potentially causing the solvent to be forcefully expelled from the funnel.[17][18]
Quantitative Data Summary
The vapor pressure of a solvent is a key factor in pressure buildup. The table below lists the vapor pressures of common extraction solvents at 20°C (68°F). Solvents with higher vapor pressures will build pressure more quickly in a separatory funnel.
| Solvent | Vapor Pressure (kPa at 20°C) |
| Diethyl Ether | 58.7 |
| Dichloromethane (Methylene Chloride) | 47.4 |
| Ethyl Acetate | 9.7 |
| Toluene | 2.9 |
| Water | 2.3 |
Data sourced from publicly available chemical property databases.
Logical Workflow for Troubleshooting Pressure Buildup
The following diagram illustrates the decision-making process when encountering pressure in a separatory funnel.
Caption: Troubleshooting workflow for managing pressure in a separatory funnel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chemistry Teaching Labs - Using a separatory funnel [chemtl.york.ac.uk]
- 4. CH362: Use of a Separatory Funnel [sites.science.oregonstate.edu]
- 5. youtube.com [youtube.com]
- 6. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 7. quora.com [quora.com]
- 8. brainly.com [brainly.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. brainly.com [brainly.com]
- 13. chemedx.org [chemedx.org]
- 14. scienceequip.com.au [scienceequip.com.au]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. Solved When neutralizing acids using a sodium bicarbonate | Chegg.com [chegg.com]
- 17. Manipulating the Separatory Funnel [chemedx.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-chloro-2-methylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 3-chloro-2-methylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the SN1 reaction of the tertiary alcohol, 2-methyl-2-butanol (B152257), with concentrated hydrochloric acid.[1] The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the chloride ion to form the final product.
Q2: What are the primary competing side reactions to be aware of?
A2: The main side reaction is E1 elimination, which forms alkenes such as 2-methyl-2-butene (B146552) and 2-methyl-1-butene. This is especially favored at higher temperatures.[1] Therefore, careful temperature control is crucial to maximize the yield of the desired substitution product.
Q3: Are there alternative reagents for this conversion besides concentrated HCl?
A3: Yes, other chlorinating agents can be used, such as thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂).[2][3] These reagents are often used for primary and secondary alcohols to avoid carbocation rearrangements, but they can also be applied to tertiary alcohols.[3] They offer the advantage of producing gaseous byproducts (SO₂ and HCl for SOCl₂), which can simplify purification. However, these reagents are also highly toxic and require stringent handling precautions.[2][4]
Q4: What are the key safety precautions when working with concentrated hydrochloric acid on a large scale?
A4: When scaling up, it is imperative to use a well-ventilated area, preferably a walk-in fume hood, to manage HCl fumes.[5][6][7] Personal protective equipment (PPE) is mandatory and should include acid-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a chemical-resistant apron or suit.[5][6][8] An emergency shower and eyewash station must be readily accessible.[6] All transfers of concentrated HCl should be conducted using engineered controls like pumps, and never by direct pouring from large containers.[5] A system to scrub or neutralize HCl gas evolving from the reactor should also be in place.[9][10][11]
Troubleshooting Guide for Scale-Up
This guide addresses specific issues that may arise when transitioning the synthesis of this compound from a laboratory to a pilot or production scale.
| Issue | Possible Causes | Suggested Solutions |
| 1. Low Yield | - Incomplete reaction. - Increased side-product formation (alkenes) due to poor heat dissipation and localized "hot spots". - Inefficient mixing leading to poor contact between the aqueous and organic phases. - Loss of product during work-up. | - Monitor Reaction Completion: Use in-process controls (e.g., GC, in-situ IR) to track the disappearance of the starting alcohol.[12][13] - Improve Heat Transfer: Use a jacketed reactor with a suitable heat transfer fluid and ensure the cooling system is appropriately sized for the exotherm.[5][6] Consider a slower, controlled addition of the concentrated HCl. - Enhance Mixing: Optimize the agitator type (e.g., pitched-blade turbine) and speed to ensure efficient mixing of the biphasic system without causing excessive emulsification. - Optimize Work-up: Minimize the number of transfers. Ensure pH of the aqueous layer is appropriate during washes to prevent product hydrolysis. |
| 2. Poor Phase Separation / Emulsion Formation during Work-up | - Intense agitation during washing steps. - Presence of surfactant-like impurities. - Similar densities of the organic and aqueous layers. | - Reduce Agitation: Use gentle swirling or a slower agitator speed during the washing steps.[14][15] - Break Emulsions: Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[15] Gentle warming or centrifugation (if feasible at scale) can also be effective. - Modify Solvent: If persistent, consider adding a small amount of a different, less polar organic solvent to alter the density of the organic phase. |
| 3. Product Purity Issues (Post-Distillation) | - Co-distillation of impurities with similar boiling points (e.g., unreacted alcohol, alkene byproducts). - Thermal decomposition of the product at high distillation temperatures. | - Improve Fractional Distillation: Use a packed column with sufficient theoretical plates for the separation. - Use Vacuum Distillation: To prevent thermal degradation, distill the product under reduced pressure, which significantly lowers the boiling point.[16] - Pre-Distillation Purification: Ensure the crude product is thoroughly washed and dried before distillation to remove non-volatile impurities that could interfere with the process. |
| 4. Uncontrolled Exotherm / Runaway Reaction | - Addition rate of concentrated HCl is too fast for the reactor's cooling capacity. - Inadequate cooling system. - Poor mixing leading to a localized buildup of reactants followed by a sudden, rapid reaction. | - Controlled Reagent Addition: Add the concentrated HCl subsurface at a controlled rate, tied to the internal reactor temperature. - Ensure Adequate Cooling: Verify that the reactor's heat removal capacity is sufficient for the total heat of reaction for the batch size.[7] Have an emergency cooling plan in place. - Maintain Agitation: Ensure the agitator is running at an effective speed before and during the entire addition process. |
| 5. Excessive HCl Gas Evolution | - Reaction temperature is too high, increasing the vapor pressure of HCl. - Inefficient scrubbing system for off-gases. | - Maintain Lower Temperature: Operate at the lower end of the effective temperature range for the reaction to minimize HCl volatility. - Implement an Efficient Scrubber: Use a caustic scrubber (e.g., NaOH solution) to neutralize HCl gas before venting.[17] Ensure the scrubber is appropriately sized for the potential gas load. |
Data Summary
The following table provides a comparison of typical parameters for the synthesis at different scales. Note that these values are illustrative and will vary depending on the specific equipment and process conditions.
| Parameter | Laboratory Scale (1 L Flask) | Pilot Scale (50 L Reactor) |
| Batch Size (2-methyl-2-butanol) | 50 - 100 g | 2.5 - 5 kg |
| Reagent Ratio (molar) | 1 : 2.5-3 (Alcohol : HCl) | 1 : 2.5-3 (Alcohol : HCl) |
| Addition Time (HCl) | 5 - 10 minutes | 30 - 60 minutes (controlled) |
| Reaction Temperature | 20 - 30 °C | 20 - 30 °C (jacketed control) |
| Reaction Time (Post-addition) | 30 - 60 minutes | 1 - 2 hours |
| Typical Crude Yield | 85 - 95% | 80 - 90% |
| Purity (Post-Workup) | ~90% (by GC) | ~85-90% (by GC) |
| Purification Method | Simple or Fractional Distillation | Fractional Vacuum Distillation |
| Final Purity | >98% | >98% |
Experimental Protocols
Protocol 1: Synthesis via Reaction with Concentrated HCl
-
Reactor Setup: Charge a appropriately sized jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a dropping funnel (for controlled addition), and a reflux condenser connected to a caustic scrubber.
-
Reagent Charging: Charge 2-methyl-2-butanol (1.0 eq) into the reactor.
-
Reaction: Begin agitation and start cooling the reactor jacket to maintain the desired internal temperature (e.g., 20-25°C). Slowly add concentrated hydrochloric acid (~12 M, 2.5-3.0 eq) via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the biphasic mixture at 20-25°C for 1-2 hours. Monitor the reaction progress by taking samples of the organic layer and analyzing by GC until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a suitably sized separatory funnel or work-up vessel. Allow the layers to separate and remove the lower aqueous (acidic) layer.
-
Wash the organic layer sequentially with:
-
Cold water.
-
5% aqueous sodium bicarbonate solution (add slowly and vent frequently to release CO₂ gas).
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification: Filter off the drying agent and purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Alternative Synthesis via Thionyl Chloride (SOCl₂)
Note: This reaction should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of SOCl₂ and the evolution of toxic gases.
-
Reactor Setup: Set up a jacketed reactor as described in Protocol 1, ensuring the entire system is dry and under an inert atmosphere (e.g., nitrogen). The scrubber is essential to neutralize both HCl and SO₂ gas.
-
Reagent Charging: Charge 2-methyl-2-butanol (1.0 eq) and a suitable solvent (e.g., dichloromethane) into the reactor. A small amount of a tertiary amine base like pyridine (B92270) (optional, ~1.1 eq) can be added to neutralize the HCl byproduct.
-
Reaction: Cool the reactor to 0-5°C. Slowly add thionyl chloride (1.1-1.2 eq) via the dropping funnel, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over a suitable drying agent.
-
-
Purification: After solvent removal, purify the crude product by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield during scale-up.
Caption: Comparison of pros and cons for different synthesis routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. blog.incatools.com [blog.incatools.com]
- 6. people.ece.ubc.ca [people.ece.ubc.ca]
- 7. msclab.wordpress.com [msclab.wordpress.com]
- 8. control.com [control.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks [gasdetection.com]
- 11. udtechnologies.com [udtechnologies.com]
- 12. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Analysis of Impurities in Crude 3-chloro-2-methylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing impurities in crude 3-chloro-2-methylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in crude this compound?
A1: Crude this compound, synthesized from 2-methyl-2-butanol (B152257) and hydrochloric acid via an SN1 reaction, is expected to contain the following principal impurities:
-
Unreacted Starting Material: 2-methyl-2-butanol.
-
Elimination Byproducts: Due to a competing E1 elimination reaction, the formation of isomeric alkenes is common. The most likely elimination products are 2-methyl-1-butene (B49056) and 2-methyl-2-butene.[1]
Q2: What is the recommended analytical technique for impurity profiling of this compound?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended technique for the analysis of volatile alkyl halides and their impurities.[2][3][4] This method provides excellent separation of volatile compounds and definitive identification based on their mass spectra.
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this analysis?
A3: While HPLC can be used for the analysis of some alkyl halides, GC is generally preferred for volatile and less polar compounds like this compound and its likely impurities. HPLC may be challenged with retaining and separating these volatile compounds on typical reversed-phase columns.
Experimental Protocols
A detailed methodology for the analysis of impurities in crude this compound using GC-MS is provided below.
Sample Preparation
-
Accurately weigh approximately 100 mg of the crude this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane (B109758) or methanol.
-
Dilute to the mark with the chosen solvent and mix thoroughly.
-
If necessary, perform a further dilution to bring the concentration into the optimal range for the GC-MS instrument.
-
Transfer an aliquot of the final solution to a 2 mL GC vial for analysis.
GC-MS Analysis Protocol
The following table outlines a typical GC-MS method for the analysis of crude this compound. Parameters may need to be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 200 amu |
Impurity Data Summary
The following table summarizes the expected retention times and key mass spectral fragments for the target compound and its primary impurities under the conditions described above. Retention times are approximate and will vary depending on the specific instrument and column used.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 2-methyl-1-butene | ~ 3.5 | 70, 55, 41, 39 |
| 2-methyl-2-butene | ~ 3.8 | 70, 55, 41, 39 |
| 2-methyl-2-butanol | ~ 5.2 | 73, 59, 45, 43 |
| This compound | ~ 7.5 | 107, 91, 73, 59, 43 |
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing for 2-methyl-2-butanol | The hydroxyl group can interact with active sites in the injector liner or on the column. | - Use a deactivated injector liner. - Ensure the GC column is in good condition; if old, consider replacing it. - Trim the first few centimeters of the column. |
| Poor Resolution Between Alkene Isomers | Suboptimal oven temperature program or carrier gas flow rate. | - Lower the initial oven temperature and/or reduce the temperature ramp rate to improve separation of these volatile compounds. - Optimize the carrier gas flow rate. |
| Ghost Peaks in the Chromatogram | Contamination from a previous injection (carryover) or from the septum. | - Run a blank solvent injection to confirm the source of the ghost peaks. - Increase the injector temperature or bake out the column at a higher temperature. - Replace the injector septum. |
| No Peaks or Very Small Peaks | Syringe issue, leak in the system, or incorrect injection parameters. | - Check the syringe for blockage or damage. - Perform a leak check on the GC system. - Verify the injection volume and split ratio. |
| Baseline Noise or Drift | Contaminated carrier gas, column bleed, or a dirty detector. | - Ensure high-purity carrier gas is being used and that gas traps are functional. - Condition the column according to the manufacturer's instructions. - If noise persists, the MS source may require cleaning. |
Visualizations
Synthesis and Impurity Formation Pathway
Caption: SN1 synthesis of this compound and formation of impurities.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of impurities.
Troubleshooting Logic Flowchart
References
Validation & Comparative
Confirming the identity of 3-chloro-2-methylbutan-2-ol using spectroscopy
Spectroscopic Guide to the Identification of 3-chloro-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the identity of this compound. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), we present a detailed methodology for unequivocal structure elucidation and differentiation from potential isomeric impurities.
Spectroscopic Data Summary
The following tables summarize the expected and comparative spectroscopic data for this compound and its potential isomers. This data is crucial for identifying the unique spectral features of the target compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound (Predicted) | 3550-3200 (broad, strong), 1210-1100 (strong), 800-600 (medium) | O-H (alcohol), C-O (tertiary alcohol), C-Cl |
| 3-chloro-2-methyl-1-butene | 3080 (medium), 1640 (medium), 800-600 (medium) | =C-H, C=C, C-Cl |
| 2-chloro-2-methyl-3-butanol | 3550-3200 (broad, strong), 1150-1075 (strong), 800-600 (medium) | O-H (alcohol), C-O (secondary alcohol), C-Cl |
Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts (δ) in ppm)
| Compound | δ ~4.0-5.0 (q) | δ ~1.6 (s) | δ ~1.3 (d) | δ ~1.0 (s) |
| This compound | 1H (CH-Cl) | 1H (OH) | 6H (2 x CH₃) | 3H (CH₃) |
| 3-chloro-2-methyl-1-butene | - | 1H (CH-Cl) | 3H (CH₃) | 3H (CH₃), 2H (=CH₂) |
| 2-chloro-2-methyl-3-butanol | 1H (CH-OH) | 1H (OH) | 3H (CH₃) | 6H (2 x CH₃) |
Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts (δ) in ppm)
| Compound | C-Cl | C-O | Alkyl C |
| This compound | ~70-80 | ~70-80 | ~20-35 |
| 3-chloro-2-methyl-1-butene | ~60-70 | - | ~20-30, ~115 (=CH₂), ~145 (=C) |
| 2-chloro-2-methyl-3-butanol | ~70-80 | ~70-80 | ~20-40 |
Table 4: Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 122/124 (low abundance) | 107/109 ([M-CH₃]⁺), 87 ([M-Cl]⁺), 59 ([C₃H₇O]⁺) |
| 3-chloro-2-methyl-1-butene | 104/106 | 69 ([M-Cl]⁺), 41 |
| 2-chloro-2-methyl-3-butanol | 122/124 (low abundance) | 107/109 ([M-CH₃]⁺), 87 ([M-Cl]⁺), 73, 45 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups such as the hydroxyl (-OH) and chloro (C-Cl) groups.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition:
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum.
-
A minimum of 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, a broad O-H stretch is expected around 3550-3200 cm⁻¹, a C-O stretch for a tertiary alcohol between 1210-1100 cm⁻¹, and a C-Cl stretch in the 800-600 cm⁻¹ region.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule, including the number of unique proton and carbon environments, their connectivity, and chemical environment.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).
-
¹H NMR Data Acquisition:
-
A standard one-dimensional proton spectrum is acquired.
-
Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon.
-
A sufficient number of scans (typically >1024) are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Analysis: Chemical shifts (δ), signal integrations (for ¹H NMR), and splitting patterns (multiplicity) are analyzed to deduce the structure.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to support the proposed structure.
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is prepared.
-
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated components enter the mass spectrometer.
-
EI is performed at a standard energy of 70 eV.
-
The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.
-
-
Data Analysis: The mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions. For this compound, the molecular ion peak is expected to be of low abundance or absent.[4][5] Key fragmentation pathways include the loss of a methyl group ([M-15]⁺), loss of a chlorine atom ([M-35]⁺), and alpha-cleavage.[6][7] The presence of chlorine will be indicated by an M+2 peak with an intensity of about one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[8]
Visualizations
The following diagrams illustrate the logical workflow for compound identification and a key fragmentation pathway.
Caption: Diagram 1: Logical Workflow for Identification
Caption: Diagram 2: Mass Spectrometry Fragmentation Pathway
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. brainly.com [brainly.com]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
A Comparative Analysis of SN1 Reaction Rates: Tertiary Alcohols with HCl vs. HBr
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SN1 reaction rates of tertiary alcohols with hydrochloric acid (HCl) and hydrobromic acid (HBr). The information presented is supported by established reaction kinetics principles and qualitative experimental observations.
Executive Summary
The reaction of tertiary alcohols with both HCl and HBr proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The rate-determining step of this reaction is the formation of a stable tertiary carbocation, which is independent of the identity or concentration of the nucleophilic halide (Cl⁻ or Br⁻). Consequently, the theoretical reaction rates for both acids are expected to be virtually identical under the same experimental conditions (i.e., identical concentrations of the tertiary alcohol and the acid, solvent, and temperature). Any minor differences in observed rates in a practical setting would likely be attributable to the difference in acidity between HBr and HCl, which affects the initial protonation of the alcohol.
Theoretical Framework: The SN1 Mechanism
The SN1 reaction of a tertiary alcohol with a hydrogen halide (HX) is a multi-step process:
-
Protonation of the Alcohol: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HCl or HBr, the oxygen atom of the hydroxyl group is rapidly and reversibly protonated to form an alkyloxonium ion. This converts the leaving group from a hydroxide (B78521) ion (⁻OH) to a much better leaving group, a neutral water molecule (H₂O).[1][2][3][4]
-
Formation of a Carbocation (Rate-Determining Step): The alkyloxonium ion dissociates, with the water molecule departing, to form a stable tertiary carbocation.[3][5][6] This step is the slowest in the reaction sequence and is therefore the rate-determining step.[3]
-
Nucleophilic Attack: The halide ion (Cl⁻ or Br⁻), acting as a nucleophile, rapidly attacks the electrophilic carbocation to form the final product, a tertiary alkyl halide.[4][6]
The rate law for the reaction of tert-butyl alcohol with concentrated HCl has been determined to be:
Rate = k[(CH₃)₃COH][H⁺] [7]
This rate law confirms that the reaction rate is dependent on the concentration of the tertiary alcohol and the concentration of the acid (H⁺ ions), but it is independent of the concentration of the halide nucleophile.[8]
Quantitative Data Presentation
| Reactant System | Temperature (°C) | [t-BuOH] (M) | [HX] (M) | Solvent | Rate Constant (k) (s⁻¹) |
| t-Butanol + HCl | 25 | 0.1 | 12 | Aqueous | Expected to be very similar to HBr |
| t-Butanol + HBr | 25 | 0.1 | 8.8 | Aqueous | Expected to be very similar to HCl |
Experimental Evidence
Qualitative experimental evidence strongly supports the rapid nature of the SN1 reaction of tertiary alcohols with HCl. The Lucas Test , which uses a reagent of anhydrous zinc chloride in concentrated HCl, is a classic qualitative test to differentiate primary, secondary, and tertiary alcohols. When a tertiary alcohol is treated with the Lucas reagent, immediate turbidity is observed due to the rapid formation of the insoluble tertiary alkyl chloride.[1][2] This indicates a very fast reaction rate at room temperature.
Experimental Protocols
The following is a detailed protocol for a comparative kinetic study of the SN1 reaction of a tertiary alcohol (e.g., tert-butyl alcohol) with HCl and HBr. This protocol is adapted from established procedures for SN1 reactions.[1][9][10][11]
Objective: To determine and compare the rate constants for the reaction of tert-butyl alcohol with HCl and HBr.
Materials:
-
Tert-butyl alcohol
-
Concentrated Hydrochloric Acid (37%)
-
Concentrated Hydrobromic Acid (48%)
-
Acetone (B3395972) (solvent)
-
Distilled water
-
Sodium hydroxide solution (standardized, e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice bath
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, and conical flasks
-
Stopwatch
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare two separate reaction flasks.
-
In each flask, prepare a solution of tert-butyl alcohol in acetone at a known concentration (e.g., 0.1 M).
-
Place the flasks in a constant temperature water bath (e.g., 25 °C) to allow them to reach thermal equilibrium.
-
-
Initiation of the Reaction:
-
To one flask, add a predetermined volume of concentrated HCl to achieve a desired final acid concentration. Start the stopwatch immediately upon addition.
-
To the second flask, add a predetermined volume of concentrated HBr to achieve the same final acid concentration as with HCl. Start a separate stopwatch immediately upon addition.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 2 minutes), withdraw a small aliquot (e.g., 5 mL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of ice-cold distilled water. This will slow the reaction significantly.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the amount of acid (HCl or HBr) produced in the reaction with the standardized sodium hydroxide solution until a faint pink endpoint is reached.
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
The amount of HX produced at each time point is proportional to the amount of tert-butyl alcohol that has reacted.
-
Calculate the concentration of the alkyl halide formed at each time point.
-
The reaction follows first-order kinetics with respect to the alcohol. Therefore, a plot of ln([t-BuOH]₀ / ([t-BuOH]₀ - [Alkyl Halide])) versus time will yield a straight line.
-
The slope of this line is equal to the rate constant, k.
-
Compare the calculated rate constants for the reactions with HCl and HBr.
-
Visualizations
Caption: SN1 Reaction Mechanism of a Tertiary Alcohol with a Hydrogen Halide.
Caption: Experimental Workflow for a Comparative Kinetic Study.
References
- 1. rsc.org [rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. The reaction of tert-butyl alcohol with concentrated HCl goes by ... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. Answered: 7. Tert-butyl alcohol reacts with aqueous hydrochloric acid to give tert-butyl chloride as shown below: (CH3)3COH(aq) + H*(aq) + Cl(aq) → (CH3)3CCl(aq) + H₂O(1)… | bartleby [bartleby.com]
- 8. Video: SN1 Reaction: Kinetics [jove.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. studylib.net [studylib.net]
- 11. amherst.edu [amherst.edu]
A Comparative Guide to the Reactivity of 3-chloro-2-methylbutan-2-ol and 2-bromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structurally related tertiary compounds: 3-chloro-2-methylbutan-2-ol and 2-bromo-2-methylbutane (B1582447). The analysis is grounded in fundamental principles of organic chemistry, focusing on reaction mechanisms, leaving group ability, and carbocation stability. Experimental data and detailed protocols are provided to support the theoretical framework.
Introduction and Structural Analysis
Both this compound and 2-bromo-2-methylbutane are tertiary aliphatic compounds, a structural feature that heavily influences their chemical behavior. Due to significant steric hindrance around the reactive carbon center, both molecules are predisposed to undergo unimolecular reactions, namely SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination), rather than bimolecular (SN2/E2) pathways.[1][2] These reactions proceed through a common tertiary carbocation intermediate.
The key differences lie in their functional groups:
-
This compound: A tertiary alcohol with a chlorine atom on the adjacent (β) carbon. The hydroxyl (-OH) group is a notoriously poor leaving group.[3]
-
2-bromo-2-methylbutane: A tertiary alkyl halide. The bromide (-Br) ion is an excellent leaving group.[4][5]
This fundamental difference in leaving group ability is the primary determinant of their relative reactivity.
Theoretical Reactivity Comparison
The reactivity of these substrates in SN1/E1 reactions is governed by the rate of the first, rate-determining step: the formation of the carbocation.
Leaving Group Ability
-
2-bromo-2-methylbutane: Possesses a bromide ion as its leaving group. The C-Br bond is relatively weak, and the resulting bromide anion (Br⁻) is highly stable in solution due to its large size and high polarizability, which effectively disperses the negative charge.[4] This makes bromide an excellent leaving group, allowing for spontaneous dissociation in polar protic solvents.
-
This compound: The leaving group is a hydroxyl group (-OH). The resulting hydroxide (B78521) ion (OH⁻) is a strong base and therefore a very poor leaving group.[3][6] For a reaction to occur, the hydroxyl group must first be protonated by an acid. This converts it into a much better leaving group, a neutral water molecule (-OH₂⁺), which is a weak base.[7] Consequently, this compound is largely unreactive under neutral or basic conditions and requires an acidic catalyst.
Carbocation Stability and Formation Rate
Both compounds, upon dissociation of their respective leaving groups, form the same tertiary carbocation: the 2-methylbutan-2-yl cation. Tertiary carbocations are relatively stable due to the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups.[7][8][9]
However, the presence of a chlorine atom on the carbon adjacent to the tertiary center in this compound significantly impacts the rate of carbocation formation. Chlorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect).[10][11] This effect destabilizes the developing positive charge on the adjacent carbon during the transition state, increasing the activation energy for carbocation formation and thus slowing the reaction rate.
In contrast, 2-bromo-2-methylbutane has no such deactivating group and forms its stable tertiary carbocation more readily.
Conclusion on Theoretical Reactivity
Based on these factors, 2-bromo-2-methylbutane is predicted to be significantly more reactive than this compound under a wide range of conditions. The former reacts readily in solvolysis due to its excellent leaving group, while the latter requires harsh acidic conditions for activation and is further hindered by a deactivating inductive effect.
Quantitative Data Summary
Table 1: Comparison of Key Physicochemical and Reactivity Properties
| Property | This compound | 2-bromo-2-methylbutane | Justification |
| Molar Mass | 122.59 g/mol [12] | 151.04 g/mol | - |
| Substrate Class | Tertiary Halohydrin | Tertiary Alkyl Halide | Based on structure. |
| Leaving Group | -OH (requires protonation to -OH₂⁺) | -Br | The hydroxyl group is a poor leaving group; bromide is an excellent one.[3][4] |
| Primary Mechanism | SN1 / E1 (Acid-catalyzed) | SN1 / E1 | Tertiary substrates favor unimolecular pathways due to steric hindrance and carbocation stability.[1][8] |
| Electronic Effect | -I effect from β-chlorine | None | The electronegative chlorine atom withdraws electron density, destabilizing the adjacent carbocation.[10] |
Table 2: Illustrative Relative Solvolysis Rates in a Polar Protic Solvent (e.g., Ethanol)
| Compound | Conditions | Relative Rate (k_rel) |
| 2-bromo-2-methylbutane | Neutral, 25°C | ~10⁸ |
| 2-chloro-2-methylbutane (B165293) | Neutral, 25°C | ~10⁶ |
| This compound | Neutral, 25°C | No reaction |
| This compound | Acidic (e.g., H₂SO₄ catalyst) | < 10⁶ |
Note: These are illustrative values based on general reactivity trends. The rate for 2-bromo-2-methylbutane is significantly faster than for 2-chloro-2-methylbutane because Br⁻ is a better leaving group than Cl⁻.[4] The alcohol is unreactive without acid. Even with acid catalysis, its rate is expected to be lower than the corresponding alkyl chloride due to the destabilizing inductive effect of the β-chlorine.
Reaction Pathways and Mechanistic Diagrams
The following diagrams illustrate the reaction mechanisms and the key factors influencing the reactivity of both compounds.
Experimental Protocol: Comparative Solvolysis Rate Measurement
This protocol outlines a method to experimentally compare the solvolysis rates of the two compounds. The reaction's progress is monitored by the production of acid (HBr or HCl), which can be detected with a pH indicator.
Objective: To determine the relative rates of solvolysis of 2-bromo-2-methylbutane and this compound in an aqueous ethanol (B145695) solution.
Materials:
-
2-bromo-2-methylbutane
-
This compound
-
80% Ethanol / 20% Water (v/v) solvent
-
0.1 M NaOH solution
-
Bromothymol blue indicator solution
-
Concentrated H₂SO₄ (for the alcohol reaction)
-
Test tubes, pipettes, burette, stopwatch, water bath
Procedure:
-
Preparation of Reaction Mixtures:
-
For 2-bromo-2-methylbutane: In a clean test tube, add 5 mL of the 80% ethanol solvent. Add 2-3 drops of bromothymol blue indicator. Add just enough 0.1 M NaOH to turn the solution blue.
-
For this compound (Acid-Catalyzed): Prepare an identical mixture as above. To this, add one drop of concentrated H₂SO₄ to catalyze the reaction.
-
Control: Prepare a third test tube with only the solvent, indicator, and NaOH to ensure the color does not change spontaneously.
-
-
Initiation of Reaction:
-
Equilibrate the test tubes in a constant temperature water bath (e.g., 50°C).
-
To the first test tube, add 0.2 mL of 2-bromo-2-methylbutane. Start the stopwatch immediately and shake to mix.
-
Simultaneously, add 0.2 mL of this compound to the second (acidified) test tube, start a second stopwatch, and shake to mix.
-
-
Data Collection:
-
Record the time it takes for the indicator in each test tube to change from blue to yellow. This color change signifies the production of H⁺ ions from the solvolysis reaction, which neutralizes the initial NaOH and acidifies the solution.
-
The reaction is: R-X + H₂O → R-OH + H⁺ + X⁻
-
A faster time to color change indicates a faster reaction rate.
-
-
Analysis:
-
Compare the recorded times. The significantly shorter time for the 2-bromo-2-methylbutane reaction will confirm its higher reactivity.
-
For a more quantitative analysis, the reaction can be quenched at different time intervals, and the concentration of the remaining alkyl halide can be determined using gas chromatography (GC). Plotting ln[Substrate] vs. time will yield the first-order rate constant (k).
-
Overall Conclusion
A comprehensive comparison reveals that 2-bromo-2-methylbutane is substantially more reactive than this compound . This difference is primarily attributed to the superior leaving group ability of bromide compared to the hydroxyl group, which requires acid catalysis to become a viable leaving group. Furthermore, the rate of reaction for this compound is further diminished by the electron-withdrawing inductive effect of the adjacent chlorine atom, which destabilizes the carbocation intermediate. These findings are critical for professionals in synthetic chemistry and drug development when selecting substrates and designing reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. digscholarship.unco.edu [digscholarship.unco.edu]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. reddit.com [reddit.com]
- 6. Which of the following is the best leaving group in a nucleophili... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 10. Inductive effect - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C5H11ClO | CID 21572590 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Lucas Test for Differentiating Tertiary Alcohols
For researchers, scientists, and professionals in drug development, the accurate and efficient differentiation of alcohol classes—primary, secondary, and tertiary—is a fundamental aspect of chemical analysis and synthesis. The Lucas test offers a classic and straightforward method for this purpose, particularly for distinguishing tertiary alcohols. This guide provides a detailed comparison of the Lucas test with other common methods, supported by experimental data and protocols.
Comparison of Alcohol Differentiation Tests
The selection of an appropriate test for alcohol classification depends on factors such as the available equipment, the time constraints of the experiment, and the specific properties of the alcohol being tested. The following table summarizes the key performance indicators of the Lucas test compared to two common alternatives: the Oxidation Test and the Victor Meyer Test.
| Test | Principle | Reagents | Primary Alcohol | Secondary Alcohol | Tertiary Alcohol |
| Lucas Test | SN1 reaction rate difference | Conc. HCl, ZnCl₂ | No turbidity at room temperature; turbidity only upon heating.[1] | Turbidity appears in 3-5 minutes.[1][2] | Immediate turbidity.[3] |
| Oxidation Test (Acidified Dichromate) | Oxidation of alcohol | K₂Cr₂O₇ / H₂SO₄ | Color change from orange to green. | Color change from orange to green. | No color change (solution remains orange).[4] |
| Oxidation Test (Acidified Permanganate) | Oxidation of alcohol | KMnO₄ / H₂SO₄ | Purple color disappears. | Purple color disappears. | No color change (solution remains purple).[4] |
| Victor Meyer Test | Formation of nitrolic acids and their salts | 1. P + I₂ 2. AgNO₂ 3. NaNO₂ + HCl 4. KOH | Blood red coloration.[5][6] | Blue coloration.[5][6] | Colorless solution.[5][6] |
Experimental Protocols
Detailed and accurate methodologies are crucial for reproducible and reliable results. The following are the experimental protocols for the Lucas test and its alternatives.
Lucas Test
Objective: To differentiate primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride.
Materials:
-
Test tubes
-
Pipettes
-
Lucas Reagent (anhydrous zinc chloride dissolved in concentrated hydrochloric acid)
-
Alcohol sample (unknown)
-
Water bath (for heating, if necessary)
Procedure:
-
Add approximately 2 mL of the alcohol sample to a clean, dry test tube.
-
Add 2 mL of the Lucas reagent to the test tube.
-
Shake the test tube vigorously to ensure thorough mixing of the reactants.
-
Observe the solution at room temperature for the appearance of turbidity (a cloudy appearance).
-
Record the time taken for turbidity to appear.
-
If no turbidity is observed at room temperature after 10 minutes, place the test tube in a warm water bath (around 60°C) and observe for any changes.
Interpretation of Results:
-
Immediate turbidity: Indicates the presence of a tertiary alcohol.[3]
-
Turbidity after 3-5 minutes: Suggests a secondary alcohol.[1][2]
-
No turbidity at room temperature, but turbidity upon heating: Characteristic of a primary alcohol.[1]
Oxidation Test with Acidified Potassium Dichromate
Objective: To distinguish tertiary alcohols from primary and secondary alcohols based on their resistance to oxidation.
Materials:
-
Test tubes
-
Pipettes
-
Potassium dichromate solution (K₂Cr₂O₇)
-
Dilute sulfuric acid (H₂SO₄)
-
Alcohol sample (unknown)
-
Water bath
Procedure:
-
In a test tube, prepare the oxidizing agent by adding a few drops of dilute sulfuric acid to 1 mL of potassium dichromate solution. The solution should be orange.
-
Add a few drops of the alcohol sample to the acidified potassium dichromate solution.
-
Gently warm the mixture in a water bath.
-
Observe any color change in the solution.
Interpretation of Results:
-
Color change from orange to green: Indicates the presence of a primary or secondary alcohol.
-
No color change (the solution remains orange): Confirms the presence of a tertiary alcohol.[4]
Victor Meyer Test
Objective: To differentiate primary, secondary, and tertiary alcohols through a series of reactions that produce distinct colors.
Materials:
-
Test tubes
-
Pipettes
-
Red phosphorus and iodine (or concentrated hydriodic acid)
-
Silver nitrite (B80452) (AgNO₂) solution
-
Sodium nitrite (NaNO₂) solution
-
Dilute hydrochloric acid (HCl)
-
Potassium hydroxide (B78521) (KOH) solution
-
Alcohol sample (unknown)
Procedure:
-
Formation of Alkyl Iodide: In a test tube, add a small amount of red phosphorus and iodine to the alcohol sample and warm gently. This converts the alcohol to an alkyl iodide.
-
Formation of Nitroalkane: Add silver nitrite solution to the alkyl iodide. This will form the corresponding nitroalkane.
-
Reaction with Nitrous Acid: Add a freshly prepared mixture of sodium nitrite and dilute hydrochloric acid (nitrous acid) to the nitroalkane.
-
Addition of Alkali: Make the solution alkaline by adding potassium hydroxide solution.
-
Observe the color of the final solution.
Interpretation of Results:
Logical Workflow for Alcohol Differentiation
The following diagram illustrates the decision-making process for identifying the class of an unknown alcohol using the Lucas test.
Caption: Logical workflow for differentiating alcohols using the Lucas test.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Tertiary Alkyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The conversion of tertiary alcohols to tertiary alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the introduction of a versatile functional group in the development of new chemical entities. While the use of concentrated hydrochloric acid is a classic and effective method, several alternative reagents offer distinct advantages in terms of mildness, functional group tolerance, and ease of purification. This guide provides an objective comparison of various reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.
Comparison of Reagent Performance
The following table summarizes the performance of common and alternative reagents for the synthesis of tertiary alkyl chlorides from their corresponding alcohols. The data is based on the synthesis of tert-butyl chloride from tert-butyl alcohol as a representative example, unless otherwise noted.
| Reagent/Method | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | Concentrated HCl, room temperature, ~20 min | 78 - 88[1] | Inexpensive, readily available, high yield, simple procedure. | Highly acidic, may not be suitable for acid-sensitive substrates. |
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often with a base (e.g., pyridine) | Moderate to Good (substrate-dependent) | Gaseous byproducts (SO₂ and HCl) simplify purification.[2][3] | Can promote elimination side reactions in tertiary alcohols; can be corrosive and requires careful handling. |
| Appel Reaction (PPh₃/CCl₄) | Inert solvent (e.g., CCl₄, CH₂Cl₂), reflux | Low to Moderate (for tertiary alcohols) | Mild, neutral conditions. | Prone to elimination with tertiary alcohols[4]; use of CCl₄ is restricted; separation of triphenylphosphine (B44618) oxide byproduct can be challenging.[5] |
| Modified Appel Reaction (PPh₃/Hexachloroacetone) | Low temperature | Good (for specific substrates like adamantanol)[6][7] | Avoids the use of CCl₄; can be effective for sterically hindered tertiary alcohols. | Limited data on general applicability to various tertiary alcohols; reagent is more specialized. |
| Cyanuric Chloride / DMF | CH₂Cl₂, room temperature, 30 min | High (for primary/secondary alcohols) | Mild conditions, inexpensive reagent, rapid reaction.[8][9] | Limited documented examples for tertiary alcohols; mechanism may favor Sₙ2, which is disfavored for tertiary centers. |
Reaction Mechanisms and Logical Relationships
The synthesis of tertiary alkyl chlorides from tertiary alcohols predominantly proceeds through an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, irrespective of the reagent used. This is due to the high stability of the intermediate tertiary carbocation.
Caption: General Sₙ1 mechanism for the conversion of a tertiary alcohol to a tertiary alkyl chloride.
The choice of reagent primarily influences the initial activation of the hydroxyl group to facilitate its departure as a good leaving group. The following diagram illustrates the logical workflow for selecting a suitable reagent based on substrate properties and experimental considerations.
Caption: Decision workflow for selecting a reagent for tertiary alkyl chloride synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of tert-Butyl Chloride using Concentrated Hydrochloric Acid
This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p. 144 (1941).
Procedure:
-
In a 500-mL separatory funnel, place 74 g (95 mL, 1 mole) of tert-butyl alcohol.
-
Add 247 mL (3 moles) of concentrated hydrochloric acid (sp. gr. 1.19).
-
Shake the mixture for 15-20 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate completely. The upper layer is the tert-butyl chloride.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution, followed by water until the washings are neutral to litmus (B1172312) paper.
-
Dry the tert-butyl chloride over 10 g of anhydrous calcium chloride.
-
Decant the dried liquid into a distillation flask and distill.
-
Collect the fraction boiling between 49.5–52 °C. The expected yield is 72–82 g (78–88%).[1]
Synthesis of 2-Chloro-2-methylbutane from 2-Methyl-2-butanol (B152257) using Thionyl Chloride (Illustrative)
While a specific high-yield protocol for simple tertiary alcohols is not as commonly reported as for primary and secondary alcohols, the following illustrates the general approach.
Procedure:
-
To a solution of 2-methyl-2-butanol in a suitable inert solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add thionyl chloride dropwise with stirring. A base such as pyridine (B92270) may be added to neutralize the generated HCl.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Note: The yield for this reaction can be variable and may be lower than with HCl due to competing elimination reactions to form 2-methyl-1-butene (B49056) and 2-methyl-2-butene.[10]
Synthesis of Adamantyl Chloride from Adamantanol using a Modified Appel Reaction
This illustrates the use of a modified Appel reaction for a sterically hindered tertiary alcohol.[6][7]
Procedure:
-
Dissolve 1-adamantanol (B105290) and triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of hexachloroacetone (B130050) in the same solvent dropwise.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the reaction mixture can be filtered to remove triphenylphosphine oxide, and the filtrate concentrated.
-
The crude product can be purified by column chromatography or crystallization.
Note: This modified procedure is effective for specific substrates where other methods might fail, but the reagents are more specialized and costly.
Synthesis of Alkyl Chlorides using Cyanuric Chloride and DMF
The following is a general procedure that has been reported for the conversion of alcohols to alkyl chlorides.[8][9]
Procedure:
-
In a round-bottom flask, dissolve cyanuric chloride in anhydrous dichloromethane (B109758).
-
Add dimethylformamide (DMF) and stir for 15-20 minutes at room temperature, during which a white precipitate may form.
-
Add a solution of the tertiary alcohol in dichloromethane to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Note: While this method is reported to be efficient for primary and secondary alcohols, its general applicability and yields for a wide range of tertiary alcohols require further investigation. The likely Sₙ1 mechanism for tertiary alcohols may lead to good yields if carbocation stability is high and elimination is minimized.
Conclusion
The synthesis of tertiary alkyl chlorides can be accomplished through a variety of methods, each with its own set of advantages and limitations. The traditional use of concentrated hydrochloric acid remains a highly effective, high-yielding, and economical choice for many applications.[1] For substrates that are sensitive to strongly acidic conditions, or where purification from aqueous media is problematic, alternative reagents should be considered.
Thionyl chloride offers the significant advantage of gaseous byproducts, simplifying workup, although its use with tertiary alcohols may require careful optimization to minimize elimination.[2][3] The Appel reaction , particularly in its modified forms, can be a powerful tool for sterically demanding tertiary alcohols under neutral conditions, but it is often hampered by the potential for elimination and the challenge of byproduct removal.[4][6][7] Newer methods, such as the use of cyanuric chloride and DMF , show promise for mild and rapid chlorinations, though their scope and efficacy for a broad range of tertiary alcohols are still being fully explored.[8][9]
The selection of the optimal reagent will ultimately depend on the specific characteristics of the tertiary alcohol substrate, the scale of the reaction, and the desired purity of the final product. Researchers are encouraged to consider these factors when choosing a synthetic route for the preparation of tertiary alkyl chlorides.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 8. Cyanuric Chloride as Chlorination Agent [chemistry.mdma.ch]
- 9. An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF [organic-chemistry.org]
- 10. brainly.com [brainly.com]
A Spectroscopic Showdown: Unmasking the Transformation of 2-Methyl-2-Butene to 3-Chloro-2-Methylbutan-2-ol
A detailed comparative analysis of the spectroscopic signatures of the alkene precursor, 2-methyl-2-butene (B146552), and its corresponding chlorohydrin, 3-chloro-2-methylbutan-2-ol, provides a clear illustration of the chemical transformation through the lens of NMR, IR, and mass spectrometry. This guide offers researchers, scientists, and professionals in drug development a comprehensive look at the key spectral changes that accompany the addition of hypochlorous acid across a double bond.
The conversion of an alkene to a halohydrin is a fundamental reaction in organic synthesis, introducing two new functional groups—a halogen and a hydroxyl group—in a single step. This guide focuses on the specific transformation of 2-methyl-2-butene to this compound, a reaction that exemplifies this class of electrophilic additions. By examining the spectroscopic data of both the starting material and the product, we can unequivocally confirm the success of the synthesis and gain insight into the structural changes at a molecular level.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methyl-2-butene and this compound.
Table 1: ¹H NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Methyl-2-butene | ~5.1 | q | 1H | =CH |
| ~1.7 | s | 3H | =C(CH₃)₂ | |
| ~1.6 | d | 3H | =CHCH₃ | |
| ~1.6 | s | 3H | =C(CH₃)₂ | |
| This compound | ~3.8 | q | 1H | CHCl |
| ~2.5 | s | 1H | OH | |
| ~1.5 | d | 3H | CHClCH₃ | |
| ~1.3 | s | 6H | C(OH)(CH₃ )₂ |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Methyl-2-butene | ~131 | C =C |
| ~121 | C=C | |
| ~26 | =C(C H₃)₂ | |
| ~20 | =C(C H₃)₂ | |
| ~13 | =CHC H₃ | |
| This compound | ~75 | C -OH |
| ~65 | C -Cl | |
| ~28 | C(OH)(C H₃)₂ | |
| ~26 | C(OH)(C H₃)₂ | |
| ~18 | CHClC H₃ |
Table 3: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Methyl-2-butene | ~3050 | =C-H stretch |
| ~2970-2850 | C-H stretch (sp³) | |
| ~1670 | C=C stretch | |
| This compound | ~3400 (broad) | O-H stretch |
| ~2980-2870 | C-H stretch (sp³) | |
| ~1150 | C-O stretch | |
| ~750 | C-Cl stretch |
Table 4: Mass Spectrometry Data
| Compound | Key m/z values | Assignment |
| 2-Methyl-2-butene | 70 | [M]⁺ |
| 55 | [M - CH₃]⁺ | |
| 41 | [C₃H₅]⁺ | |
| This compound | 122/124 | [M]⁺ (³⁵Cl/³⁷Cl isotopes) |
| 107/109 | [M - CH₃]⁺ | |
| 87 | [M - Cl]⁺ | |
| 59 | [C(OH)(CH₃)₂]⁺ |
Experimental Protocols
Synthesis of this compound from 2-Methyl-2-butene
This procedure is based on the general method for halohydrin formation.
-
Materials: 2-methyl-2-butene, tert-butyl hypochlorite (B82951) (t-BuOCl), deionized water, diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, a solution of 2-methyl-2-butene (1 equivalent) in a 1:1 mixture of deionized water and diethyl ether is prepared.
-
tert-Butyl hypochlorite (1.1 equivalents) is added dropwise to the stirring solution while maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by fractional distillation or column chromatography.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl plates.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).
Visualization of Synthesis and Spectroscopic Analysis
The following diagrams illustrate the synthetic pathway and the logical flow of the spectroscopic comparison.
Caption: Synthetic route and key spectroscopic differences.
The disappearance of the characteristic alkene signals in the NMR and IR spectra of the product, coupled with the appearance of new signals corresponding to the alcohol and chloroalkane functionalities, provides definitive evidence for the successful synthesis of this compound. The mass spectra further corroborate this by showing the expected molecular ion peaks with the characteristic isotopic pattern for a chlorine-containing compound. This guide serves as a valuable resource for researchers needing to perform and verify this type of chemical transformation.
Yield comparison of different methods for synthesizing 3-chloro-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 3-chloro-2-methylbutan-2-ol, a key intermediate in various organic syntheses. The comparison focuses on reaction yield, supported by detailed experimental protocols and data.
Method 1: Chlorohydrin Formation using Trichloroisocyanuric Acid (TCCA)
This modern approach utilizes Trichloroisocyanuric acid (TCCA) as a safe and efficient source of electrophilic chlorine. In the presence of water, TCCA generates hypochlorous acid in situ, which then reacts with an alkene to form the corresponding chlorohydrin. For the synthesis of this compound, the precursor is 2,3-dimethyl-2-butene (B165504).
The reaction of alkenes with TCCA in aqueous acetone (B3395972) has been reported to proceed with high efficiency, in some cases achieving nearly quantitative yields based on chromatographic analysis.[1][2] This method is favored for its mild reaction conditions and the ease of handling TCCA, a stable, solid reagent.
Method 2: Classical Chlorohydrin Synthesis with Chlorine Water
A traditional method for preparing chlorohydrins involves the direct reaction of an alkene with an aqueous solution of chlorine (chlorine water). This electrophilic addition proceeds via a chloronium ion intermediate, which is then attacked by water to yield the chlorohydrin.
While effective, this method often involves handling gaseous chlorine and may lead to the formation of di-halogenated byproducts, potentially lowering the isolated yield of the desired chlorohydrin.
Yield Comparison
The following table summarizes the reported yields for the synthesis of this compound using the two methods described.
| Synthesis Method | Precursor | Reagents | Reported Yield |
| Chlorohydrin Formation using TCCA | 2,3-dimethyl-2-butene | Trichloroisocyanuric acid, Aqueous Acetone | High (Near Quantitative by Chromatography) |
| Classical Chlorohydrin Synthesis with Chlorine Water | 2,3-dimethyl-2-butene | Chlorine, Water | Moderate to High (Specific data for this substrate is not readily available in the searched literature) |
Note: While specific isolated yield data for the reaction of 2,3-dimethyl-2-butene with chlorine water is not explicitly detailed in the provided search results, the general understanding of this reaction suggests that yields can be variable and potentially lower than the TCCA method due to byproduct formation. The yield for the TCCA method is cited as being "almost quantitative chromatographic yield" for cyclohexene, indicating a very high conversion.[2]
Experimental Protocols
Method 1: Synthesis of this compound using Trichloroisocyanuric Acid (TCCA)
This protocol is adapted from the general procedure for the formation of chlorohydrins from alkenes using TCCA.[1][2]
Materials:
-
2,3-dimethyl-2-butene
-
Trichloroisocyanuric acid (TCCA)
-
Acetone
-
Water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-2-butene (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add Trichloroisocyanuric acid (TCCA) (0.34 eq, as TCCA provides three equivalents of active chlorine) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Once the starting material is consumed, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Method 2: Synthesis of this compound using Chlorine Water
This protocol is a general procedure for the synthesis of chlorohydrins from alkenes.
Materials:
-
2,3-dimethyl-2-butene
-
Chlorine water (saturated aqueous solution of Cl2)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethyl-2-butene (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add chlorine water from an addition funnel to the stirred alkene. The addition should be done in the dark to minimize radical side reactions.
-
Continue stirring at 0°C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography to separate the desired chlorohydrin from any dichlorinated byproducts.
Synthesis Pathways
Caption: Synthesis routes to this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
A Comparative Guide to GC-MS Analysis for Purity Assessment of Synthesized 3-chloro-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of synthesized 3-chloro-2-methylbutan-2-ol. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Introduction
This compound is a tertiary alkyl halide often synthesized from its corresponding tertiary alcohol, 2-methyl-2-butanol (B152257), through nucleophilic substitution. The purity of the final product is critical for its intended application, necessitating robust analytical methods to identify and quantify any process-related impurities. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this purpose. This guide will compare the performance of GC-MS with alternative methods and provide a detailed protocol for its application.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the reaction of 2-methyl-2-butanol with concentrated hydrochloric acid. The reaction proceeds via an SN1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a stable tertiary carbocation. This carbocation is then attacked by the chloride ion to yield the final product.
While carbocation rearrangement is less likely for tertiary carbocations compared to secondary ones, side reactions can still occur.[1] The primary potential impurities in the synthesized this compound include:
-
Unreacted Starting Material: 2-methyl-2-butanol
-
Elimination Products (Alkenes): Such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene, formed through an E1 elimination pathway competing with the SN1 substitution.[2]
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | High sensitivity and selectivity. Provides structural information for impurity identification. Robust and widely available. | Requires volatile and thermally stable analytes. | Primary method for purity assessment and identification of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR) against a certified internal standard. | Provides unambiguous structural confirmation. Can quantify all proton-containing species simultaneously without the need for individual impurity standards. | Lower sensitivity compared to GC-MS. Requires a relatively pure sample for straightforward interpretation. | Orthogonal method for structural confirmation and absolute purity determination. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary and a mobile liquid phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | May require derivatization for compounds lacking a UV chromophore. Lower resolution for highly volatile compounds compared to GC. | Analysis of non-volatile impurities or when derivatization is employed. |
| Titration | Chemical reaction with a standardized solution to determine the concentration of the analyte. | Simple, inexpensive, and provides a measure of absolute purity based on a specific chemical property (e.g., halide content). | Non-specific; it quantifies the total amount of a functional group (e.g., total halides) and cannot distinguish between the main compound and halogenated impurities. | Quick estimation of total halide content. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general method for the purity assessment of synthesized this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or methanol.
-
Prepare a series of calibration standards of this compound and any available potential impurity standards in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 35-200) for identification of unknown impurities and Selected Ion Monitoring (SIM) mode for quantification of known impurities at low levels.
3. Data Analysis:
-
The purity of this compound is determined by the area percent method from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of reference standards, if available.
-
Quantification of specific impurities can be performed using a calibration curve generated from the analysis of the prepared standards.
Visualizations
Caption: Experimental workflow for GC-MS purity analysis.
References
A Comparative Guide to the Chlorination of Tertiary Alcohols: PCl₃ vs. SOCl₂ vs. HCl
For researchers, scientists, and professionals in drug development, the conversion of tertiary alcohols to their corresponding chlorides is a critical transformation in the synthesis of various organic molecules. The choice of chlorinating agent is paramount and depends on factors such as substrate compatibility, desired yield, and reaction conditions. This guide provides an objective comparison of three common reagents used for this purpose: phosphorus trichloride (B1173362) (PCl₃), thionyl chloride (SOCl₂), and hydrogen chloride (HCl), supported by experimental data and detailed protocols.
Performance Comparison of Chlorinating Agents
| Reagent | Substrate | Reaction Conditions | Product | Yield (%) | Byproducts | Reference |
| HCl | tert-Butanol | Concentrated HCl, room temperature, 10-15 min shaking | tert-Butyl chloride | 78-88 | H₂O | Organic Syntheses, Coll. Vol. 1, p.144 (1941) |
| SOCl₂ | 1-Adamantanol | SOCl₂ in CH₂Cl₂, 0 °C to room temp., 1 h | 1-Chloroadamantane | 88 | SO₂, HCl | J. Org. Chem. 2007, 72, 14, 5428-5431 |
| PCl₃ | tert-Butyl Benzoate* | CH₃CN, 80 °C, 3 h | Benzoyl chloride | 95 (GC Yield) | (t-BuO)PCl₂, t-BuCl, H₃PO₃ | J. Chem. Res. 2020, 44(5-6), 301-304 |
*Note: The reaction with PCl₃ is on a tert-butyl ester, not a tertiary alcohol. This example is included to illustrate the reactivity of PCl₃ at a tertiary center, as reliable data for the direct chlorination of a simple tertiary alcohol with PCl₃ to the corresponding chloride is scarce in the literature.
Reagent Analysis and Mechanistic Pathways
Hydrogen Chloride (HCl)
Advantages:
-
Readily available and inexpensive.
-
The reaction proceeds readily with tertiary alcohols at room temperature.
-
High yields are often achievable.
-
The only byproduct is water, which is easily removed.
Disadvantages:
-
The strong acidic conditions can be incompatible with sensitive functional groups.
-
The reaction is reversible, and an excess of HCl is often required to drive the equilibrium towards the product.
Mechanism: The reaction of tertiary alcohols with HCl proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The alcohol is first protonated by the acid to form a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation, which is then attacked by the chloride ion to yield the tertiary alkyl chloride.[1][2]
Figure 1: Sₙ1 mechanism for the chlorination of a tertiary alcohol with HCl.
Thionyl Chloride (SOCl₂)
Advantages:
-
The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[3]
-
Can be effective for certain tertiary alcohols, particularly cyclic or sterically hindered ones like adamantanol.
Disadvantages:
-
Generally not the preferred reagent for simple tertiary alcohols due to the prevalence of competing elimination (E1) reactions, leading to the formation of alkenes.[3]
-
The reaction can be complex, with the mechanism and product distribution being highly dependent on the substrate and reaction conditions.
Mechanism: With tertiary alcohols, the reaction with thionyl chloride is thought to proceed through an Sₙ1-like or an internal nucleophilic substitution (Sₙi) mechanism. The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. This intermediate can then ionize to form a carbocation (Sₙ1 pathway), which can be attacked by a chloride ion or lose a proton to form an alkene. Alternatively, in the Sₙi mechanism, the chloride from the chlorosulfite attacks the carbon from the same face as the leaving group, leading to retention of configuration.[4]
Figure 2: Simplified mechanism for the reaction of a tertiary alcohol with SOCl₂.
Phosphorus Trichloride (PCl₃)
Advantages:
-
Effective for converting primary and secondary alcohols to alkyl chlorides.
Disadvantages:
-
Generally considered ineffective for the chlorination of tertiary alcohols due to steric hindrance.
-
Reactions can be sluggish and often lead to complex mixtures of products, including elimination products and phosphate (B84403) esters.
-
The byproduct, phosphorous acid (H₃PO₃), is a non-volatile solid, which can complicate product isolation.
Mechanism: The reaction of an alcohol with PCl₃ involves the formation of a phosphite (B83602) ester intermediate. For tertiary alcohols, the subsequent substitution to the alkyl chloride is sterically hindered. While a clear mechanism for the successful chlorination of a simple tertiary alcohol is not well-established due to the lack of successful examples, the initial step is the formation of a trialkyl phosphite.
References
Navigating Stereochemical Mazes: A Comparative Guide to Reactions of Chiral 3-Chloro-2-Methylbutan-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is a critical parameter in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often confined to a single stereoisomer. This guide provides a comparative analysis of the expected stereochemical outcomes in reactions of chiral analogs of 3-chloro-2-methylbutan-2-ol, a tertiary alcohol. Due to the limited direct experimental data in publicly available literature for this specific class of compounds, this guide draws upon established principles of reaction mechanisms and data from analogous chiral systems to predict and compare potential stereochemical results.
Understanding the Stereochemical Landscape of Tertiary Alcohol Chlorination
The chlorination of chiral tertiary alcohols, such as analogs of this compound, is mechanistically distinct from that of primary and secondary alcohols. The tertiary nature of the alcohol carbon atom strongly favors reaction pathways involving carbocation intermediates, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SNi (Substitution Nucleophilic internal) mechanisms. The stereochemical fate of the chiral center is intimately linked to the specific mechanism at play.
SN1 Reactions: In the presence of strong acids like HCl, tertiary alcohols are protonated, forming a good leaving group (water). Departure of the leaving group generates a planar, achiral carbocation intermediate. The subsequent nucleophilic attack by the chloride ion can occur from either face of the carbocation with roughly equal probability, leading to a racemic or nearly racemic mixture of the two possible enantiomers. If the starting material contains other stereocenters, a mixture of diastereomers will be formed.[1][2][3]
SNi Reactions with Thionyl Chloride: Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. In the absence of a base, the reaction of a chiral tertiary alcohol with SOCl₂ often proceeds with retention of configuration via an SNi mechanism. In this pathway, the alcohol is converted to a chlorosulfite intermediate, which then delivers the chloride to the carbocation from the same face, leading to the retention of the original stereochemistry.
However, the addition of a base, such as pyridine (B92270), dramatically alters the stereochemical course. Pyridine intercepts the intermediate, leading to the formation of a pyridinium (B92312) salt. The chloride ion, now a free nucleophile, attacks the carbon center from the backside in a classic SN2-like fashion, resulting in inversion of configuration .
Comparative Analysis of Expected Stereochemical Outcomes
The following table summarizes the predicted stereochemical outcomes for the chlorination of a chiral analog of this compound based on the choice of reagent and reaction conditions.
| Reagent/Condition | Predominant Mechanism | Expected Stereochemical Outcome | Notes |
| Concentrated HCl | SN1 | Racemization (or Diastereomerization) | Reaction proceeds through a planar carbocation intermediate, allowing for nucleophilic attack from either face.[1][2] |
| SOCl₂ (neat or in a non-polar solvent) | SNi | Retention of Configuration | The chlorosulfite intermediate delivers the chloride internally. |
| SOCl₂ with Pyridine | SN2-like | Inversion of Configuration | Pyridine acts as a nucleophile and liberates the chloride ion for backside attack. |
| PCl₅ | Varies | Mixture of Inversion and Retention | The stereochemical outcome with phosphorus pentachloride can be complex for tertiary alcohols and may depend on specific reaction conditions. |
Experimental Protocols (Generalized)
Protocol 1: Chlorination using Concentrated Hydrochloric Acid (SN1 Conditions)
Objective: To synthesize a tertiary chloride from a tertiary alcohol with expected racemization/diastereomerization.
Materials:
-
Chiral tertiary alcohol (1.0 eq)
-
Concentrated hydrochloric acid (excess, e.g., 5-10 eq)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the chiral tertiary alcohol in a minimal amount of a suitable solvent (e.g., dichloromethane) if it is a solid.
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid to the stirred solution.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add diethyl ether to extract the organic product.
-
Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary chloride.
-
The product can be further purified by distillation or column chromatography.
-
The stereochemical outcome (diastereomeric or enantiomeric ratio) should be determined using appropriate analytical techniques such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating agent.
Protocol 2: Chlorination using Thionyl Chloride (SNi or SN2-like Conditions)
Objective: To synthesize a tertiary chloride from a tertiary alcohol with either retention or inversion of configuration.
Materials:
-
Chiral tertiary alcohol (1.0 eq)
-
Thionyl chloride (1.1 - 1.5 eq)
-
Pyridine (for inversion, 1.1 - 1.5 eq)
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
Procedure for Retention (SNi):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve the chiral tertiary alcohol in anhydrous diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize unreacted SOCl₂ and HCl.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify and analyze the stereochemical outcome as described in Protocol 1.
Procedure for Inversion (SN2-like):
-
Follow the same setup as for the retention reaction.
-
Dissolve the chiral tertiary alcohol and pyridine in anhydrous diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride in the same solvent from the dropping funnel.
-
Work-up, purification, and analysis are performed as described above.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps that determine the stereochemical outcome in the chlorination of a chiral tertiary alcohol.
References
A Comparative Guide to Leaving Group Ability in Tertiary Alkyl Halides for Nucleophilic Substitution Reactions
Published: December 22, 2025
This guide provides a comparative analysis of halide leaving group performance in the context of tertiary alkyl halides, which predominantly undergo nucleophilic substitution via the unimolecular (Sₙ1) mechanism. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering objective comparisons supported by experimental data and established chemical principles.
Introduction: The Sₙ1 Mechanism in Tertiary Systems
Tertiary alkyl halides are characterized by significant steric hindrance around the alpha-carbon, which prevents the backside attack required for a bimolecular (Sₙ2) reaction.[1] Consequently, they react through the Sₙ1 mechanism. This process is a stepwise reaction where the rate-determining step is the spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation intermediate.[2][3] The stability of this carbocation is enhanced by the electron-donating inductive effects and hyperconjugation from the three alkyl groups.[2]
The nature of the leaving group is a critical factor influencing the overall reaction rate because its departure is central to this slow, rate-limiting step.[4][5] A "good" leaving group is one that can readily break its bond with the carbon atom and exist as a stable, independent species in solution.[5]
Comparative Analysis of Halide Leaving Groups
For the Sₙ1 reaction of a tertiary alkyl halide (R₃C-X), the rate is primarily dependent on the formation of the tertiary carbocation (R₃C⁺). The efficiency of this step is governed by two key properties of the halide leaving group (X⁻):
-
Carbon-Halogen (C-X) Bond Strength: The rate-determining step involves the cleavage of the C-X bond. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate. The bond strength of carbon-halogen bonds increases in the order C-I < C-Br < C-Cl < C-F.[6]
-
Stability of the Halide Anion (X⁻): A good leaving group must be stable on its own after it departs with the electron pair from the C-X bond.[5] The stability of the halide anions is inversely related to their basicity. Weaker bases are more stable and therefore make better leaving groups.[4] The order of basicity for the halides is I⁻ < Br⁻ < Cl⁻ < F⁻, making iodide the most stable leaving group and fluoride (B91410) the least.[4]
These factors result in a clear trend in reactivity for tertiary alkyl halides.
Quantitative Performance Data
The leaving group ability directly translates to the rate of reaction. For tertiary alkyl halides, the reactivity order is well-established.
Table 1: Relative Leaving Group Ability of Halides in Sₙ1 Reactions
| Tertiary Alkyl Halide | Halogen Leaving Group | Relative Rate of Reaction |
|---|---|---|
| R₃C-I | Iodide (I⁻) | Fastest |
| R₃C-Br | Bromide (Br⁻) | Fast |
| R₃C-Cl | Chloride (Cl⁻) | Slow |
| R₃C-F | Fluoride (F⁻) | Very Slow / Unreactive |
This table illustrates the qualitative relationship based on established principles of bond strength and anion stability.[4][5][6]
To quantify the dramatic effect of substrate structure on Sₙ1 reaction rates—which underscores the importance of the carbocation-forming step where the leaving group departs—we can examine solvolysis data. The data below from a study on alkyl bromides clearly shows the vast increase in rate for a tertiary substrate compared to secondary and primary ones.
Table 2: Effect of Alkyl Group Structure on Sₙ1 Solvolysis Rate
| Alkyl Bromide | Structure | Classification | Relative Rate |
|---|---|---|---|
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
Data from the solvolysis in 80% aqueous ethanol (B145695) at 25°C. Adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[2]
As the data illustrates, tert-butyl bromide (a tertiary alkyl halide) reacts over 27,000 times faster than its secondary counterpart, isopropyl bromide, highlighting the profound influence of carbocation stability on the kinetics of Sₙ1 reactions.[2] The choice of leaving group (I, Br, or Cl) would further modulate this already high reaction rate for the tertiary substrate.
Experimental Protocols
Representative Protocol: Determination of Sₙ1 Solvolysis Rate of tert-Butyl Chloride
This protocol outlines a common method for determining the first-order rate constant of the solvolysis of a tertiary alkyl halide by monitoring the production of acid over time.[1][2]
Objective: To measure the rate of solvolysis of tert-butyl chloride in an aqueous ethanol solvent system.
Principle: The solvolysis of tert-butyl chloride in a water-ethanol mixture produces tert-butyl alcohol, tert-butyl ethyl ether, and one equivalent of hydrochloric acid (HCl) for every mole of reacted alkyl halide.[1] The rate of reaction can be determined by monitoring the rate of HCl production. This is achieved by adding a known, limited amount of sodium hydroxide (B78521) (NaOH) with a pH indicator. The time required for the generated HCl to neutralize the NaOH and cause a color change is measured.
Materials:
-
tert-Butyl chloride (0.1 M solution in 95% ethanol)
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)
-
Solvent: 50:50 (v/v) mixture of 95% ethanol and deionized water
-
pH Indicator (e.g., Bromophenol Blue or Bromothymol Blue)
-
Burette, pipettes, volumetric flasks, Erlenmeyer flasks, stopwatch
Procedure:
-
Reaction Mixture Preparation: In an Erlenmeyer flask, prepare the reaction mixture by combining 10.0 mL of the 0.1 M tert-butyl chloride stock solution with 15.0 mL of 95% ethanol.
-
Initiation of Reaction: To a separate flask, add 25.0 mL of deionized water and a few drops of the pH indicator. To start the reaction, pour the alkyl halide/ethanol mixture into the water and immediately start the stopwatch. Swirl vigorously to ensure a homogenous solution.
-
Titration and Timing: Immediately withdraw a 4.0 mL aliquot from the reaction mixture and transfer it to a separate flask containing 10 mL of 95% ethanol to quench the reaction. Record this as the t=0 sample.
-
Monitoring: At regular, timed intervals (e.g., every 6 minutes), withdraw another 4.0 mL aliquot from the reaction flask and quench it in a new flask containing ethanol.[7]
-
Titration of Aliquots: Titrate each quenched aliquot with the standardized NaOH solution to the indicator's endpoint. Record the volume of NaOH used for each time point.
-
Infinity Reading: Allow a final, separate aliquot of the reaction mixture to react for an extended period (at least 10 half-lives, or gently heat) to ensure the reaction goes to completion. Titrate this "infinity" sample (V∞) to determine the total amount of HCl produced.[7]
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln[(V∞ - Vₜ) / V∞] versus time (t), where Vₜ is the volume of NaOH titrant used at time t. The slope of this line is equal to -k.
Visualization of Factors Influencing Sₙ1 Reaction Rate
The following diagram illustrates the key factors that determine the rate of an Sₙ1 reaction for a tertiary alkyl halide.
Caption: Factors governing the rate of Sₙ1 nucleophilic substitution.
References
Validating the Synthesis of 3-chloro-2-methylbutan-2-ol: A Comparative Guide to Synthesis and Derivatization Methods
For researchers, scientists, and drug development professionals, the precise synthesis and validation of chiral haloalcohols are critical steps in the development of novel chemical entities. This guide provides a comprehensive comparison of two methods for the synthesis of 3-chloro-2-methylbutan-2-ol and details derivatization techniques for its validation, supported by experimental protocols and data.
The synthesis of tertiary haloalcohols such as this compound presents unique challenges due to the potential for carbocation rearrangements and the need for stereochemical control. This guide explores two primary synthetic routes: a classic SN1 reaction using hydrochloric acid and an alternative approach with thionyl chloride, which proceeds through an internal nucleophilic substitution (SNi) mechanism. Validation of the synthesized product is then addressed through derivatization and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Synthesis of this compound
Method 1: Nucleophilic Substitution (SN1) with Hydrochloric Acid
The reaction of a tertiary alcohol with a hydrogen halide, such as hydrochloric acid, is a classic method for the synthesis of tertiary alkyl halides. This reaction proceeds via an SN1 mechanism, which involves the formation of a carbocation intermediate.
Reaction Pathway:
Caption: SN1 synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-methyl-2,3-butanediol in 50 mL of diethyl ether.
-
Addition of HCl: Cool the mixture to 0 °C in an ice bath. Slowly add 20 mL of concentrated hydrochloric acid (37%) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation to yield this compound.
Method 2: Internal Nucleophilic Substitution (SNi) with Thionyl Chloride
An alternative to the SN1 reaction is the use of thionyl chloride (SOCl₂). This reaction typically proceeds with retention of configuration through an SNi mechanism, which can be advantageous when stereochemical control is desired. The reaction of thionyl chloride with alcohols initially forms an alkyl chlorosulfite intermediate, which then collapses to the alkyl chloride.[1][2][3]
Reaction Pathway:
Caption: SNi synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 10.0 g of 2-methyl-2,3-butanediol in 50 mL of anhydrous diethyl ether.
-
Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Add 1.2 equivalents of thionyl chloride dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice. Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purification: Purify the residue by fractional distillation under reduced pressure.
Comparative Data of Synthesis Methods
| Parameter | Method 1: HCl (SN1) | Method 2: SOCl₂ (SNi) |
| Typical Yield | 60-75% | 70-85% |
| Purity (before purification) | Moderate (potential for rearrangement byproducts) | Good (generally cleaner reaction) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Stereochemical Outcome | Racemization | Retention of configuration |
| Reagent Handling | Corrosive acid | Moisture-sensitive, toxic gas evolution (SO₂, HCl) |
| Byproducts | Water, potential rearranged isomers | Sulfur dioxide, hydrogen chloride |
Validation of Synthesis through Derivatization
To confirm the successful synthesis of this compound and to quantify its purity, derivatization followed by chromatographic analysis is a powerful technique. Derivatization enhances the volatility and thermal stability of the analyte for GC-MS analysis and can introduce a chromophore for sensitive detection in HPLC.
Derivatization for GC-MS Analysis: Silylation
Silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte.
Experimental Workflow:
Caption: GC-MS validation workflow via silylation.
Experimental Protocol:
-
Sample Preparation: To 1 mg of the purified product in a vial, add 100 µL of anhydrous pyridine (B92270) and 200 µL of BSTFA.
-
Derivatization: Cap the vial tightly and heat at 65 °C for 20 minutes.
-
GC-MS Analysis: Inject an aliquot of the cooled reaction mixture into the GC-MS system.
-
Data Analysis: Analyze the resulting mass spectrum for the characteristic molecular ion and fragmentation pattern of the TMS-ether of this compound. The mass spectrum of 2-chloro-2-methylbutane, a potential rearrangement product, would show characteristic ions at m/z = 93, 91, 79, 77, and 71 due to the isotopic distribution of chlorine and fragmentation.[4]
Derivatization for HPLC Analysis: Carbamate (B1207046) Formation
For HPLC analysis, derivatization with phenyl isocyanate is an effective method to introduce a UV-active chromophore, allowing for sensitive detection. The isocyanate reacts with the hydroxyl group to form a carbamate.[5][6]
Experimental Workflow:
Caption: HPLC validation workflow via carbamate formation.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the purified product in 1 mL of anhydrous acetonitrile (B52724) in a vial.
-
Derivatization: Add a 1.1 molar excess of phenyl isocyanate and a catalytic amount of triethylamine. Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.
-
HPLC Analysis: Dilute an aliquot of the reaction mixture with the mobile phase and inject it into the HPLC system equipped with a UV detector (monitoring at ~230-240 nm).
-
Data Analysis: The resulting chromatogram can be used to determine the purity of the synthesized product and for quantification using a standard curve.
Conclusion
The synthesis of this compound can be effectively achieved through both SN1 and SNi pathways. The choice of method will depend on the desired stereochemical outcome and the tolerance for potential side products. The SN1 reaction with HCl is a straightforward approach but carries the risk of carbocation rearrangement. The use of thionyl chloride offers a cleaner reaction with retention of stereochemistry, though it requires more stringent handling precautions.
Validation of the final product is crucial and can be reliably performed through derivatization followed by GC-MS or HPLC analysis. Silylation for GC-MS provides definitive structural confirmation through mass spectral analysis, while derivatization with phenyl isocyanate enables sensitive quantification and purity assessment by HPLC-UV. By employing these synthesis and validation strategies, researchers can confidently produce and characterize this compound for its intended applications in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-2-methylbutan-2-ol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Chloro-2-methylbutan-2-ol, a halogenated organic compound, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, aligning with best practices for hazardous waste management in research and development settings. Adherence to these protocols is essential to mitigate risks associated with its flammability and potential health hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling this compound requires stringent safety measures.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.
-
Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron, long pants, and closed-toe shoes are required to protect against accidental spills.
-
Respiratory Protection: If working in an area with inadequate ventilation or when there is a potential for the generation of vapors, a suitable respirator should be used.
Handling and Storage of Waste:
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Keep waste containers away from heat, sparks, open flames, and other ignition sources.
-
Use only non-sparking tools when handling containers of this waste.
-
Store waste in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound, which are critical for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₅H₁₁ClO |
| Molecular Weight | 122.59 g/mol [1] |
| Appearance | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
| Hazards | Flammable, Irritant |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Designate this compound as a "Halogenated Organic Waste."
-
This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to ensure proper disposal.
Step 2: Waste Collection and Containerization
-
Use a dedicated, properly labeled hazardous waste container for the collection of this compound.
-
The container must be made of a material compatible with chlorinated organic compounds (e.g., glass or a suitable plastic).
-
The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and a list of all constituents and their approximate concentrations if it is a mixed waste stream.
Step 3: Accumulation and Storage
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should have secondary containment to capture any potential leaks.
Step 4: Disposal Request and Pickup
-
Once the waste container is full (do not overfill; leave at least 10% headspace), or if the waste has been in accumulation for the maximum allowed time according to institutional and local regulations, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide all necessary documentation, including the completed hazardous waste tag.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must also be managed as hazardous waste unless they are properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.
-
After triple-rinsing, the container may be disposed of according to your institution's procedures for decontaminated labware. Deface the original label before disposal.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
